molecular formula C12H17NO3 B15366003 L-Tyrosine, 2,6-dimethyl-, methyl ester

L-Tyrosine, 2,6-dimethyl-, methyl ester

Cat. No.: B15366003
M. Wt: 223.27 g/mol
InChI Key: LSDITFBEJIMPKY-NSHDSACASA-N
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Description

L-Tyrosine, 2,6-dimethyl-, methyl ester is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3/h4-5,11,14H,6,13H2,1-3H3/t11-/m0/s1

InChI Key

LSDITFBEJIMPKY-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)OC)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 2,6-dimethyl-L-tyrosine Methyl Ester: Structure, Synthesis, and Application in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth examination of 2,6-dimethyl-L-tyrosine methyl ester, a pivotal non-natural amino acid derivative in modern medicinal chemistry. We will dissect its unique chemical structure, which confers significant advantages in drug design, particularly its steric effects on molecular interactions and metabolic stability. This document details an efficient, contemporary synthesis protocol, moving beyond classical methods to a more streamlined, microwave-assisted approach. The core of this guide focuses on the compound's critical role in the development of sophisticated opioid receptor ligands, explaining the mechanistic basis for its ability to enhance receptor affinity, bioactivity, and selectivity. This guide is intended for researchers, chemists, and pharmacologists in the field of drug development seeking to leverage advanced building blocks for creating next-generation therapeutics.

Chemical Structure and Physicochemical Properties

2,6-dimethyl-L-tyrosine (Dmt) is a synthetic derivative of the natural amino acid L-tyrosine. The defining feature of Dmt is the presence of two methyl groups on the aromatic ring at the 2 and 6 positions, ortho to the hydroxyl group.[] This substitution creates significant steric hindrance around the phenolic hydroxyl group, a modification that profoundly influences its pharmacological properties. The methyl ester form, 2,6-dimethyl-L-tyrosine methyl ester, is a common synthetic intermediate and can also serve as a prodrug to improve bioavailability.

The structural modification from the parent L-tyrosine to Dmt and its methyl ester is a deliberate design choice in medicinal chemistry. The methyl groups alter the compound's hydrophobicity and steric profile, which in turn dictates how peptides incorporating this residue interact with their biological targets.[]

G Tyrosine L-Tyrosine (Natural Amino Acid) Dmt 2,6-dimethyl-L-tyrosine (Dmt) (Core Synthetic Amino Acid) Tyrosine->Dmt Ortho-methylation MethylEster 2,6-dimethyl-L-tyrosine Methyl Ester (Target Compound / Intermediate) Dmt->MethylEster Esterification

Caption: Relationship between L-Tyrosine and its synthetic derivatives.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate (Derived from[2])
Synonyms Dmt-OMe; L-Tyr(2,6-DiCH3)-OMe (Derived from[])
Molecular Formula C₁₂H₁₇NO₃ (Calculated)
Molecular Weight 223.27 g/mol (Calculated)
Appearance White Powder [][3]
Melting Point (of Dmt) 239-240 °C (decomposes) [][4][5]
Boiling Point (of Dmt) 412.8 °C at 760 mmHg (Predicted) [][4]

| Storage | 2-8 °C |[][3] |

Synthesis and Methodologies

The synthesis of 2,6-dimethyl-L-tyrosine and its derivatives was historically hampered by high costs and difficult, multi-step procedures.[6][7] However, recent advancements have led to more efficient and scalable methods. A notable breakthrough is the use of a microwave-assisted Negishi coupling, which provides a rapid and effective route for the key carbon-carbon bond formation.[6][7][8]

The causality behind this choice of methodology is rooted in efficiency and control. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, while the Negishi coupling is a powerful and reliable cross-coupling reaction for forming C-C bonds, particularly with sterically hindered substrates where other methods might fail. This approach maintains high chiral purity, which is essential for pharmacological applications.[9]

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Synthesis Start Boc-L-Serine Methyl Ester (Starting Material) Iodo Iodination (Appel Conditions) (PPh₃, Imidazole, I₂) Start->Iodo Intermediate Boc-Iodoalanine Methyl Ester (Key Intermediate) Iodo->Intermediate Coupling Microwave-Assisted Negishi Coupling (Zn, Pd₂(dba)₃, SPhos) Intermediate->Coupling Phenol 3,5-dimethyl-4-iodophenol (Coupling Partner) Phenol->Coupling Product Boc-2,6-dimethyl-L-tyrosine Methyl Ester Coupling->Product

Caption: Workflow for the microwave-assisted synthesis of Dmt methyl ester.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from methodologies described in the literature.[7][10] It is a self-validating system where successful isolation of the iodo-intermediate in Step 1 is a prerequisite for proceeding to the coupling reaction.

Step 1: Synthesis of methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (Iodo-intermediate)

  • To a dry flask under an inert atmosphere (e.g., Argon), add triphenylphosphine (PPh₃, 1.0 eq) and imidazole (1.0 eq).

  • Add dry dichloromethane (DCM) via syringe and stir until all solids dissolve.

  • Add iodine (I₂, 1.2 eq) portion-wise. The solution will turn dark brown. Stir for 5 minutes.

  • Dissolve Boc-L-Serine-OMe (1.0 eq) in dry DCM and add it dropwise to the reaction mixture.

  • Stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Transfer the mixture to a separatory funnel. Wash sequentially with water, saturated sodium thiosulfate (until the organic layer is colorless), and brine.

  • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., 5:1 hexanes/ethyl acetate) to yield the product as a colorless oil that may solidify.

Step 2: Synthesis of methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate

  • To a dry 10 mL microwave vial equipped with a stir bar, add Zinc dust (2.3 eq) and place under an inert atmosphere.

  • Add dry N,N-Dimethylformamide (DMF) via syringe, followed by a catalytic amount of I₂. Stir vigorously until the color dissipates, indicating zinc activation.

  • Add the iodo-intermediate from Step 1 (1.0 eq) dissolved in DMF. Stir for 30 minutes at room temperature to form the organozinc reagent.

  • To this mixture, rapidly add the palladium catalyst Pd₂(dba)₃ (0.03 eq), the ligand SPhos (0.06 eq), and 3,5-dimethyl-4-iodophenol (1.0 eq).

  • Seal the vial and place it in a microwave reactor. Heat to 110 °C for 2 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite to remove zinc and catalyst residues.

  • Wash the filtrate with water and brine, dry with MgSO₄, and concentrate.

  • Purify by column chromatography (e.g., gradient of 4:1 to 2:1 hexanes/ethyl acetate) to yield the final protected product. The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM) to yield the title compound.

Applications in Drug Development & Pharmacology

The primary application of 2,6-dimethyl-L-tyrosine and its derivatives is in the design of opioid receptor ligands.[6][7][11] Its incorporation into a peptide sequence, particularly at the N-terminus in place of tyrosine, often leads to a dramatic enhancement of pharmacological properties.[12][13]

Causality of Enhanced Potency and Stability: The two ortho-methyl groups act as a "steric shield." This shield serves two primary functions:

  • Receptor Binding Conformation: It restricts the rotation of the side chain, locking it into a conformation that is often more favorable for binding to opioid receptors, particularly the mu-opioid receptor (MOR). This enhanced pre-organization for binding reduces the entropic penalty of the ligand-receptor interaction, resulting in higher affinity.[][12]

  • Metabolic Stability: The steric bulk protects the peptide from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. This increased resistance to enzymatic degradation prolongs the half-life of the drug in vivo, leading to enhanced and longer-lasting analgesic effects.[]

This structural motif has proven so effective that it is now considered a "privileged scaffold" in opioid research. It is a key component in highly potent MOR agonists and is also part of the Dmt-Tic pharmacophore, which is a potent delta-opioid receptor (DOR) antagonist.[7][14] A notable commercial application is its use as a building block for Eluxadoline, an approved medication for irritable bowel syndrome with diarrhea.[7]

Mechanism of Action: Modulation of Opioid Receptor Signaling

Opioid receptors (mu, delta, and kappa) are members of the G-protein coupled receptor (GPCR) superfamily. They are located primarily in the central and peripheral nervous systems and mediate the effects of both endogenous opioid peptides (like endorphins) and exogenous drugs (like morphine).

When an agonist containing the Dmt residue binds to a mu-opioid receptor, it stabilizes a receptor conformation that promotes the activation of inhibitory G-proteins (Gαi/o). This initiates a downstream signaling cascade:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The dissociated Gβγ subunits directly interact with ion channels. They promote the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. They also inhibit N-type voltage-gated calcium channels, reducing calcium influx.

The cumulative effect—neuronal hyperpolarization and reduced neurotransmitter release—leads to a powerful analgesic (pain-relieving) effect. The enhanced affinity and stability provided by the Dmt residue mean that a lower concentration of the drug is required to achieve this effect, and the effect lasts longer.

G cluster_0 cluster_1 cluster_2 Ligand Dmt-Containing Agonist Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Binding & Activation G_Protein Gαi/βγ Receptor->G_Protein G-Protein Coupling AC Adenylyl Cyclase G_Protein->AC Gαi inhibits K_Channel ↑ K⁺ Efflux (Hyperpolarization) G_Protein->K_Channel Gβγ activates Ca_Channel ↓ Ca²⁺ Influx (Reduced Neurotransmitter Release) G_Protein->Ca_Channel Gβγ inhibits cAMP ↓ cAMP Analgesia Analgesic Effect

Caption: Mu-opioid receptor signaling cascade initiated by a Dmt-agonist.

Conclusion

2,6-dimethyl-L-tyrosine methyl ester represents a significant achievement in rational drug design. Its unique, sterically-hindered structure provides a powerful tool for enhancing the affinity, selectivity, and metabolic stability of peptide-based therapeutics, particularly in the challenging field of opioid research. The development of efficient synthetic routes has made this "privileged scaffold" more accessible to researchers, paving the way for the discovery of novel analgesics with improved therapeutic profiles. Understanding the chemical properties, synthesis, and mechanistic implications of this compound is essential for any scientist or drug development professional working to create the next generation of targeted and effective medicines.

References

  • Fujita Y, et al. (2005). Studies on the structure-activity relationship of 2',6'-dimethyl-l-tyrosine (Dmt) derivatives: bioactivity profile of H-Dmt-NH-CH(3). Bioorganic & Medicinal Chemistry Letters, 15(3):599-602. [Link]

  • Bender, A. M., et al. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1199–1203. [Link]

  • Guerrini, R., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 28(22), 7578. [Link]

  • J&K Scientific. (2023). L-2,6-Dimethyltyrosine | 123715-02-6. [Link]

  • ResearchGate. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF. [Link]

  • Google Patents. (2014). Method for preparing (S)
  • Supporting Information for Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives. (2015). [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 124247, 2',6'-Dimethyltyrosine. [Link]

  • Bender, A. M., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. [Link]

  • Chem-Impex. L-2,6-Dimethyltyrosine. [Link]

  • Balboni, G., et al. (2010). Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds. Bioorganic & Medicinal Chemistry, 18(16), 6024-30. [Link]

  • ResearchGate. (2010). Role of 2 ',6 '-dimethyl-L-tyrosine (Dmt) in some opioid lead compounds. [Link]

Sources

Technical Whitepaper: Physicochemical Properties, Solubility, and Synthesis Applications of H-Dmt-OMe in Opioid Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Dmt-OMe (2,6-dimethyl-L-tyrosine methyl ester) and its N-alpha protected derivatives (such as Boc-Dmt-OMe) are highly specialized non-natural amino acid building blocks[1]. The substitution of standard L-tyrosine with 2,6-dimethyl-L-tyrosine (Dmt) in peptide sequences drastically enhances the functional bioactivity, receptor affinity, and in vivo analgesia of opioid peptides[2]. This in-depth guide details the physical properties, solubility parameters, and self-validating experimental protocols for utilizing H-Dmt-OMe in the synthesis of the critical Dmt-Tic pharmacophore[3].

Physicochemical Properties & Solubility Data

The addition of two methyl groups at the ortho positions (2,6) of the tyrosine phenolic ring restricts the rotameric conformational space of the amino acid side chain[4]. Furthermore, the methyl esterification of the C-terminus (OMe) eliminates the zwitterionic nature of the free amino acid, significantly altering its solubility profile and making it highly suitable for organic-phase peptide synthesis[5].

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Dmt Derivatives

PropertyBoc-Dmt-OMeH-Dmt-OMe (Free Base / TFA salt)
CAS Number 137650-15-8[6]928195-92-0 (Free Base)[5]
Molecular Formula C17H25NO5[6]C12H17NO3
Molecular Weight 323.4 g/mol [6]223.27 g/mol
Appearance White to off-white powderWhite crystalline solid
Solubility (Organic) Highly soluble in DMF, DCM, EtOAcSoluble in MeOH, DMF, DMSO[7]
Solubility (Aqueous) InsolubleSlightly soluble (pH dependent)
Melting Point ~142–144 °C[7]~152–154 °C (as TFA salt)[7]

Causality of Solubility: The bulky tert-butyloxycarbonyl (Boc) group and the methyl ester make Boc-Dmt-OMe highly lipophilic, necessitating the use of polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for stock solutions[7]. Upon TFA-mediated deprotection to yield H-Dmt-OMe, the resulting primary amine salt becomes more polar but retains significant hydrophobic character due to the 2,6-dimethylphenyl moiety.

Mechanistic Role in Opioid Receptor Binding

The Dmt residue is the cornerstone of the Dmt-Tic (2,6-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) pharmacophore[8]. When Dmt replaces Tyrosine in opioid sequences (such as endomorphin or deltorphin analogs), the steric bulk of the 2,6-dimethyl groups forces the phenolic hydroxyl into an optimal orientation for hydrogen bonding with the mu (MOR) and delta (DOR) opioid receptors[4]. This conformational restriction prevents rapid enzymatic degradation and converts weak ligands into potent MOR agonists or DOR antagonists[3].

G A Dmt-Tic Pharmacophore (H-Dmt-OMe Derived) B Opioid Receptor Binding (MOR / DOR) A->B High Affinity Binding C G-Protein Activation (Gi/o Pathway) B->C Conformational Shift D Inhibition of Adenylate Cyclase & Calcium Mobilization C->D Signal Transduction

Dmt-Tic opioid receptor binding and downstream G-protein signal transduction pathway.

Experimental Methodologies

Protocol A: Solubilization and Deprotection of Boc-Dmt-OMe

To utilize H-Dmt-OMe in liquid-phase peptide synthesis, the Boc protecting group must be efficiently removed to expose the N-alpha amine[7].

Materials: Boc-Dmt-OMe, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether (Et2O).

Step-by-Step Procedure:

  • Solubilization: Dissolve 1.0 mmol of Boc-Dmt-OMe in 5 mL of anhydrous DCM in a round-bottom flask. Causality: DCM provides an excellent non-reactive solvation environment for the highly lipophilic Boc-protected ester, ensuring homogeneous acidolysis.

  • Acidolytic Cleavage: Add 5 mL of neat TFA to the solution at 0 °C to prevent side reactions[7]. Stir the mixture for 30 minutes while allowing it to warm to room temperature.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) system. The complete disappearance of the high-Rf Boc-Dmt-OMe spot confirms 100% deprotection.

  • Precipitation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Add cold anhydrous Et2O (15 mL) to precipitate the 2TFA·H-Dmt-OMe salt[7].

  • Isolation: Centrifuge or filter the precipitate, washing twice with cold Et2O to remove residual TFA. Dry under a vacuum to yield a white crystalline solid[7].

Protocol B: Coupling of H-Dmt-OMe to form the Dmt-Tic Scaffold

The steric hindrance of the 2,6-dimethyl groups requires highly efficient coupling reagents to form the peptide bond without racemization[7].

Materials: H-Dmt-OMe (TFA salt), Boc-Tic-OH, N-Methylmorpholine (NMM), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC/EDC), 1-Hydroxybenzotriazole (HOBt), DMF.

Step-by-Step Procedure:

  • Neutralization: Dissolve 1.0 mmol of 2TFA·H-Dmt-OMe and 1.0 mmol of Boc-Tic-OH in 10 mL of anhydrous DMF at 0 °C. Add 2.0 mmol of NMM to neutralize the TFA salt[7]. Causality: Neutralizing the amine is critical; nucleophilic attack and subsequent coupling cannot occur if the N-terminus remains protonated.

  • Activation: Add 1.1 mmol of HOBt and 1.1 mmol of WSC to the mixture[7]. Causality: HOBt forms an active ester intermediate that suppresses racemization of the chiral center, while WSC drives the dehydration reaction.

  • Coupling: Stir the reaction for 3 hours at 0 °C, then for 24 hours at room temperature[7].

  • Workup & Validation: Evaporate the DMF. Dissolve the residue in EtOAc and wash sequentially with 5% NaHCO3 (to remove unreacted acid and HOBt) and brine[7]. Dry the organic layer over Na2SO4, evaporate, and crystallize from Et2O/Petroleum ether. Validate purity via analytical RP-HPLC (C18 column, linear gradient of 0–100% Acetonitrile/0.1% TFA)[8].

G Step1 Boc-Dmt-OMe (Starting Material) Step2 TFA/DCM Deprotection (Cleave Boc Group) Step1->Step2 Acidolysis Step3 H-Dmt-OMe TFA Salt (Reactive Intermediate) Step2->Step3 Precipitation Step4 WSC/HOBt Coupling (+ Boc-Tic-OH + NMM) Step3->Step4 Neutralization & Activation Step5 Boc-Dmt-Tic-OMe (Purified Pharmacophore) Step4->Step5 Peptide Bond Formation

Step-by-step chemical synthesis workflow from Boc-Dmt-OMe to the Dmt-Tic pharmacophore.

Conclusion

The physical properties of H-Dmt-OMe—specifically its high lipophilicity and steric bulk—dictate the necessity for specialized handling, polar aprotic solvents, and potent coupling reagents during peptide synthesis. By adhering to the validated protocols outlined above, researchers can efficiently incorporate this critical unnatural amino acid into novel opioid peptidomimetics, driving the development of highly selective MOR agonists and DOR antagonists.

References

  • Title: N-Boc-Dmt-OMe | CAS#:137650-15-8 Source: Chemsrc URL: [Link]

  • Title: Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds Source: PubMed (NIH) URL: [Link]

  • Title: Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore Source: MDPI / PMC (NIH) URL: [Link]

  • Title: Evaluation of the Dmt−Tic Pharmacophore: Conversion of a Potent δ-Opioid Receptor Antagonist into a Potent δ Agonist and Ligands with Mixed Properties Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

The Strategic Incorporation of 2,6-Dimethyltyrosine (Dmt) in Opioid Peptide Analogues: A Technical Guide to Enhancing Potency, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

The modification of endogenous peptides with unnatural amino acids is a cornerstone of modern medicinal chemistry, aimed at overcoming inherent limitations such as poor metabolic stability and suboptimal receptor affinity.[1] Within the field of opioid research, 2,6-dimethyl-L-tyrosine (Dmt) has emerged as a uniquely powerful surrogate for the N-terminal tyrosine residue found in nearly all opioid peptides.[2] Its incorporation has led to the development of analogues with profoundly enhanced potency, altered receptor selectivity, and novel pharmacological profiles. This technical guide provides an in-depth analysis of the role of Dmt in opioid peptide design. We will explore the physicochemical basis for its effects, its impact on receptor interaction and signal transduction, and its translation to in vivo efficacy, with a focus on seminal analogues such as [Dmt¹]DALDA and the Dmt-Tic pharmacophore. This document serves as a resource for researchers and drug developers, offering not only mechanistic insights but also actionable protocols for the synthesis and evaluation of Dmt-containing opioid peptides.

Part 1: The Rationale for Unnatural Amino Acids in Opioid Design

Endogenous opioid peptides, such as enkephalins and endorphins, are critical neuromodulators but are poor therapeutic candidates due to rapid degradation by peptidases and low bioavailability. The foundational strategy in opioid drug design has been to modify these native structures to create more drug-like molecules. The N-terminal tyrosine residue is a universally conserved feature, often termed the "message" sequence, as its phenolic hydroxyl group and protonated amine are critical for binding and activation of opioid receptors.[3]

The introduction of 2,6-dimethyl-L-tyrosine (Dmt) is a strategic modification that directly addresses the liabilities of the native tyrosine. By adding two methyl groups to the aromatic ring, Dmt imposes significant steric constraints and alters the electronic environment of the pharmacophore. This seemingly minor alteration has dramatic consequences, often leading to multifold increases in receptor affinity and analgesic potency.[4][5]

Part 2: Core Physicochemical and Conformational Effects of Dmt

The profound pharmacological effects of Dmt substitution stem from its unique structural properties, which distinguish it from the native L-Tyrosine.

Steric and Electronic Properties: The two methyl groups at the 2' and 6' positions of the phenol ring flank the critical hydroxyl group. This steric hindrance serves a dual purpose: it protects the peptide from enzymatic degradation and, more importantly, it restricts the rotational freedom (the χ1 and χ2 torsion angles) of the amino acid side chain.[6] This "conformational locking" can pre-organize the peptide into a bioactive conformation that is more favorable for receptor binding, reducing the entropic penalty upon interaction with the receptor.

Hydrophobicity: The addition of the methyl groups increases the hydrophobicity of the tyrosine side chain. This enhanced lipophilicity can facilitate stronger interactions with hydrophobic pockets within the opioid receptor binding site. Computational studies on analogues like [Dmt¹]DALDA suggest these methyl groups form additional lipophilic contacts with key residues such as Y148 and Y326 in the mu-opioid receptor (MOR), contributing to its high affinity.[7]

cluster_Tyr L-Tyrosine (Tyr) cluster_Dmt 2,6-Dimethyl-L-Tyrosine (Dmt) Tyr_node Structure: - Unsubstituted Phenyl Ring - High Rotational Freedom (χ1, χ2 angles) Dmt_node Structure: - Ortho-Methyl Substitution - Restricted Rotation - Increased Hydrophobicity Impact Key Impacts of Dmt Substitution Potency Increased Potency & Receptor Affinity Impact->Potency Stability Enhanced Enzymatic Stability Impact->Stability Selectivity Altered Receptor Selectivity Profile Impact->Selectivity

Caption: Structural differences between Tyrosine and Dmt and resulting impacts.

Part 3: Pharmacological Impact of Dmt Incorporation

The substitution of Tyr with Dmt can drastically alter the pharmacological profile of a peptide, influencing its affinity, selectivity, and efficacy.

Enhancing Mu-Opioid Receptor (MOR) Affinity and Potency

In many opioid peptide scaffolds, including enkephalins, dermorphins, and endomorphins, replacing Tyr¹ with Dmt¹ leads to a remarkable increase in MOR binding affinity and functional potency.[8][9]

Case Study: [Dmt¹]DALDA A prime example is the dermorphin analogue DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂). The substitution of Tyr¹ with Dmt¹ to create [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) results in a significant enhancement of its pharmacological properties.[7] In vitro binding assays show that [Dmt¹]DALDA has a 27-fold higher affinity for the human MOR compared to DALDA.[7] This translates to a staggering 292-fold increase in agonist potency in [³⁵S]GTPγS functional assays.[7] In vivo, [Dmt¹]DALDA is profoundly more potent than morphine, exhibiting approximately 5000-fold greater potency upon spinal administration and over 200-fold greater potency when given systemically.[10]

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)In Vivo Potency (vs. Morphine)
DALDA Human MOR1.694124-
[Dmt¹]DALDA Human MOR0.14317~5000x (spinal)
Morphine MOR~1-5~50-1001x
Data compiled from references[7][11]. Ki and EC₅₀ values can vary based on assay conditions.
Modulating Receptor Selectivity: The Dmt-Tic Pharmacophore

While Dmt often enhances MOR affinity, its combination with other unnatural amino acids can create ligands with high selectivity for other opioid receptors. The landmark discovery of the Dmt-Tic pharmacophore, where Tic is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, produced an extraordinary family of potent and selective delta-opioid receptor (DOR) antagonists.[12]

This Dmt-Tic scaffold acts as a "molecular switch." The dipeptide H-Dmt-Tic-OH itself is a potent DOR antagonist.[13] However, subtle modifications to the C-terminus can convert this antagonist activity into potent agonism. For example, adding specific residues can transform the molecule into a potent DOR agonist or a mixed-profile ligand with high MOR agonism and DOR antagonism.[14] This highlights the crucial role of Dmt in creating a high-affinity anchor that can be fine-tuned to achieve a desired pharmacological profile.[12]

cluster_GPCR G-Protein Coupled Receptor (GPCR) Signaling Ligand Opioid Ligand (e.g., Dmt-peptide) Receptor Extracellular Opioid Receptor Intracellular Ligand->Receptor:f0 Binds G_Protein Inactive G-Protein (GDP-bound) Receptor:f1->G_Protein Activates G_Protein_Active Active G-Protein (GTP-bound) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulates Response Cellular Response (e.g., ↓cAMP) Effector->Response Antagonist Antagonist (e.g., Dmt-Tic) Antagonist->Receptor:f0 Binds & Blocks Agonist

Caption: Agonist vs. Antagonist action at an opioid receptor.

Part 4: In Vivo Consequences and Therapeutic Implications

The incorporation of Dmt provides tangible benefits that translate from the bench to in vivo models.

  • Enhanced Antinociception: As demonstrated with [Dmt¹]DALDA, Dmt-containing peptides are often extremely potent analgesics in animal models of pain.[10][15]

  • Improved Enzymatic Stability: The steric bulk of the dimethyl groups provides significant protection against enzymatic cleavage, prolonging the half-life of the peptide in biological systems. Dmt¹-substituted cyclic analogues have shown high stability when incubated with rat brain homogenates.[9]

  • Novel Therapeutic Profiles: [Dmt¹]DALDA has shown superior efficacy compared to morphine in models of neuropathic pain.[15] This may be due to additional mechanisms, such as the inhibition of norepinephrine reuptake, a property not strongly associated with morphine.[15][16] Furthermore, some studies suggest that highly selective MOR agonists like [Dmt¹]DALDA may produce less tolerance than morphine, a critical consideration for chronic pain management.[16]

Part 5: Technical Protocols for the Medicinal Chemist

The successful application of Dmt in opioid design requires robust synthetic and analytical methodologies.

Synthesis of Dmt-Containing Peptides

The synthesis of Dmt itself can be challenging and costly.[4] However, once obtained as an Fmoc-protected building block (Fmoc-Dmt-OH), it can be readily incorporated into peptides using standard automated or manual Solid-Phase Peptide Synthesis (SPPS).

Start Start: Resin Support Deprotection1 1. Fmoc Deprotection (Piperidine in DMF) Start->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-Dmt-OH + HBTU/HOBt) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue chain? Cleavage 3. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final residue? Repeat->Deprotection1 Purify 4. Purification (RP-HPLC) Cleavage->Purify

Sources

Structural and Pharmacological Divergence: A Comparative Analysis of L-Tyrosine and 2,6-Dimethyl-L-Tyrosine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide drug development, the endogenous amino acid L-tyrosine (Tyr) serves as a critical pharmacophore for numerous neuropeptides, most notably endogenous opioids like enkephalins and dynorphins. However, the inherent conformational flexibility and proteolytic susceptibility of natural L-tyrosine severely limit the clinical translation of these peptides. The introduction of the unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt) represents a paradigm shift in peptidomimetic design. By incorporating two methyl groups at the ortho positions of the phenol ring, Dmt fundamentally alters the steric, lipophilic, and conformational landscape of the peptide, driving exponential increases in receptor affinity, functional bioactivity, and metabolic stability.

This technical guide dissects the mechanistic divergence between L-tyrosine and 2,6-dimethyl-L-tyrosine, providing drug development professionals with field-proven insights and self-validating experimental workflows for integrating Dmt into novel therapeutics.

Structural Dynamics and Conformational Pre-Organization

The fundamental difference between Tyr and Dmt lies in the steric bulk introduced by the ortho-dimethylation of the aromatic ring. Natural L-tyrosine freely rotates around its


 (

) and

(

) bonds, sampling a vast rotameric space. While this flexibility allows endogenous peptides to interact with multiple receptor subtypes, it incurs a high entropic penalty upon binding and reduces receptor selectivity.

Conversely, the methyl groups in Dmt create significant steric hindrance against the peptide backbone. This physical constraint restricts the rotation of the aromatic ring, effectively "locking" the


 and 

dihedral angles. This pre-organizes the N-terminal pharmacophore into a highly specific bioactive conformation before it even encounters the receptor 1.

G Tyr L-Tyrosine (Tyr) Flexible Rotamers Dmt 2,6-dimethyl-L-tyrosine (Dmt) Sterically Constrained Tyr->Dmt Ortho-Dimethylation Steric Restricted χ1/χ2 Dihedral Angles Dmt->Steric Lipo Increased Lipophilicity Dmt->Lipo Affinity Enhanced μ/δ Receptor Affinity Steric->Affinity Bioactive Conformation Stability Aminopeptidase Resistance Steric->Stability Steric Shielding Lipo->Affinity Hydrophobic Contacts

Caption: Logical pathway illustrating the structural and pharmacological enhancements driven by 2',6'-dimethylation.

Pharmacodynamic Impact: Receptor Affinity and Selectivity

The structural rigidity of Dmt translates directly to profound pharmacodynamic enhancements, particularly at the


-opioid receptor (MOR) and 

-opioid receptor (DOR). Molecular modeling and NMR structural analyses reveal that the Dmt phenol hydroxyl maintains the critical hydrogen bond with the highly conserved Asp

residue in the opioid receptor binding pocket. Simultaneously, the added methyl groups form highly favorable lipophilic contacts with hydrophobic pocket residues, such as Met

, Ile

, and Val

2.

This dual mechanism—entropic pre-organization and enhanced hydrophobic anchoring—results in exponential increases in binding affinity. As demonstrated in classic structure-activity relationship (SAR) studies of Leu-Enkephalin (Enk), replacing Tyr


 with L-Dmt

yields staggering improvements across all pharmacological parameters 3.
Quantitative Pharmacological Comparison
Pharmacological ParameterLeu-Enkephalin (Tyr

)
[L-Dmt

]Enk
Mechanistic Causality

-Receptor Affinity (

)
Baseline (1.0x)+356-fold Optimized hydrophobic contacts with Met

/ Ile


-Receptor Affinity (

)
Baseline (1.0x)+46-fold Pre-organized bioactive rotameric state
MVD Assay Potency Baseline (1.0x)+131-fold Enhanced receptor activation and signal transduction
Aminopeptidase-M Stability Baseline (1.0x)+4-fold Steric shielding of the N-terminal scissile bond

Data summarized from Sasaki et al., 1999, demonstrating the pleiotropic benefits of Dmt substitution.

Pharmacokinetic Enhancements: Metabolic Stability

Endogenous peptides containing N-terminal L-tyrosine are rapidly degraded in plasma by aminopeptidases, resulting in half-lives often measured in minutes. The incorporation of Dmt provides a robust pharmacokinetic shield. The bulky 2' and 6' methyl groups physically block the active site of aminopeptidase-M from accessing the scissile peptide bond between position 1 and 2. Furthermore, the increased overall lipophilicity of Dmt enhances the peptide's ability to cross the blood-brain barrier (BBB), a critical requirement for centrally acting analgesics 4.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents or conditions are mandated when working with sterically hindered unnatural amino acids like Dmt.

Workflow Resin 1. Swell Rink Amide Resin (Solid Support) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple 3. Couple Fmoc-Dmt-OH (HATU/DIPEA, Extended Time) Deprotect->Couple Cleave 4. TFA Cleavage & Global Deprotection Couple->Cleave Purify 5. RP-HPLC Purification (>95% Purity) Cleave->Purify

Caption: Step-by-step solid-phase peptide synthesis (SPPS) workflow for incorporating Fmoc-Dmt-OH.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dmt-Peptides

Causality Focus: Overcoming steric hindrance during coupling.

  • Resin Preparation : Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes. Rationale: Ensures full expansion of the polymer matrix for uniform reagent access.

  • Fmoc Deprotection : Treat resin with 20% piperidine in DMF (2 x 10 min). Validate deprotection via a positive (blue) Kaiser Ninhydrin test.

  • Dmt Coupling (Critical Step) :

    • Reagents : 3.0 equivalents of Fmoc-Dmt-OH, 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA.

    • Causality : Because Dmt is highly sterically hindered, standard coupling reagents (like HBTU or DIC) often lead to incomplete coupling and deletion sequences. HATU generates a highly reactive 7-aza-OBt ester that forces the coupling to completion.

    • Execution : React for 120 minutes (double the standard time). Perform a double-coupling step if the subsequent Kaiser test is not completely negative (yellow).

  • Cleavage : Cleave the peptide from the resin using TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    
  • Validation : Precipitate in cold diethyl ether, lyophilize, and validate mass and purity (>95%) via LC-MS. Self-validation: The presence of the [M+H]+ peak matching the exact theoretical mass confirms successful Dmt incorporation without racemization.

Protocol 2: Competitive Radioligand Binding Assay

Causality Focus: Accurate determination of receptor affinity (


).
  • Membrane Preparation : Isolate rat brain synaptosomes and suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation : Incubate 500

    
    g of membrane protein with 1 nM[
    
    
    
    H]DAMGO (for
    
    
    -receptor) and varying concentrations of the Dmt-peptide (10
    
    
    to 10
    
    
    M) for 60 minutes at 25°C.
    • Self-Validation Control: Include a parallel assay using 10

      
      M unlabeled naloxone to define non-specific binding (NSB). Specific binding is Total Binding minus NSB.
      
  • Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality : Pre-soak filters in 0.1% polyethylenimine (PEI) for 1 hour. Dmt-peptides are highly lipophilic and will bind non-specifically to untreated glass fibers, artificially skewing the IC

      
       curve. PEI neutralizes the filter charge, preventing this artifact.
      
  • Quantification : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 3: In Vitro Aminopeptidase-M Stability Assay

Causality Focus: Quantifying proteolytic resistance.

  • Reaction Setup : Dissolve the Dmt-peptide and the native Tyr-peptide (control) in 50 mM sodium phosphate buffer (pH 7.4) to a final concentration of 100

    
    M.
    
  • Enzyme Addition : Add Aminopeptidase-M (10 mU/mL) and incubate at 37°C.

  • Kinetic Sampling : Extract 50

    
    L aliquots at 0, 15, 30, 60, 120, and 240 minutes.
    
    • Causality : Immediately quench each aliquot by adding 50

      
      L of 1% trifluoroacetic acid (TFA). The sudden drop in pH instantly denatures the enzyme, freezing the degradation profile at that exact time point.
      
  • Validation : Analyze via RP-HPLC. Plot the area under the curve (AUC) of the intact peptide peak over time. Self-validation: Normalize all data to the 0-minute time point (100% intact) to ensure accurate half-life (

    
    ) calculation.
    

Conclusion

The substitution of L-tyrosine with 2,6-dimethyl-L-tyrosine is not merely a structural tweak; it is a fundamental re-engineering of the peptide's physicochemical properties. By leveraging steric hindrance to lock the pharmacophore into a bioactive rotamer and shielding the scissile bond from enzymatic degradation, Dmt transforms transient endogenous signals into potent, metabolically stable therapeutic leads.

References

  • Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds.Bioorganic & Medicinal Chemistry.
  • Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt]DALDA, and KGOP01, Binding to the Mu Opioid Receptor.
  • Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1.Chemical and Pharmaceutical Bulletin / SciSpace.
  • Discovery of a potent and efficacious peptide derivative for δ/μ opioid agonist/neurokinin 1 antagonist activity with a 2',6'-dimethyl-L-tyrosine: in vitro, in vivo, and NMR-based structural studies.Journal of Medicinal Chemistry / University of Arizona.

Sources

Technical Monograph: 2,6-Dimethyltyrosine Methyl Ester (H-Dmt-OMe)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,6-Dimethyl-L-tyrosine Methyl Ester (H-Dmt-OMe) , a critical non-proteinogenic amino acid intermediate in peptidomimetic drug discovery.

A Critical Scaffold in Peptidomimetic Therapeutics and Opioid Receptor Ligand Design

Executive Summary & Disambiguation

Target Audience: Medicinal Chemists, Peptide Scientists, and Drug Development Leads.

In the context of pharmaceutical research, "Dmt methyl ester" most critically refers to the methyl ester derivative of 2,6-dimethyltyrosine (Dmt) . This non-natural amino acid is a conformational surrogate for Tyrosine (Tyr) and is pivotal in the development of highly potent opioid receptor antagonists and mitochondria-targeting peptides (e.g., Elamipretide/SS-31).

Disambiguation Alert:

  • Primary Subject (Pharmaceuticals): H-Dmt-OMe (2,6-Dimethyl-L-tyrosine methyl ester). Used in peptide synthesis to enhance lipophilicity and receptor binding.[1]

  • Secondary Subject (Industrial/Commodity): Dimethyl Terephthalate (DMT) .[2][3][4] CAS: 120-61-6. A commodity chemical used primarily in the production of polyethylene terephthalate (PET) polymers.[2][3][4][5] This guide focuses on the pharmaceutical intermediate.

Physicochemical Profile

Identity & Constants
PropertyData
Chemical Name Methyl (S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate
Common Abbreviation H-Dmt-OMe
CAS Number (HCl Salt) 928138-99-2
CAS Number (Parent Acid) 123715-02-6 (L-isomer)
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight (Free Base) 223.27 g/mol
Molecular Weight (HCl Salt) 259.73 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in MeOH, DMSO, DMF; Water (as HCl salt)
Purity Standard ≥ 98% (HPLC)
Structural Significance

The 2,6-dimethyl substitution on the phenolic ring of Tyrosine restricts the rotation of the aromatic side chain (


 and 

torsion angles). This "conformational constraint" locks the pharmacophore into a bioactive orientation, often resulting in:
  • Increased Potency: Enhanced interaction with the hydrophobic pocket of GPCRs (specifically

    
     and 
    
    
    
    opioid receptors).
  • Metabolic Stability: The methyl groups sterically hinder enzymatic degradation by proteases.

Synthetic Methodology

The synthesis of H-Dmt-OMe is non-trivial due to the steric hindrance imposed by the ortho-methyl groups. Standard esterification protocols often require optimization.

Protocol: Thionyl Chloride Mediated Esterification

Note: This protocol converts 2,6-dimethyl-L-tyrosine (H-Dmt-OH) to its methyl ester hydrochloride.

  • Reagents: H-Dmt-OH (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), Anhydrous Methanol (MeOH).

  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
     or Ar), ice bath (
    
    
    
    ).
  • Procedure:

    • Suspend H-Dmt-OH in anhydrous MeOH (0.5 M concentration).

    • Add SOCl₂ dropwise at

      
       (Exothermic reaction; control rate to prevent boiling).
      
    • Allow the mixture to warm to room temperature (RT) and reflux for 4–12 hours. Monitor via TLC (System: CHCl₃/MeOH/AcOH 90:10:1).

    • Workup: Concentrate in vacuo to remove solvent and excess SOCl₂.

    • Purification: Triturate the residue with cold diethyl ether (

      
      ) to precipitate the hydrochloride salt. Filter and dry under high vacuum.
      
  • Yield: Typically 90–95% as H-Dmt-OMe·HCl.

Synthesis Workflow Diagram

G Start 2,6-Dimethylphenol Step1 Regioselective Formylation Start->Step1 Inter1 4-Hydroxy-2,6- dimethylbenzaldehyde Step1->Inter1 Step2 Erlenmeyer Azlactone Synthesis Inter1->Step2 Inter2 Azlactone Intermediate Step2->Inter2 Step3 Enantioselective Hydrogenation Inter2->Step3 Acid H-Dmt-OH (Parent Amino Acid) Step3->Acid FinalStep MeOH / SOCl2 Esterification Acid->FinalStep Product H-Dmt-OMe·HCl (Target) FinalStep->Product

Figure 1: Synthetic route from commodity phenol precursors to the high-value H-Dmt-OMe intermediate.

Applications in Drug Development

A. Opioid Receptor Ligands (The Dmt-Tic Pharmacophore)

The substitution of Tyr¹ with Dmt¹ in opioid peptides (e.g., TIPP: H-Tyr-Tic-Phe-Phe-OH) creates super-potent


-opioid receptor antagonists.[6]
  • Mechanism: The 2,6-dimethyl groups force the aromatic ring into a specific orthogonal orientation relative to the peptide backbone, optimizing

    
    -stacking interactions within the receptor binding pocket.
    
  • Key Compound: Dmt-Tic-OH (and its esters).

B. Mitochondrial Targeting (Szeto-Schiller Peptides)

H-Dmt-OMe is a precursor for Elamipretide (SS-31) (Sequence: D-Arg-Dmt-Lys-Phe-NH₂).

  • Role: The Dmt residue is essential for the peptide's ability to penetrate the mitochondrial inner membrane and stabilize cardiolipin.

  • Therapeutic Area: Ischemia-reperfusion injury, heart failure, and mitochondrial myopathies.

Pharmacological Logic Diagram

D Dmt Dmt Residue (2,6-Dimethyltyrosine) Constraint Conformational Constraint Dmt->Constraint Steric Hindrance Lipophilicity Increased Lipophilicity Dmt->Lipophilicity Methyl Groups Target1 Opioid Receptors (GPCRs) Constraint->Target1 Locks Bioactive Conformation Target2 Mitochondrial Cardiolipin Lipophilicity->Target2 Membrane Permeability Effect1 Enhanced Binding Affinity (nM to pM range) Target1->Effect1 Effect2 Inner Membrane Penetration Target2->Effect2

Figure 2: Mechanistic impact of Dmt incorporation on pharmacodynamics and pharmacokinetics.

Analytical Characterization

To validate the identity of H-Dmt-OMe, the following analytical parameters must be met.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (Amide/Peptide bond) and 280 nm (Aromatic ring).

  • Retention Time: H-Dmt-OMe will elute significantly later than H-Tyr-OMe due to the hydrophobicity of the two methyl groups.

NMR Specification (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     6.40 (s, 2H):  Aromatic protons (Positions 3 and 5). Note the singlet due to symmetry.
    
  • 
     3.65 (s, 3H):  Methyl ester protons (
    
    
    
    ).
  • 
     2.20 (s, 6H):  2,6-Dimethyl group protons.
    
  • 
     2.90–3.10 (m, 2H): 
    
    
    
    -methylene protons.

References

  • Schiller, P. W., et al. (2000). "The TIPP opioid peptide family: Development of delta antagonists and delta agonists." Peptide Science, 55(6), 527-533.
  • Szeto, H. H. (2006). "Mitochondria-targeted peptide antioxidants." AAPS Journal, 8(3), E521-E531.

Sources

Metabolic Stability of 2,6-Dimethyltyrosine (Dmt) Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 2,6-dimethyltyrosine (Dmt) into peptide sequences represents a high-impact strategy in medicinal chemistry to overcome the inherent metabolic instability of native peptides. By introducing methyl groups at the ortho positions of the tyrosine phenol ring, Dmt creates a steric shield that drastically reduces enzymatic recognition by aminopeptidases and endopeptidases. This modification simultaneously enhances lipophilicity, often improving blood-brain barrier (BBB) permeability and receptor affinity (particularly for opioid and mitochondrial targets).

This guide details the mechanistic basis of Dmt-mediated stability, provides comparative data on Dmt-analogs versus native sequences, and outlines a validated LC-MS/MS workflow for assessing metabolic stability in preclinical development.

The Chemical Rationale: Steric Control of Proteolysis

Peptides containing natural L-tyrosine (Tyr) are rapid substrates for chymotrypsin-like enzymes and non-specific aminopeptidases. The degradation typically occurs via hydrolytic attack on the peptide bond adjacent to the tyrosine residue.

Structural Modification

Dmt differs from Tyr by the addition of two methyl groups at the 2 and 6 positions of the aromatic ring.[1] This modification induces two critical physicochemical changes:

  • Conformational Constraint: The methyl groups restrict the rotation of the aromatic side chain around the

    
     bond (rotameric restriction), locking the residue into a bioactive conformation that often favors receptor binding (e.g., 
    
    
    
    -opioid receptors).
  • Steric Shielding: The bulk of the methyl groups physically blocks the active sites of proteolytic enzymes from accessing the scissile amide bond.

Visualization of the Shielding Mechanism

The following diagram illustrates how Dmt prevents enzymatic hydrolysis compared to native Tyrosine.

Dmt_Mechanism cluster_Tyr Native Tyrosine (Tyr) cluster_Dmt 2,6-Dimethyltyrosine (Dmt) Enzyme Proteolytic Enzyme (Aminopeptidase) Tyr_Pep Tyr-Peptide (Unprotected) Enzyme->Tyr_Pep Recognizes N-terminus Dmt_Pep Dmt-Peptide (Sterically Shielded) Enzyme->Dmt_Pep Steric Clash (Methyl Groups) Hydrolysis Hydrolysis (Degradation) Tyr_Pep->Hydrolysis Rapid Cleavage Stable Intact Peptide (High Stability) Dmt_Pep->Stable No Cleavage

Figure 1: Mechanistic comparison of enzymatic access to Native Tyr vs. Dmt residues. The ortho-methyl groups of Dmt create a steric barrier that inhibits protease binding.

Comparative Stability Data: Case Studies

The impact of Dmt is best understood through direct comparison of analogs. The transition from the dermorphin analog DALDA to Dmt-DALDA (SS-02) provides the definitive case study.

Case Study: The DALDA Series

DALDA (Tyr-D-Arg-Phe-Lys-NH


) is a potent 

-opioid agonist. However, the N-terminal Tyrosine remains vulnerable. Substituting Tyr with Dmt creates SS-02, which exhibits exceptional stability and enhanced BBB penetration.

Table 1: Comparative Stability and Potency Profiles

CompoundSequencePlasma Half-Life (

)
BBB Permeability

-Receptor Affinity (

)
Native Enkephalin Tyr-Gly-Gly-Phe-Met< 5 minPoor~ 1-10 nM
DALDA Tyr-D-Arg-Phe-Lys-NH

~ 40-60 minModerate1.69 nM
Dmt-DALDA (SS-02) Dmt -D-Arg-Phe-Lys-NH

> 8 hours High 0.14 nM
Elamipretide (SS-31) D-Arg-Dmt -Lys-Phe-NH

Stable (> 5h)High (Mitochondrial)N/A (Cardiolipin Target)

Data Sources: Szeto et al. (2003) [1], Schiller et al. (2000) [2], Zhao et al. (2003) [3].

Mechanism of SS-31 (Elamipretide) Stability

SS-31 utilizes Dmt in the second position, flanked by a D-Arginine at the N-terminus. This combination renders the peptide virtually immune to aminopeptidases (due to D-Arg) and endopeptidases (due to Dmt and D-amino acids). In human plasma stability assays, SS-31 remains intact for hours, a property critical for its function as a mitochondria-targeted antioxidant in kidney and cardiac disease models [4].

Experimental Protocol: Metabolic Stability Assessment

To validate the stability of a novel Dmt-containing peptide, a standardized in vitro assay using pooled plasma or liver microsomes is required.

Assay Workflow Visualization

Stability_Protocol Prep 1. Sample Preparation (1 µM Peptide in Plasma/Microsomes) Incubate 2. Incubation (37°C for 0, 15, 30, 60, 120, 240 min) Prep->Incubate Quench 3. Quenching (Add Ice-Cold ACN + Internal Std) Incubate->Quench At each timepoint Process 4. Processing (Centrifuge 10min @ 4000g -> Supernatant) Quench->Process Analysis 5. LC-MS/MS Analysis (Monitor Parent Ion Depletion) Process->Analysis Calc 6. Data Calculation (ln[conc] vs time -> Slope = -k) Analysis->Calc

Figure 2: Standardized workflow for determining metabolic half-life (


) using LC-MS/MS.
Detailed Methodology (Plasma Stability)

Reagents:

  • Pooled Human/Rat Plasma (heparinized).

  • Test Peptide (Dmt-analog).[2][3]

  • Reference Standard (e.g., Propantheline or native Enkephalin for low-stability control).

  • Internal Standard (IS): Verapamil or isotopically labeled analog.

Protocol:

  • Pre-Incubation: Thaw plasma at 37°C. Aliquot 90 µL into a 96-well plate.

  • Dosing: Add 10 µL of Test Peptide stock (100 µM) to reach a final concentration of 10 µM .

  • Time Course: Incubate at 37°C with gentle shaking.

  • Sampling: At

    
     minutes, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into tubes containing 3 volumes of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid and Internal Standard.

  • Extraction: Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to precipitate plasma proteins.

  • Analysis: Inject 5 µL of the supernatant into a UPLC-MS/MS system (e.g., C18 column, Gradient: 5-95% ACN in 0.1% Formic Acid).

Calculation: Plot the natural log of the peak area ratio (Analyte/IS) versus time.





Strategic Considerations in Drug Design

While Dmt offers superior stability, researchers must weigh specific trade-offs during the lead optimization phase.

Synthesis Challenges

The same steric hindrance that protects Dmt from proteases also makes it difficult to couple during Solid Phase Peptide Synthesis (SPPS).

  • Coupling Reagents: Standard HATU/DIPEA may be insufficient. Use stronger coupling conditions (e.g., COMU or repeated couplings) when attaching residues to the N-terminus of a Dmt residue.

  • Racemization: Dmt is less prone to racemization than phenylglycine, but care should be taken during activation.

Selectivity Profiles

Dmt is highly lipophilic. While this aids BBB penetration, it can increase non-specific binding to plasma proteins (reducing free fraction,


). Furthermore, replacing Tyr with Dmt in opioid peptides often shifts selectivity toward the 

-receptor and away from

-receptors [5].
Toxicity

Dmt is a non-canonical amino acid. Unlike native amino acids which are recycled, Dmt metabolites must be cleared. However, current data on peptides like Elamipretide indicates a high safety margin in humans, likely due to the low molar doses required for potent peptides [4].

References

  • Szeto, H. H., et al. (2003). In vivo pharmacokinetics of [Dmt1]DALDA in the sheep. Journal of Pharmacology and Experimental Therapeutics . Link

  • Schiller, P. W., et al. (2000). Synthesis and in vitro opioid activity of [Dmt1]DALDA analogues. European Journal of Medicinal Chemistry . Link

  • Zhao, K., et al. (2003). Transcellular transport of a highly polar 3+ net charge opioid tetrapeptide. Journal of Pharmacology and Experimental Therapeutics . Link

  • Kloner, R. A., et al. (2015). Reduction of Ischemia/Reperfusion Injury with Bendavia, a Mitochondria-Targeting Peptide. Journal of the American Heart Association . Link

  • Birk, A. V., et al. (2015). The mitochondrial-targeted compound SS-31 re-energizes ischemic mitochondria by interacting with cardiolipin. Journal of the American Society of Nephrology . Link

Sources

The Evolution of the Dmt Residue in Medicinal Chemistry: Engineering Next-Generation Opioid Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The integration of the non-natural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) into opioid peptide sequences represents one of the most significant structural breakthroughs in modern medicinal chemistry. By replacing the highly conserved N-terminal tyrosine (Tyr) found in endogenous opioids, researchers have engineered peptidomimetics with unprecedented receptor affinity, enzymatic stability, and unique pharmacological profiles. This whitepaper explores the chemical rationale, historical evolution, and self-validating experimental workflows behind Dmt-containing pharmacophores, providing a comprehensive guide for drug development professionals.

The Tyrosine to Dmt Paradigm Shift: Structural Causality

Endogenous opioid peptides—such as enkephalins, dynorphins, and endorphins—rely heavily on their N-terminal Tyrosine (Tyr) residue to anchor into the binding pockets of the Mu (MOR), Delta (DOR), and Kappa (KOR) opioid receptors. The phenolic hydroxyl group of Tyr mimics the A-ring of the prototypical morphinan alkaloid, morphine. However, the therapeutic utility of natural opioid peptides is severely limited by their rapid degradation via endogenous aminopeptidases.

The substitution of Tyr with 2',6'-dimethyl-L-tyrosine (Dmt) fundamentally altered the landscape of peptide drug design (). As an application scientist, the causality behind this modification is clear and two-fold:

  • Steric Shielding: The addition of two methyl groups at the ortho positions of the aromatic ring creates significant steric bulk, effectively blocking the hydrolytic action of N-terminal aminopeptidases.

  • Conformational Restriction: The 2',6'-dimethyl groups restrict the rotameric freedom of the side chain (

    
     and 
    
    
    
    dihedral angles). This forces the tyramine moiety into a favorable gauche (-) conformation, perfectly aligning the phenolic ring and the protonated amine with the receptor's binding cavity. Furthermore, the increased lipophilicity drives receptor binding affinity (K
    
    
    ) down from the nanomolar to the sub-nanomolar or even picomolar range.

The Dmt-Tic Pharmacophore: Mastering Delta-Opioid Receptor Modulation

The discovery of the Dmt-Tic pharmacophore (where Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a masterclass in structure-activity relationship (SAR) optimization. The parent sequence, Tyr-Tic, exhibited only weak interaction with the delta-opioid receptor. However, the simple substitution of Tyr for Dmt yielded H-Dmt-Tic-OH, a ligand with extraordinary DOR affinity (K


 = 0.022 nM) and potent antagonistic properties ().
Overcoming Synthetic Liabilities

A persistent challenge with peptides containing an imino acid (like Tic or Pro) at position 2 is their propensity to undergo spontaneous cyclization during synthesis and storage, forming inactive diketopiperazines (DKPs) . The secondary amine of Tic nucleophilically attacks the N-terminal carbonyl.

The Solution: N-alkylation. By synthesizing N,N-Me2-Dmt-Tic-OH, researchers sterically hindered the N-terminus, completely preventing DKP formation while simultaneously enhancing DOR antagonism and selectivity.

The Antagonist-to-Agonist Switch

To convert this potent antagonist into a DOR agonist, medicinal chemists introduced a spatial extension. By adding a C-terminal spacer and a third aromatic nucleus (e.g., 1H-benzimidazole-2-yl, Bid), the molecule bridges distinct receptor microdomains. The distance between the Dmt-Tic core and this third aromatic ring dictates the functional switch from antagonism to agonism ().

DmtTicEvolution TyrTic Tyr-Tic (Weak DOR Affinity) DmtTic H-Dmt-Tic-OH (Potent DOR Antagonist) TyrTic->DmtTic Replace Tyr with Dmt (Increases lipophilicity & affinity) NMeDmtTic N,N-Me2-Dmt-Tic-OH (Stable, Prevents DKP) DmtTic->NMeDmtTic N-alkylation (Steric protection against cyclization) DmtTicBid Dmt-Tic-Spacer-Bid (Potent DOR Agonist) DmtTic->DmtTicBid Add Spacer + 3rd Aromatic Ring (Receptor microdomain bridging)

Figure 1: Logical evolution of the Dmt-Tic pharmacophore and structural modifications.

[Dmt¹]DALDA: Breaking the Blood-Brain Barrier

While Dmt-Tic dominated DOR targeting, the incorporation of Dmt into the DALDA sequence (Tyr-D-Arg-Phe-Lys-NH2) revolutionized Mu-Opioid Receptor (MOR) agonism.

[Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH2) is a highly polar, polycationic peptide with a 3+ net charge at physiological pH. According to traditional Lipinski rules, such a molecule should never cross the Blood-Brain Barrier (BBB). Yet, [Dmt¹]DALDA produces antinociceptive effects >3000 times more potent than morphine upon intrathecal administration, and exhibits profound systemic (subcutaneous) efficacy ().

The Mechanistic Causality: The polycationic nature of the D-Arg and Lys residues interacts with the negatively charged glycocalyx of brain capillary endothelial cells. This electrostatic interaction triggers absorptive-mediated endocytosis , allowing the intact peptide to traverse the BBB. The Dmt residue ensures that once inside the central nervous system, the peptide binds the MOR with sub-nanomolar affinity and resists enzymatic degradation.

Quantitative Pharmacological Profiling

The table below synthesizes the dramatic impact of the Dmt substitution across key opioid peptidomimetics, highlighting the shift in binding affinities (K


) and functional profiles.
Compound SequenceMOR K

(nM)
DOR K

(nM)
KOR K

(nM)
Primary Functional Profile
H-Tyr-Tic-OH > 10,000240.0> 10,000Weak DOR Ligand
H-Dmt-Tic-OH 3,300.00.022 > 10,000Potent DOR Antagonist
N,N-Me₂-Dmt-Tic-OH 2,400.00.12 > 10,000Stable DOR Antagonist
DALDA (Tyr¹)1.69> 10,000> 10,000Selective MOR Agonist
[Dmt¹]DALDA 0.15 24.01.12Ultra-Potent MOR Agonist

(Data aggregated from and )

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and validation of Dmt-peptides must follow rigorous, self-validating protocols. Standard coupling conditions often fail for Dmt due to severe steric hindrance.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of [Dmt¹]DALDA
  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes to ensure optimal functional group accessibility.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Validation: Monitor dibenzofulvene-piperidine adduct release via UV absorbance at 301 nm.

  • Standard Coupling (Lys, Phe, D-Arg): Use 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, and 8 eq. DIPEA for 45 minutes.

  • Dmt Coupling (Critical Step): Standard HBTU activation is insufficient for Fmoc-Dmt-OH due to the 2',6'-dimethyl bulk.

    • Optimized Causality: Switch to the highly reactive HATU (3.9 eq.) combined with HOAt (4 eq.) to stabilize the active ester. Perform a double-coupling cycle (2 x 90 mins) at elevated temperature (50°C via microwave assistance) to drive acylation to >99% completion.

  • Cleavage & Global Deprotection: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC (C18 column, gradient 5-60% Acetonitrile in 0.1% TFA). Validation: Confirm mass via ESI-LC-MS (Expected [M+H]⁺ for [Dmt¹]DALDA = 612.3).

SPPSWorkflow Resin Rink Amide Resin (Solid Support Swelling) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple Standard AA Coupling (Fmoc-AA, HBTU, DIPEA) Deprotect->Couple Cycle for Lys, Phe, D-Arg DmtCouple Fmoc-Dmt-OH Coupling (HATU, HOAt, Double Couple) Deprotect->DmtCouple Final N-terminal AA Couple->Deprotect Repeat until N-terminus Cleave Cleavage & Deprotection (TFA/Scavengers) DmtCouple->Cleave Steric hindrance overcome Purify RP-HPLC & LC-MS (Yield & Purity Validation) Cleave->Purify

Figure 2: Step-by-step Solid-Phase Peptide Synthesis (SPPS) workflow optimized for Dmt-peptides.

Protocol B: Functional Validation via [³⁵S]GTPγS Binding Assay

Receptor binding (K


) does not equate to activation. To validate the functional profile (agonist vs. antagonist), we measure G-protein coupling efficacy.
  • Membrane Preparation: Isolate CHO cell membranes stably expressing human MOR or DOR.

  • Incubation: Incubate 10 µg of membrane protein with the Dmt-peptide (varying concentrations, 10⁻¹² to 10⁻⁵ M), 0.1 nM [³⁵S]GTPγS, and 10 µM GDP in assay buffer for 60 min at 30°C.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Quantify bound radioactivity via liquid scintillation counting.

  • Data Interpretation: Agonists (like [Dmt¹]DALDA) will stimulate [³⁵S]GTPγS incorporation above basal levels (yielding an EC₅₀ and E

    
    ). Antagonists (like Dmt-Tic) will bind with high affinity but fail to increase signal above baseline.
    

Mechanistic Insights: Opioid Receptor Signaling

The ultimate goal of incorporating Dmt is to fine-tune the downstream signaling cascades of G-Protein Coupled Receptors (GPCRs). Modern medicinal chemistry focuses heavily on biased agonism —designing ligands that preferentially activate the G


 protein pathway (mediating analgesia) while avoiding the 

-arrestin recruitment pathway (associated with tolerance, respiratory depression, and gastrointestinal side effects) (). Dmt-based scaffolds are currently at the forefront of screening libraries for biased opioid ligands.

OpioidSignaling Ligand Dmt-Peptidomimetic (e.g., [Dmt1]DALDA) Receptor Opioid Receptor (MOR / DOR) Ligand->Receptor High Affinity Binding GProtein Gi/o Protein Activation Receptor->GProtein Therapeutic Pathway Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Adverse Effects (Tolerance) AC Adenylyl Cyclase Inhibition GProtein->AC IonChannels K+ Efflux / Ca2+ Block (Analgesia) GProtein->IonChannels

Figure 3: Opioid receptor signaling pathway highlighting the divergence in biased agonism.

Conclusion

The transition from Tyrosine to 2',6'-dimethyltyrosine (Dmt) is a hallmark of rational drug design. By understanding the causality between structural steric bulk, conformational restriction, and receptor microdomain interactions, medicinal chemists have successfully transformed rapidly degrading endogenous peptides into ultra-potent, BBB-permeable therapeutics. As the field moves toward biased agonism and polypharmacology, the Dmt residue remains an indispensable building block in the peptide chemist's arsenal.

References

  • Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity. Journal of Medicinal Chemistry (1998).[Link]

  • Evaluation of the Dmt-Tic pharmacophore: conversion of a potent delta-opioid receptor antagonist into a potent delta agonist and ligands with mixed properties. Journal of Medicinal Chemistry (2002).[Link]

  • Variation of the net charge, lipophilicity and side chain flexibility in Dmt1-DALDA: effect on opioid activity and biodistribution. Bioorganic & Medicinal Chemistry (2011).[Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Molecules / PMC (2022).[Link]

  • Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. MDPI Molecules (2020).[Link]

  • Potent δ-Opioid Receptor Agonists Containing the Dmt−Tic Pharmacophore. Journal of Medicinal Chemistry (2002).[Link]

The 2,6-Dimethyl-L-Tyrosine Methyl Ester (Dmt-OMe) Whitepaper: Sourcing, Purity Validation, and Peptidomimetic Integration

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Causality

In the advanced development of synthetic opioid ligands and peptidomimetics, the substitution of standard amino acids with sterically constrained unnatural derivatives is a primary strategy for enhancing bioactivity. 2,6-dimethyl-L-tyrosine (Dmt) has emerged as a cornerstone in this domain. When incorporated into the N-terminus of opioid peptides (such as endomorphin-2 or morphiceptin analogs), Dmt drastically alters the peptide's pharmacological profile [1].

The causality behind this enhancement lies in molecular geometry. The addition of two methyl groups at the ortho positions (2 and 6) of the tyrosine aromatic ring creates severe steric hindrance. This hindrance restricts the rotation of the phenolic side chain, locking the molecule into a highly specific bioactive conformation that perfectly aligns with the binding pocket of the Mu-Opioid Receptor (MOR). Furthermore, utilizing the methyl ester (OMe) variant of Dmt serves a dual purpose: it acts as a crucial protecting group during complex synthetic elongation and significantly increases the lipophilicity of the final molecule, thereby facilitating superior Blood-Brain Barrier (BBB) penetration compared to its free-acid counterpart[2].

Supplier Landscape & Sourcing Strategies

Sourcing high-purity Dmt-OMe and its protected derivatives (e.g., Boc-Dmt-OMe, Fmoc-Dmt-OMe) is notoriously difficult. The synthesis of the 2,6-dimethylated aromatic ring requires advanced organometallic techniques, such as microwave-assisted Negishi coupling or palladium-catalyzed directed C–H functionalization [3]. Because these processes are prone to incomplete methylation, commercial batches often contain mono-methylated impurities that can ruin downstream peptide synthesis.

When selecting a supplier, researchers must demand a Certificate of Analysis (CoA) that guarantees >98% purity by HPLC and an enantiomeric excess (ee) of >99% to prevent the formation of diastereomeric peptide mixtures.

Table 1: Physicochemical Properties & Sourcing Data

CompoundCAS NumberMolecular WeightTypical PurityKey Suppliers
L-Dmt-OMe HCl 928138-99-2259.73 g/mol >95.0%Klamar Reagent
Boc-Dmt-OMe 137650-15-8323.38 g/mol >98.0%Chemsrc Aggregators
Fmoc-Dmt-OMe 503186-53-6445.51 g/mol >98.0%Fluorochem
Dmt (Free Acid) 123715-02-6209.24 g/mol >98.0%MCE, BOC Sciences

Self-Validating Analytical Workflows

To ensure scientific integrity, researchers must not rely solely on supplier CoAs. The following self-validating analytical workflow is designed to detect the most common synthesis artifact: mono-methylated tyrosine.

PurityWorkflow A Supplier Batch Dmt-OMe B Sample Preparation (1 mg/mL in MeOH) A->B C RP-HPLC Analysis (UV 220/254 nm) B->C D LC-MS/MS (Mass Confirmation) C->D E Purity > 98%? (No Mono-methyl Impurities) D->E F Proceed to Synthesis E->F Yes G Reject or Re-purify (Prep-HPLC) E->G No

Fig 1: Step-by-step analytical workflow for validating Dmt-OMe purity.

Protocol 1: RP-HPLC and LC-MS Purity Validation
  • Sample Preparation: Dissolve 1 mg of the supplier-provided Dmt-OMe derivative in 1 mL of LC-MS grade Methanol. Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (4.6 x 150 mm, 5 µm). Run a linear gradient from 10% to 90% Acetonitrile (with 0.1% TFA) over 20 minutes at a flow rate of 1.0 mL/min. Causality: The highly lipophilic nature of the dimethylated ring requires a strong non-polar stationary phase for adequate retention and separation from unreacted precursors.

  • Dual-Wavelength Detection: Monitor UV absorbance at 220 nm (peptide/ester backbone) and 254 nm (aromatic ring).

  • Mass Confirmation: Route the eluent to an ESI-MS in positive mode. For Boc-Dmt-OMe, extract the chromatogram at m/z 324.38 [M+H]+. Scrutinize the baseline for a mass of m/z 310.38, which indicates a critical mono-methylated impurity.

Table 2: Analytical Validation Parameters & Causality

ParameterSpecificationCausality / Rationale
HPLC Column C18 (4.6 x 150 mm, 5 µm)Optimal retention of lipophilic aromatic amino acids.
Mobile Phase H₂O/MeCN with 0.1% TFATFA ensures protonation of the amine, sharpening peak shape.
UV Detection 220 nm and 254 nm220 nm detects the ester backbone; 254 nm is specific to the aromatic ring.
MS Ionization ESI (Positive Mode)The basic amine group readily accepts a proton [M+H]+ in acidic media.

Application Protocol: Solid-Phase Peptide Synthesis (SPPS)

The very steric hindrance that makes Dmt pharmacologically valuable also makes it notoriously difficult to couple during SPPS. Standard coupling reagents (like HBTU) often fail, leading to deletion sequences.

Protocol 2: Microwave-Assisted Coupling of Sterically Hindered Dmt
  • Resin Preparation: Swell the peptide-resin in DMF for 20 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x).

  • Activation (Critical Step): Dissolve 3.0 equivalents of the Dmt building block and 3.0 eq of HATU in minimal DMF. Add 6.0 eq of DIPEA. Causality: HATU generates a highly reactive uronium active ester, which is absolutely necessary to overcome the activation energy barrier imposed by the ortho-methyl groups shielding the alpha-carbon.

  • Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes. Causality: Thermal energy increases molecular collision rates, forcing the sterically hindered Dmt into the reactive pocket of the growing peptide chain.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling. If positive (blue), repeat steps 3-4.

Mechanistic Pathway: Receptor Activation

Once successfully synthesized and purified, Dmt-modified peptides exhibit profound biological effects. The locked conformation of the Dmt residue inserts perfectly into the hydrophobic pocket of the Mu-Opioid Receptor, triggering a potent intracellular signaling cascade that results in profound analgesia without the rapid degradation typical of endogenous peptides [4].

SignalingPathway L Dmt-Modified Peptide (Locked Conformation) R Mu-Opioid Receptor (MOR) L->R High Affinity Binding G Gi/o Protein Activation R->G Conformational Shift AC Adenylyl Cyclase Inhibition G->AC Alpha-Subunit Action C Decreased cAMP Levels AC->C Pathway Suppression E Potent Analgesia (Enhanced BBB Penetration) C->E Physiological Response

Fig 2: MOR signaling pathway activated by Dmt-modified opioid peptidomimetics.

References

  • Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs. Bioorganic & Medicinal Chemistry, 2011.[Link]

  • Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 2015.[Link]

Technical Guide: Bioactivity & Engineering of Dmt-Containing Opioid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural, pharmacological, and synthetic parameters of opioid ligands incorporating 2',6'-dimethyl-L-tyrosine (Dmt) .[1][2][3] The Dmt residue acts as a "super-tyrosine," leveraging steric hindrance and enhanced lipophilicity to drastically improve receptor affinity (


), selectivity, and metabolic stability compared to native Tyrosine (Tyr) residues. This document serves as a blueprint for researchers designing high-potency opioid agonists (e.g., [Dmt¹]DALDA) or selective antagonists (e.g., Dmt-Tic).

Structural Basis of Dmt Bioactivity

The N-terminal Tyrosine (Tyr¹) is critical for opioid receptor recognition. Replacing Tyr¹ with Dmt¹ introduces two methyl groups at the ortho positions of the aromatic ring. This modification drives bioactivity through three distinct mechanisms:

  • Conformational Restriction: The 2',6'-dimethyl substitution restricts rotation around the

    
     torsion angle, locking the side chain into a bioactive conformation that favors receptor binding pockets.
    
  • Enhanced Lipophilicity: The methyl groups increase the hydrophobicity of the pharmacophore, facilitating interaction with hydrophobic residues in the receptor binding cleft (e.g., Trp residues in the Mu-opioid receptor).

  • Enzymatic Resistance: The steric bulk protects the N-terminal peptide bond from aminopeptidase degradation, significantly extending plasma half-life.

Visualization: The Dmt Bioactivity Logic

Dmt_Mechanism Tyr Native Tyrosine (Tyr¹) Dmt 2',6'-Dimethyl-L-Tyrosine (Dmt¹) Tyr->Dmt Chemical Substitution Mech1 Restricted Chi1 Torsion Angle Dmt->Mech1 Mech2 Increased Lipophilicity Dmt->Mech2 Mech3 Steric Shielding of Peptide Bond Dmt->Mech3 Outcome1 High Affinity Binding (Low Ki) Mech1->Outcome1 Pre-organized conformation Outcome2 Receptor Selectivity (Mu vs Delta) Mech1->Outcome2 Pocket fitting Mech2->Outcome1 Hydrophobic interaction Outcome3 Metabolic Stability (Aminopeptidase Resistance) Mech3->Outcome3 Blocks enzyme access

Caption: Mechanistic impact of Dmt substitution on opioid ligand pharmacology.

Key Ligand Classes & Pharmacological Profiles[1][4][5][6][7]

The Dmt-Tic Pharmacophore (Delta Antagonists)

The dipeptide motif H-Dmt-Tic-OH (Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) represents one of the most potent Delta-opioid receptor (DOR) antagonists known.[4][5]

  • Mechanism: The rigid Tic residue combined with Dmt creates a specific spatial arrangement that blocks DOR activation while maintaining nanomolar binding affinity.

  • Modifications: N-methylation (e.g., N,N-Me₂-Dmt-Tic-OH) further enhances Delta antagonism and selectivity over Mu receptors.[4][5]

[Dmt¹]DALDA and SS-Peptides (Mu Agonists & Mitochondrial Targeting)

Replacing Tyr¹ in the dermorphin analogue DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂) with Dmt yields [Dmt¹]DALDA .

  • Mu-Opioid Receptor (MOR) Potency: [Dmt¹]DALDA exhibits ~300-fold higher potency in G-protein activation compared to DALDA.

  • Mitochondrial Targeting (SS-31): Related peptides like SS-31 (H-D-Arg-Dmt-Lys-Phe-NH₂) utilize the Dmt residue not just for receptor binding, but to scavenge reactive oxygen species (ROS) and target cardiolipin in the inner mitochondrial membrane.[6]

Comparative Bioactivity Data

The following table summarizes the shift in affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and potency when Tyr is replaced by Dmt.[7][8][9][10]
Ligand ScaffoldNative Sequence (Tyr)Dmt AnalogueReceptor TargetAffinity Shift (

)
Functional Outcome
DALDA H-Tyr-D-Arg-Phe-Lys-NH₂[Dmt¹]DALDA Mu (MOR)1.69 nM

0.14 nM
Super-agonist
Tic-Dipeptide H-Tyr-Tic-OHH-Dmt-Tic-OH Delta (DOR)Moderate

0.02 nM
Potent Antagonist
Endomorphin-2 H-Tyr-Pro-Phe-Phe-NH₂[Dmt¹]EM-2 Mu (MOR)0.69 nM

0.15 nM
Increased Affinity
SS-31 (N/A - Synthetic)H-D-Arg-Dmt-Lys-Phe-NH₂ MitochondriaN/AROS Scavenging

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Dmt Peptides

Challenge: Dmt is sterically hindered.[8] Standard coupling protocols often result in incomplete incorporation or deletion sequences. Solution: Use high-efficiency coupling reagents (HATU or Oxyma/DIC) and extended reaction times.

Protocol Workflow:

  • Resin Selection: Rink Amide MBHA resin (0.5–0.7 mmol/g) for C-terminal amides (e.g., DALDA); Wang resin for C-terminal acids (e.g., Dmt-Tic-OH).

  • Swelling: DCM for 30 min.

  • Deprotection: 20% Piperidine in DMF (2

    
     10 min).
    
  • Coupling Cycle (Iterative):

    • Standard AA: 3 eq Fmoc-AA, 3 eq HBTU, 6 eq DIEA in DMF (45 min).

    • Dmt Coupling (Critical):

      • Reagents: 2.5 eq Fmoc-Dmt, 2.5 eq HATU, 5 eq DIEA (or DIC/OxymaPure).

      • Time: Double couple (2

        
         2 hours) or microwave-assisted (75°C, 10 min).
        
      • Note: Monitor with Kaiser test.[11] If blue (incomplete), repeat coupling.

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours.

  • Purification: RP-HPLC (C18 column), gradient 5–60% ACN in 0.1% TFA.

Visualization: Synthesis Workflow

SPPS_Protocol cluster_coupling Coupling Cycle Start Resin Swelling (DCM, 30m) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash DMF Wash Deprotect->Wash Standard Standard AA (HBTU/DIEA, 45m) Wash->Standard Next AA DmtStep Dmt Coupling (HATU/DIEA, 2x 2hr) Wash->DmtStep If AA is Dmt Check Kaiser Test Standard->Check DmtStep->Check Check->Deprotect Pass (Colorless) Check->DmtStep Fail (Blue) Cleave TFA Cleavage Check->Cleave Seq Complete HPLC RP-HPLC Purification Cleave->HPLC

Caption: Optimized SPPS workflow emphasizing the critical double-coupling step for the hindered Dmt residue.

Bioassay: GPI/MVD Functional Screening

To distinguish Mu vs. Delta activity, the Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) assays are the gold standard.

  • GPI Assay (Mu-selective):

    • Suspend ileum strip in Krebs-Henseleit buffer at 37°C.

    • Stimulate electrically (0.1 Hz, 0.5 ms).

    • Apply Dmt-ligand (cumulative dosing

      
       to 
      
      
      
      M).
    • Measure inhibition of twitch response.

    • Validation: Antagonize with CTOP (Mu-selective antagonist) to confirm mechanism.

  • MVD Assay (Delta-selective):

    • Suspend vas deferens in Mg²⁺-free Krebs buffer.

    • Stimulate electrically.

    • Apply ligand.[1][7]

    • Validation: Antagonize with Naltrindole (Delta-selective antagonist).

References

  • Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. National Institutes of Health (PMC). [Link]

  • Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. MDPI Molecules. [Link]

  • Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity. Journal of Medicinal Chemistry. [Link]

  • Discovery of novel SS-31 (d-Arg-dimethylTyr-Lys-Phe-NH2) derivatives as potent agents to ameliorate inflammation. Redox Biology (PMC). [Link]

  • Dmt and opioid peptides: A potent alliance. Biopolymers (Peptide Science). [Link]

Sources

Conformational Constraints of 2,6-Dimethyltyrosine (Dmt) Derivatives: Topographical Control in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from endogenous peptides to therapeutically viable peptidomimetics requires overcoming inherent limitations such as metabolic instability and poor receptor selectivity. A cornerstone strategy in modern medicinal chemistry is the introduction of conformational constraints to restrict the topographical freedom of pharmacophores.

The unnatural amino acid 2,6-dimethyltyrosine (Dmt) represents a paradigm shift in this domain. By substituting native tyrosine (Tyr) with Dmt, researchers introduce severe steric hindrance that restricts the


-space (specifically the 

and

dihedral angles) of the aromatic side chain[1]. This whitepaper explores the mechanistic rationale behind Dmt-induced conformational constraints, their profound pharmacological impact on opioid and non-opioid receptor systems, and the state-of-the-art synthetic methodologies required to produce these complex derivatives.

The Topographical Rationale: Restricting -Space

In aqueous solution, the side chains of natural amino acids like L-tyrosine exhibit considerable rotational flexibility, populating a wide ensemble of conformations. The


 torsional angle (defined by the N-C

-C

-C

sequence) typically rotates between three low-energy staggered rotamers: gauche(-), trans, and gauche(+)[1][2].

When a flexible peptide binds to a receptor, it incurs a massive entropic penalty as it "freezes" into its bioactive conformation. If the required bioactive conformation is not the lowest-energy state in solution, binding affinity suffers.

The Mechanistic Role of 2,6-Dimethylation

The introduction of methyl groups at the 2' and 6' positions of the phenolic ring creates a deliberate steric clash with the peptide backbone (specifically the


-amino and carbonyl groups).
  • Rotational Locking: The bulky methyl groups prevent the free rotation of the aromatic ring around the C

    
    -C
    
    
    
    bond (
    
    
    angle).
  • Rotamer Population Shift: This steric bulk forces the

    
     angle to adopt highly specific, restricted rotamers to minimize intramolecular strain[2].
    
  • Receptor Alignment: If the constrained topography aligns with the receptor's binding pocket, the entropic penalty of binding is virtually eliminated, leading to exponential increases in affinity and selectivity[3].

G N1 Native Tyrosine (Tyr) High Rotational Freedom N2 2',6'-Dimethylation (Steric Hindrance) N1->N2 Structural Modification N3 Restricted χ1 / χ2 Space (Gauche(-), Trans, Gauche(+)) N2->N3 Conformational Constraint N4 Favorable Topography for Receptor Pocket N3->N4 Pharmacophore Alignment N5 Enhanced μ/δ Opioid Receptor Affinity N4->N5 Target Engagement

Caption: Logical flow of how 2,6-dimethylation restricts χ-space to enhance receptor binding.

Beyond opioid receptors, this topographical control has been successfully applied to synthetic sweeteners. Aspartame models incorporating Dmt in place of phenylalanine have been utilized to map the spatial requirements of the T1R2-T1R3 sweet taste receptor, proving that


-space restriction is a universally applicable tool in structure-based drug design[3][4].

Pharmacological Impact: The Opioid Receptor Paradigm

The N-terminal tyrosine is the primary pharmacophore responsible for the bioactivity of endogenous opioid peptides (e.g., enkephalins, dermorphins, and dynorphins)[5]. Replacing Tyr


 with Dmt

yields some of the most potent opioid ligands ever discovered.
Shifting Selectivity and Efficacy
  • Dmt-Tic Pharmacophore: The substitution of Tyr with Dmt in the Tyr-Tic (tetrahydroisoquinoline-3-carboxylic acid) sequence generated H-Dmt-Tic-OH, a highly potent

    
    -opioid receptor (DOR) antagonist. Amidation of this sequence (H-Dmt-Tic-NH
    
    
    
    ) synergistically reverses the selectivity, creating potent
    
    
    -opioid receptor (MOR) ligands[6].
  • Mixed

    
    -Agonist / 
    
    
    
    -Antagonists:
    The pseudotetrapeptide DIPP-NH
    
    
    (H-Dmt-Tic
    
    
    [CH
    
    
    -NH]Phe-Phe-NH
    
    
    ) acts as a balanced MOR agonist and DOR antagonist. This specific profile is highly sought after for developing analgesics with a drastically reduced propensity for tolerance and dependence[7].
  • DMT-DALDA: In dermorphin analogs, the Dmt moiety acts as the driving force for sub-nanomolar MOR affinity, making DMT-DALDA over 1000-fold more potent than morphine in producing analgesia[8].

Quantitative Data Analysis

To illustrate the profound impact of Dmt substitution, the table below summarizes the in vitro pharmacological evaluation of Leu-enkephalin (Enk) versus its [L-Dmt


] analog, as determined by Sasaki et al.[5].
LigandMOR Binding Affinity (

fold-change)
DOR Binding Affinity (

fold-change)
GPI Assay (MOR Functional)MVD Assay (DOR Functional)
Native Leu-Enkephalin Baseline (1x)Baseline (1x)Baseline (1x)Baseline (1x)
[L-Dmt

]Enkephalin
356-fold increase 46-fold increase 187-fold increase 131-fold increase

Data Interpretation: The Dmt substitution disproportionately enhances MOR affinity over DOR affinity. The rigidification of the phenolic ring perfectly matches the topographical requirements of the


-receptor's binding pocket, converting a 

-preferring ligand into a highly potent,

-shifted analog[5][9].

Advanced Synthesis Methodology: Pd-Catalyzed Directed C-H Dimethylation

Historically, the synthesis of enantiomerically pure (S)-2,6-dimethyltyrosine was a severe bottleneck. Traditional methods relied on the alkylation of chiral glycine equivalents or asymmetric hydrogenation, which suffered from multi-step complexities, high costs, and poor scalability[10][11].

To solve this, Ma and colleagues developed a highly efficient, stereocontrolled synthesis utilizing Palladium-catalyzed directed C-H functionalization [10]. This method leverages a picolinamide directing group to overcome the high kinetic barrier of the isolated C-H bonds on the aromatic ring[12].

Synthesis S1 L-Tyrosine Derivative (Starting Material) S2 Picolinamide Installation (Bidentate Directing Group) S1->S2 Step 1: Coupling S3 Pd(OAc)2 Catalysis + Methylating Agent (120°C) S2->S3 Step 2: Activation S4 Directed C-H Ortho-Dimethylation S3->S4 Transition State S5 (S)-N-Boc-2,6-dimethyltyrosine (Dmt) S4->S5 Step 3: Cleavage

Caption: Workflow of Pd-catalyzed directed C-H dimethylation of tyrosine derivatives.

Step-by-Step Protocol: Synthesis of (S)-N-Boc-2,6-dimethyltyrosine

Causality Note: The use of picolinamide is not arbitrary. It acts as a bidentate ligand, coordinating the Pd(II) catalyst and bringing it into precise spatial proximity with the ortho-hydrogens of the phenol ring. This proximity effect dramatically lowers the activation energy required for C-H bond cleavage[10][12].

Step 1: Installation of the Directing Group

  • Dissolve the commercially available N-Boc-L-tyrosine derivative (e.g., O-benzyl protected) in anhydrous dichloromethane (DCM).

  • Add picolinic acid (1.2 equivalents), followed by a coupling reagent such as EDCI and HOBt, and a base (DIPEA).

  • Stir at room temperature for 12 hours. Extract, wash with brine, and purify via flash chromatography to yield the tyrosine-derived picolinamide.

Step 2: Palladium-Catalyzed C-H Dimethylation

  • In a Schlenk tube, combine the tyrosine-derived picolinamide (0.2 mmol) with Palladium(II) acetate [Pd(OAc)

    
    ] (0.01 mmol, 5 mol% catalyst loading).
    
  • Add the methylating agent (e.g., methyl iodide or methylboronic acid depending on the specific variant) and a base (0.6 mmol)[10].

  • Dissolve the mixture in anhydrous toluene (0.2 M concentration).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours. Critical Parameter: Maintaining 120 °C is essential; lower temperatures result in incomplete conversion and mono-methylated byproducts[10].

  • Cool to room temperature, filter through a Celite pad, and concentrate in vacuo.

Step 3: Cleavage and Recovery (Self-Validating System)

  • The picolinamide directing group is removed via basic hydrolysis (e.g., NaOH in EtOH/H

    
    O) at 80 °C.
    
  • Acidify the aqueous layer to precipitate the crude (S)-N-Boc-2,6-dimethyltyrosine.

  • Quality Control & Validation:

    • 
      H NMR:  Confirm the disappearance of the aromatic ortho-protons and the appearance of a 6H singlet corresponding to the 2,6-dimethyl groups (~2.3 ppm).
      
    • Chiral HPLC: Verify that no racemization occurred at the

      
      -chiral center during the 120 °C heating step. The enantiomeric excess (ee) should remain >98%[10][12].
      

Conclusion

The integration of 2,6-dimethyltyrosine into peptide sequences is a masterclass in applying physical organic chemistry principles to pharmacology. By understanding and manipulating the


-space of aromatic residues, researchers can bypass the entropic penalties of receptor binding, yielding compounds with unprecedented potency and tailored selectivity. Supported by modern, scalable C-H functionalization synthetic protocols, Dmt remains an indispensable building block in the ongoing evolution of peptidomimetic therapeutics.

References

1.[13] Role of 2',6'-dimethyl-l-tyrosine (Dmt) in some opioid lead compounds - PubMed - NIH. Source: nih.gov. URL: 2.[7] FOUR DIFFERENT TYPES OF OPIOID PEPTIDES WITH MIXED μ AGONIST/δ ANTAGONIST PROPERTIES - Ingenta Connect. Source: ingentaconnect.com. URL: 3.[5] Biological Properties of Opioid Peptides Replacing Tyr at Position 1 by 2,6-Dimethyl-Tyr1 - SciSpace. Source: scispace.com. URL: 4.[12] Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. Source: researchgate.net. URL: 5.[8] Sequence of investigated opioid peptide analogues. Dmt: 2 - ResearchGate. Source: researchgate.net. URL: 6.[6] An Efficient and Highly Asymmetric Synthesis of ( S )-2',6'-Dimethyltyrosine - ResearchGate. Source: researchgate.net. URL: 7.[4] Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine. Source: tandfonline.com. URL: 8.[10] Pd-Catalyzed Dimethylation of Tyrosine-Derived Picolinamide for Synthesis of (S)-N-Boc-2,6-dimethyltyrosine and Its Analogues. Source: acs.org. URL: 9.[11] Convenient, asymmetric synthesis of enantiomerically pure 2′,6′-dimethyltyrosine (DMT) via alkylation of chiral equivalent of nucleophilic glycine. Source: researcher.life. URL: 10.[3] Full article: Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine. Source: tandfonline.com. URL: 11.[9] Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Source: nih.gov. URL: 12.[1] Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Source: mdpi.com. URL: 13.[2] Peptide Science: Exploring the Use of Chemical Principles and Interdisciplinary Collaboration for Understanding Life Processes. Source: acs.org. URL:

Sources

Methodological & Application

Application Note: Fmoc Protection of 2,6-Dimethyl-L-Tyrosine Methyl Ester (H-Dmt-OMe)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The non-natural amino acid 2,6-dimethyl-L-tyrosine (Dmt) is a critical scaffold in medicinal chemistry, particularly in the development of


-opioid receptor antagonists and mixed 

-agonist/

-antagonist ligands (e.g., Dmt-Tic analogues). The 2,6-dimethyl substitution on the phenolic ring introduces significant steric hindrance, restricting the rotation of the side chain (

and

torsion angles) and enhancing metabolic stability against proteolysis.

Protecting the N-terminus of the methyl ester derivative (H-Dmt-OMe ) with the fluorenylmethoxycarbonyl (Fmoc) group presents unique challenges compared to standard tyrosine.

The Engineering Challenge
  • Ester Instability: The starting material is a methyl ester.[1] Standard Schotten-Baumann conditions (aqueous

    
    /Dioxane) pose a high risk of base-catalyzed ester hydrolysis (saponification), converting the expensive H-Dmt-OMe back to H-Dmt-OH.
    
  • Steric Bulk: While the amine is separated from the aromatic ring by a methylene bridge (

    
    ), the bulky 2,6-dimethyl groups create a hydrophobic pocket that can influence solvation and reaction kinetics.
    
  • Reagent Selection: The choice between Fmoc-Cl (highly reactive, acid chloride) and Fmoc-OSu (mild, activated ester) is pivotal. For high-value intermediates like Dmt, Fmoc-OSu is the superior choice to minimize oligomerization and racemization, despite the slower reaction rate.

Core Directive: This protocol utilizes an anhydrous organic phase strategy employing DIPEA (Diisopropylethylamine) and Fmoc-OSu in DMF/DCM. This eliminates the aqueous interface, preserving the methyl ester integrity while ensuring complete N-terminal protection.

Chemical Strategy & Workflow

The following diagram outlines the decision logic and reaction pathway for this specific synthesis.

Fmoc_Protection_Workflow Start Starting Material: H-Dmt-OMe (HCl Salt) Solvent_Choice Solvent Selection: DMF (Preferred for solubility) or DCM (If highly pure) Start->Solvent_Choice Base_Choice Base Selection: DIPEA (2.2 eq) Scavenges HCl, Preserves Ester Solvent_Choice->Base_Choice Dissolve Reagent_Choice Reagent Addition: Fmoc-OSu (1.1 eq) Avoid Fmoc-Cl (Too aggressive) Base_Choice->Reagent_Choice Free Amine Reaction Reaction: RT, 4-6 Hours Monitor TLC/HPLC Reagent_Choice->Reaction Check_pH QC Check: Is pH > 8.0? Reaction->Check_pH Check_pH->Reaction No (Add DIPEA) Workup Workup: 1. Dilute EtOAc 2. Wash 1N HCl (Remove DIPEA) 3. Wash NaHCO3 (Remove NHS) 4. Brine/Dry Check_pH->Workup Yes (Complete) Product Final Product: Fmoc-Dmt-OMe White Foam/Solid Workup->Product

Caption: Workflow for anhydrous Fmoc protection of H-Dmt-OMe, prioritizing ester stability.

Detailed Protocol

Materials Required[2][3][4][5][6][7][8][9][10]
  • Substrate: H-Dmt-OMe

    
     HCl (2,6-dimethyl-L-tyrosine methyl ester hydrochloride).
    
  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[2][3][4] Do not use Fmoc-Cl.

  • Base: DIPEA (N,N-Diisopropylethylamine), biotech grade.

  • Solvent: DMF (Anhydrous) or DCM (Dichloromethane).[5] Note: Dmt derivatives often exhibit poor solubility in DCM; DMF is recommended.

  • Quench: 1N HCl, Saturated

    
    , Brine.
    
Step-by-Step Methodology
Step 1: Solubilization and Free Basing
  • Weigh 1.0 mmol of H-Dmt-OMe

    
     HCl into a round-bottom flask.
    
  • Add 5.0 mL of anhydrous DMF. Stir until the solid is mostly suspended.

  • Add 2.2 mmol (383 µL) of DIPEA dropwise.

    • Mechanism:[6][7][4] The first equivalent neutralizes the HCl salt; the second equivalent maintains the basicity required for the nucleophilic attack.

    • Observation: The solution should become clear as the free amine is liberated.

Step 2: Fmoc Installation[4]
  • Cool the solution to 0°C using an ice bath. This controls the exotherm and minimizes potential racemization, although Fmoc-OSu is mild.

  • Add 1.1 mmol of Fmoc-OSu in one portion.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4 to 6 hours .

Step 3: In-Process Control (IPC)
  • TLC System: Hexane:Ethyl Acetate (1:1).

  • Visualization: UV (254 nm) and Ninhydrin stain.

  • Criteria:

    • Disappearance of the baseline spot (free amine).

    • Appearance of a new UV-active spot (

      
      ).
      
    • Note: If starting material remains after 6 hours, add 0.1 eq of DIPEA. Do not add excess Fmoc-OSu unless necessary, as removing unreacted Fmoc-OSu is difficult without column chromatography.

Step 4: Workup (The "Wash" Cycle)
  • Dilute the reaction mixture with 50 mL Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash the organic layer with 2 x 20 mL 1N HCl .

    • Purpose: Removes excess DIPEA and any unreacted amine.

    • Critical: Perform this quickly to avoid hydrolyzing the methyl ester.

  • Base Wash: Wash with 2 x 20 mL Saturated

    
     .
    
    • Purpose: Removes the N-hydroxysuccinimide (NHS) byproduct and any free Fmoc-OH.

  • Brine Wash: Wash with 1 x 20 mL Saturated NaCl to remove residual water.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification

The crude product is often a white foam. For high-purity applications (>98%):

  • Recrystallization: Dissolve in a minimum amount of hot EtOAc and add Hexane dropwise until turbid. Cool to 4°C.[8]

  • Flash Chromatography: If impurities persist, purify on silica gel using a gradient of Hexane:EtOAc (80:20

    
     50:50).
    

Analytical Specifications

Upon isolation, the product Fmoc-Dmt-OMe should meet the following criteria.

ParameterExpected ResultInterpretation
Appearance White solid or foamYellowing indicates residual DIPEA or oxidation.
HPLC Purity > 98%Main peak at high retention time (hydrophobic).
MS (ESI+)

or

Confirm Molecular Weight (Calc: MW of Dmt-OMe + 222.2).
1H NMR

2.2-2.4 ppm (s, 6H)
Distinct singlet for the 2,6-dimethyl groups.
1H NMR

3.6-3.7 ppm (s, 3H)
Singlet for the methyl ester (-OMe) .
1H NMR

4.2-4.5 ppm (m, 3H)
Fmoc methylene and methine protons.

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction
  • Cause: The steric hindrance of the 2,6-dimethyl group may slightly retard the nucleophilic attack of the amine.

  • Solution: Increase the reaction time to overnight (12-16 hours). Ensure the pH is >8 (check with wet pH paper above the liquid). If the solution is acidic, the amine is protonated and unreactive. Add more DIPEA.

Issue: Loss of Methyl Ester (Formation of Fmoc-Dmt-OH)
  • Cause: Hydrolysis due to high pH in the presence of water, or extended exposure to aqueous washes.

  • Solution: Ensure anhydrous DMF is used. During workup, keep the contact time with aqueous phases (especially the bicarbonate wash) short. Do not use NaOH or strong bases.

Issue: Gelatinous Precipitate during Workup
  • Cause: Fmoc-Dmt-OMe is highly hydrophobic.

  • Solution: Use a larger volume of Ethyl Acetate during extraction. If an emulsion forms, add a small amount of methanol or more brine to break it.

Scientific Grounding & References

The protocol above is synthesized from established methodologies for hindered amino acids and specific literature regarding Dmt synthesis for opioid ligands.

  • Fmoc-OSu vs. Fmoc-Cl: Fmoc-OSu is the industry standard for protecting hindered or sensitive amino acids to ensure high optical purity and prevent dipeptide formation.

  • Dmt in Opioid Peptides: The significance of 2,6-dimethyltyrosine in enhancing the bioactivity and stability of opioid peptides (e.g., Dmt-Tic) is well-documented.[9]

    • Reference:

  • Ester Protection Strategy: The use of organic base (DIPEA) with alkyl halides or protecting groups in organic solvents is the standard method to prevent ester hydrolysis during N-terminal protection.

    • Reference:

  • Steric Hindrance Considerations: The 2,6-dimethyl substitution creates specific steric constraints that require careful monitoring of reaction completion, distinct from unsubstituted tyrosine.

    • Reference:

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Application Note: A Comprehensive Guide to the Synthesis of N-Boc-N,N-dimethyltryptamine-2-carboxylic acid (Boc-Dmt-OH) from its Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed, two-step protocol for the synthesis of N-Boc-N,N-dimethyltryptamine-2-carboxylic acid (Boc-Dmt-OH), a valuable building block in peptide synthesis and medicinal chemistry. The synthesis begins with the protection of the indole nitrogen of N,N-Dimethyltryptamine-2-carboxylic acid methyl ester (Dmt methyl ester) using di-tert-butyl dicarbonate ((Boc)₂O), followed by the saponification of the methyl ester to yield the final carboxylic acid. This guide offers an in-depth explanation of the underlying chemical mechanisms, a step-by-step experimental procedure, safety protocols, and characterization guidelines to ensure a reliable and reproducible synthesis.

Introduction and Scientific Background

N,N-Dimethyltryptamine (DMT) and its derivatives are of significant interest in neuroscience and pharmacology. For their incorporation into larger, more complex molecules, such as peptides or other drug candidates, selective chemical modification is required. Protecting reactive functional groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions.[1] The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability in a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[2][3]

The synthesis of Boc-Dmt-OH from Dmt methyl ester is a fundamental two-step transformation:

  • N-Boc Protection: The secondary amine of the indole ring is converted into a carbamate, which reduces its nucleophilicity and basicity.[1][4] This is typically achieved using di-tert-butyl dicarbonate, also known as Boc anhydride.

  • Saponification: The methyl ester is hydrolyzed under basic conditions to a carboxylate salt, which is subsequently protonated during an acidic workup to yield the desired carboxylic acid.[5][6] This process is also known as base-promoted hydrolysis.[7]

This guide provides the theoretical basis and practical steps for researchers to successfully perform this synthesis.

Chemical Theory and Mechanism

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Step 1: N-Boc Protection of the Indole Amine

The introduction of the Boc group is a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the indole nitrogen atom attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. This forms a transient tetrahedral intermediate.[1][3] This intermediate then collapses, eliminating a tert-butyl carbonate group, which subsequently decomposes into carbon dioxide and tert-butanol.[8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[1][2] While the reaction can proceed without a base, one is often added to deprotonate the amine, increasing its nucleophilicity and reaction rate.[1]

Step 2: Saponification of the Methyl Ester

Saponification is the base-promoted hydrolysis of an ester.[5][7] The mechanism involves the nucleophilic attack of a hydroxide ion (from NaOH or another strong base) on the electrophilic carbonyl carbon of the methyl ester.[9] This addition forms a tetrahedral intermediate.[5][7] The intermediate then collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group.[9] In the final, irreversible step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.[5] An acidic workup is required to protonate the carboxylate salt to furnish the final carboxylic acid product, Boc-Dmt-OH.[7][9]

Synthesis Workflow Diagram

The overall two-step synthesis is illustrated below.

Synthesis_Workflow Start Dmt Methyl Ester Intermediate Boc-Dmt-Methyl Ester Start->Intermediate Step 1: N-Boc Protection Reagent1 Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., TEA, DMAP) Reagent1->Intermediate Product Boc-Dmt-OH Intermediate->Product Step 2: Saponification Reagent2 1. NaOH (aq), THF/MeOH 2. HCl (aq) Workup Reagent2->Product

Caption: Workflow for the synthesis of Boc-Dmt-OH.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
Dmt methyl ester≥98% PurityCommercial Source
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercial Source
Triethylamine (TEA) or DMAPAnhydrousCommercial Source
Dichloromethane (DCM) or Acetonitrile (ACN)AnhydrousCommercial Source
Sodium Hydroxide (NaOH)Pellets, ≥98%Commercial Source
Tetrahydrofuran (THF)Reagent GradeCommercial Source
Methanol (MeOH)Reagent GradeCommercial Source
Hydrochloric Acid (HCl)Concentrated (37%)Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial Source
Silica Gel 60 F₂₅₄ TLC Plates-Commercial Source
Critical Safety Precautions

All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[10][11]

  • Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid and toxic.[12] It is fatal if inhaled.[13][14] Avoid contact with skin and eyes, and prevent dust generation.[10][12] Store in a cool, dry, well-ventilated area away from ignition sources.[11]

  • Sodium Hydroxide (NaOH): Highly corrosive and causes severe skin burns and eye damage.[15][16] Avoid all contact.[17] When diluting, always add NaOH to water slowly; never add water to NaOH to prevent a violent exothermic reaction.[15]

  • Solvents (DCM, THF, MeOH, EtOAc): Flammable and/or toxic. Handle with care, avoid inhalation of vapors, and keep away from open flames.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care.

Step-by-Step Procedure

Part 1: Synthesis of Boc-Dmt-Methyl Ester

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dmt methyl ester (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (ACN) (approx. 10 mL per gram of substrate).

  • Base Addition: Add a suitable base such as triethylamine (1.2 equiv) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir the solution for 5 minutes at room temperature.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) portion-wise to the stirring solution. If the reaction is exothermic, an ice bath can be used to maintain the temperature at 20-25 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The product spot should have a higher Rf than the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-Dmt-methyl ester, which can be used in the next step without further purification if it appears clean by TLC.

Part 2: Synthesis of Boc-Dmt-OH (Saponification)

  • Dissolution: Dissolve the crude Boc-Dmt-methyl ester (1.0 equiv) from the previous step in a mixture of THF and Methanol (e.g., a 3:1 ratio).

  • Base Addition: In a separate flask, prepare a 2M aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution (2.0 - 3.0 equiv) to the stirring solution of the ester.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water. Wash the aqueous layer with diethyl ether or DCM (2x) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it to a pH of 3-4 by slowly adding 1M HCl. A precipitate of the product, Boc-Dmt-OH, should form.[9]

  • Purification and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold water. Dry the solid under high vacuum to yield the final product, Boc-Dmt-OH. The purity can be assessed by HPLC and NMR. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.[18]

Characterization Data

The identity and purity of the synthesized Boc-Dmt-OH should be confirmed using standard analytical techniques.

ParameterExpected Data / Method
Appearance White to off-white solid
¹H NMR (in CDCl₃)Boc Group: Singlet ~1.6 ppm (9H). Indole & Alkyl Protons: Characteristic signals for the Dmt backbone. The aromatic protons will be in the range of 7.0-7.8 ppm. The N(CH₃)₂ protons will appear as a singlet around 2.3 ppm.
¹³C NMR (in CDCl₃)Boc Group: Signals around 28 ppm (CH₃) and 84 ppm (quaternary C). Carbonyls: Carboxylic acid and Boc carbonyls in the 150-175 ppm range.
Mass Spectrometry (ESI-) Expected molecular ion peak [M-H]⁻.
Purity (HPLC) Reversed-phase HPLC (C18 column) can be used to determine purity, which should ideally be ≥98%.[18]

Conclusion

This application note details a reliable and well-characterized two-step synthesis of Boc-Dmt-OH from its corresponding methyl ester. By following the outlined procedures for N-Boc protection and subsequent saponification, researchers can effectively produce this valuable synthetic intermediate. Adherence to the described mechanistic principles, experimental protocols, and safety precautions is essential for achieving high yields and purity, facilitating its use in drug discovery and development projects.

References

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Sodium Hydroxide Safe Handling Guideline. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Esters to Carboxylic Acids: Saponification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • CORECHEM, Inc. (2022, April 29). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Saponification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • TN.gov. (n.d.). Sodium Hydroxide (NaOH). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Sodium hydroxide solution. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester.... Retrieved from [Link]

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Kinetic Barriers in the Assembly of


-Disubstituted and N-Methylated Peptides 

Introduction & Mechanistic Insights

The incorporation of sterically hindered amino acids—such as


-aminoisobutyric acid (Aib), N-methylated residues (e.g., N-Me-Ala), and bulky 

-branched amino acids (e.g., Val, Ile, Thr(tBu))—is a cornerstone strategy in modern peptide drug discovery. These modifications enhance metabolic stability, improve membrane permeability, and enforce conformational rigidity 1[1].

However, synthesizing peptides containing these residues via conventional Solid-Phase Peptide Synthesis (SPPS) presents severe kinetic challenges. The steric bulk introduced by a second methyl group on the


-carbon or the amide nitrogen physically impedes the approach of the activated carboxylic acid to the free N-terminal amine 2[2]. This steric clash drastically raises the activation energy of the acylation transition state. Furthermore, the secondary amines of N-methylated residues exhibit inherently reduced nucleophilicity compared to primary amines.

When standard coupling reagents like HBTU or DIC/HOBt are employed, these kinetic barriers manifest as incomplete couplings, the formation of deletion sequences, and ultimately, a failed synthesis 1[1]. To successfully navigate these syntheses, application scientists must abandon standard protocols in favor of highly reactive coupling chemistries and thermal energy modulation.

Coupling Reagent Selection Matrix

Selecting the correct coupling reagent is a function of the specific steric environment. The table below summarizes the quantitative and qualitative performance of advanced coupling reagents designed to bypass steric hindrance.

Coupling ReagentChemical ClassOptimal ApplicationMechanistic Advantage & CausalityLimitations / Notes
HATU Aminium / UroniumCoupling onto hindered amines (e.g., Aib)The N7 atom of the HOAt leaving group provides anchimeric assistance, hydrogen-bonding with the incoming amine to lower transition state energy 3[3].Excess reagent can irreversibly guanidinylate (cap) the free N-terminus 4[4].
COMU Uronium (Oxyma)MW-SPPS; Greener alternative to HATUUtilizes Oxyma Pure instead of explosive HOBt/HOAt. Highly reactive and highly soluble, making it ideal for microwave conditions 5[5].Rapid hydrolysis in basic solutions; must be prepared fresh.
PyBroP PhosphoniumN-Me to N-Me consecutive couplingsGenerates highly electrophilic, sterically compact acyl bromides in situ. Bypasses the bulky OAt/OBt ester intermediates entirely .Higher risk of epimerization; requires cooling to 0°C during activation .
TFFH Formamidinium

-disubstituted AAs (Aib)
Generates highly reactive amino acid fluorides in situ, which are exceptionally suited for Aib incorporation 5[5].Requires specialized handling; sensitive to moisture.

Workflow & Decision Tree

To maintain a self-validating system, the synthesis workflow must adapt dynamically based on the steric demands of the incoming amino acid and the N-terminal residue on the resin.

SPPS_Hindered Resin Peptide-Resin (Free Amine) Assess Assess Incoming Amino Acid Resin->Assess Std Standard AA (e.g., Ala, Gly) Assess->Std Hindered Hindered AA (e.g., Aib, N-Me) Assess->Hindered CouplingStd DIC / Oxyma Pure or HBTU / DIPEA Std->CouplingStd CouplingHindered HATU, COMU, or PyBroP ± Microwave Heating Hindered->CouplingHindered Monitor Resin Cleavage & Colorimetric Test CouplingStd->Monitor CouplingHindered->Monitor Primary Kaiser Test (Primary Amines) Monitor->Primary N-term is Primary Secondary Bromophenol Blue (Secondary Amines) Monitor->Secondary N-term is Secondary Complete Proceed to Fmoc Deprotection Primary->Complete Negative Incomplete Double Coupling (Fresh Reagents) Primary->Incomplete Positive Secondary->Complete Yellow (Neg) Secondary->Incomplete Blue (Pos) Incomplete->CouplingHindered

Workflow for SPPS coupling cycles involving sterically hindered amino acids.

Validated Protocols for Hindered Couplings

Protocol A: High-Efficiency Uronium Activation (HATU/HOAt)

Use Case: Coupling a standard or moderately hindered amino acid onto an Aib or N-methylated N-terminus. Causality Check: Uronium reagents like HATU can irreversibly react with the free N-terminus of the peptide to form a tetramethylguanidinium byproduct, terminating chain elongation 4[4]. To prevent this, the amino acid must be pre-activated, and HATU must be used in a slight stoichiometric deficit relative to the amino acid.

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF).

  • Reagent Preparation: Dissolve 4.0 equivalents (eq) of the Fmoc-amino acid in DMF (approx. 10 mL per gram of resin) .

  • Activation: Add 3.9 eq of HATU and 8.0 eq of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Stir for exactly 2 minutes to ensure complete formation of the active OAt ester before exposing it to the resin.

  • Coupling: Transfer the activated solution to the resin vessel. Agitate at room temperature for 1 to 4 hours.

  • Validation: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Proceed immediately to the appropriate colorimetric test (See Section 5).

Protocol B: Phosphonium/Halogen Activation (PyBroP)

Use Case: Coupling an N-methyl amino acid to an existing N-methylated N-terminus (N-Me to N-Me coupling). Causality Check: The steric clash between two consecutive N-methyl groups is too severe for bulky OAt esters to penetrate. PyBroP generates an acyl bromide in situ, which is small and highly electrophilic. Cooling to 0°C stabilizes the acyl bromide intermediate, suppressing oxazolone formation and subsequent epimerization .

  • Resin Preparation: Suspend the deprotected peptide-resin in DCM (10 mL/g resin).

  • Reagent Addition: Add 2.0 eq of the Fmoc-N-Me-amino acid and 2.0 eq of PyBroP directly to the resin suspension.

  • Thermal Control: Chill the reaction vessel to 0°C using an ice bath.

  • Activation: Add 6.0 eq of DIPEA. Mix vigorously at 0°C for 1 minute, then remove the ice bath and agitate at room temperature for 1 to 2 hours .

  • Validation: Filter, wash with DCM, and perform the Bromophenol Blue test.

Protocol C: Microwave-Assisted SPPS (MW-SPPS)

Use Case: Rapid incorporation of Aib or N-methyl alanine. Causality Check: Microwave irradiation directly couples with the dipole moments of the solvent (DMF/NMP) and reagents, providing rapid, volumetric heating. This thermal energy drives the reaction over the high activation energy barrier of bulky amino acids in minutes, minimizing the time available for intermolecular aggregation2[2] 6[6].

  • Reagent Setup: To the deprotected resin, add 5.0 eq of Fmoc-AA-OH, 5.0 eq of DIC, and 5.0 eq of Oxyma Pure in DMF.

  • Microwave Irradiation: Heat the reaction mixture to 75°C under microwave irradiation.

  • Reaction Time: Maintain at 75°C for 10 to 20 minutes. (Note: Standard unhindered amino acids typically require only 5 minutes at this temperature6[6])

  • Validation: Drain, wash thoroughly, and test for free amines.

Reaction Monitoring: The Self-Validating Gate

A protocol is only as reliable as its validation mechanism. The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a chromophore that only forms in the presence of primary amines. Consequently, applying a Kaiser test to a sequence terminating in an N-methylated amino acid will yield a false negative (yellow), deceiving the chemist into proceeding prematurely 1[1].

For secondary amines, the Bromophenol Blue Test must be utilized. Bromophenol blue is an acid-base indicator; unreacted secondary amines on the resin are basic enough to deprotonate the indicator, causing a color shift to blue/green.

Protocol D: Bromophenol Blue Test for Secondary Amines
  • Solution Preparation: Dissolve 250 mg of bromophenol blue in 50 mL of DMF .

  • Sampling: Extract a small aliquot (10–15 beads) of the coupled resin and wash extensively with methanol to remove residual basic reagents (e.g., DIPEA).

  • Assay: Add 2 mL of the test solution to the beads.

  • Interpretation:

    • Yellow beads/solution: Coupling is complete (no free basic amines). Proceed to Fmoc deprotection.

    • Blue/Green beads/solution: Coupling is incomplete. Perform a double coupling using fresh reagents before proceeding.

References

  • Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis Source: DU Chem URL: [Link]

Sources

Application Note: Advanced Coupling Strategies for 2,6-Dimethyltyrosine (Dmt) Derivatives in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the non-natural amino acid 2,6-dimethyl-L-tyrosine (Dmt) is a highly effective structural optimization strategy in peptide drug development. Dmt substitution is renowned for drastically enhancing the bioactivity, receptor affinity (particularly for


- and 

-opioid receptors), and proteolytic stability of peptidomimetics . However, the extreme steric hindrance imposed by the two ortho-methyl groups on the aromatic ring presents severe kinetic barriers during Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive, self-validating methodology for the efficient coupling of Dmt, detailing mechanistic rationales, reagent selection, and optimized protocols to overcome steric shielding and prevent side reactions.

Mechanistic Challenges: The Steric Shielding Effect

The fundamental challenge in Dmt coupling lies in the restricted conformational space around the


-carbon. The 2,6-dimethylphenol side chain acts as a physical barrier, retarding two critical SPPS events:
  • Dmt as an Acyl Donor: When activating the carboxyl group of Fmoc-Dmt-OH, the bulky side chain impedes the approach of activating reagents and the subsequent nucleophilic attack by the resin-bound amine.

  • Dmt as an Acyl Acceptor: Once Dmt is successfully coupled and Fmoc-deprotected, its free N-terminal amine is deeply buried within the steric shadow of the dimethylphenol ring, making the subsequent amino acid coupling notoriously difficult.

Furthermore, because Dmt contains an unprotected phenolic hydroxyl group, prolonged coupling times with highly reactive uronium salts (e.g., HATU) can lead to undesired O-acylation or irreversible guanidinylation of the N-terminal amine .

Comparative Analysis of Coupling Reagents

To overcome these kinetic barriers, standard carbodiimides (DIC alone) or benzotriazoles (HBTU/TBTU) are insufficient. The optimal strategy requires highly efficient leaving groups (such as HOAt or Oxyma Pure) and elevated temperatures.

Table 1: Quantitative Comparison of Coupling Reagents for Dmt Incorporation

Coupling Reagent SystemActivation MechanismRelative Efficiency (Dmt)Epimerization RiskO-Acylation / Guanidinylation RiskRecommended Temp
HBTU / DIPEA Benzotriazole active esterLow (<40%)ModerateLow25°C
HATU / DIPEA 7-Aza-benzotriazole esterHigh (>85%)ModerateHigh (if prolonged)40°C
COMU / DIPEA Morpholino-uronium esterVery High (>90%)LowModerate40°C
DIC / Oxyma Pure Oxyma active esterHigh (>80%)Very LowVery Low40–50°C

Expert Insight: While HATU leverages the neighboring group effect of the 7-nitrogen to accelerate coupling, DIC/Oxyma Pure is often preferred for Dmt to completely eliminate the risk of guanidinylation and minimize phenol O-acylation during the prolonged reaction times required for hindered residues .

Mechanistic Pathways & Workflows

Dmt_Activation N1 Fmoc-Dmt-OH (Sterically Hindered) N2 Deprotonation (DIPEA) N1->N2 Base N3 Uronium Activation (HATU / COMU) N2->N3 Reagent N4 Active Ester (OAt / Oxyma) N3->N4 -HMPA/Urea N5 Nucleophilic Attack (Peptidyl-Resin) N4->N5 +Amine

Mechanistic pathway of Dmt carboxyl activation overcoming steric hindrance via active esters.

SPPS_Validation Step1 Resin Swelling & Fmoc Removal Step2 Coupling: Fmoc-Dmt-OH + Reagents (40°C, 90 min) Step1->Step2 Step3 In-Process Control: Kaiser / Chloranil Test Step2->Step3 Step4 Result: Positive (Incomplete) Step3->Step4 Step5 Result: Negative (Complete) Step3->Step5 Step6 Double Coupling (Switch to DIC/Oxyma) Step4->Step6 Step7 Capping & Next Cycle Step5->Step7 Step6->Step3 Re-test

Self-validating SPPS workflow for Dmt incorporation with in-process control branching.

Optimized Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming reaction completion via the integrated quality control checkpoints.

Protocol A: Coupling Fmoc-Dmt-OH onto the Peptidyl-Resin (Acyl Donor)

Objective: Maximize coupling efficiency while preventing O-acylation of the Dmt phenol group.

Materials:

  • Peptidyl-resin (e.g., Rink Amide MBHA, 0.3 mmol/g loading)

  • Fmoc-Dmt-OH (3.0 equivalents)

  • DIC (3.0 equivalents) and Oxyma Pure (3.0 equivalents)

  • Peptide synthesis grade DMF and DCM

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (

    
     min) and DCM (
    
    
    
    min).
  • Pre-activation: Dissolve Fmoc-Dmt-OH (0.9 mmol) and Oxyma Pure (0.9 mmol) in minimal DMF (approx. 3 mL). Add DIC (0.9 mmol) and stir for 2 minutes at room temperature to form the Oxyma active ester.

  • Coupling: Add the activated mixture to the resin.

  • Thermal Assistance: Incubate the reaction vessel at 40°C (using a microwave synthesizer or heating block) for 90 minutes. Causality: The thermal energy overcomes the high activation energy barrier imposed by the 2,6-dimethyl groups.

  • Washing: Drain the reaction mixture and wash the resin with DMF (

    
     min) and DCM (
    
    
    
    min).
  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • If negative (colorless/yellow beads): Proceed to Protocol B.

    • If positive (blue beads): Perform a double coupling using HATU (2.9 eq) / DIPEA (6.0 eq) for 60 minutes at room temperature. Note: Do not use HATU for the first coupling to minimize guanidinylation risk; reserve it only for rescuing incomplete couplings.

Protocol B: Coupling the Next Amino Acid onto Dmt (Acyl Acceptor)

Objective: Force the coupling of an incoming amino acid onto the highly shielded secondary-like amine of the Dmt residue.

Materials:

  • Next Fmoc-Amino Acid (4.0 equivalents)

  • COMU (3.9 equivalents)

  • DIPEA (8.0 equivalents)

Step-by-Step Procedure:

  • Deprotection of Dmt: Treat the Dmt-peptidyl-resin with 20% piperidine in DMF (

    
     min). Wash extensively with DMF.
    
  • High-Reactivity Activation: Dissolve the incoming Fmoc-AA-OH (1.2 mmol) and COMU (1.17 mmol) in DMF. Add DIPEA (2.4 mmol). Pre-activate for exactly 1 minute. Causality: COMU generates a highly reactive morpholino-uronium active ester that is less prone to side reactions than HATU but possesses superior kinetics for penetrating the Dmt steric shield.

  • Coupling: Add to the resin and react at 50°C for 120 minutes.

  • Validation (Chloranil Test): Because the Dmt amine is sterically hindered, the standard Kaiser test may yield false negatives. Use the Chloranil test. If positive, repeat the coupling using symmetric anhydrides (e.g., 5.0 eq Fmoc-AA-OH, 2.5 eq DIC in DCM).

Protocol C: Cleavage and Global Deprotection
  • Wash the completed peptidyl-resin with DCM and dry under a vacuum for 1 hour.

  • Prepare the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H

    
    O (95 : 2.5 : 2.5 v/v/v).
    
  • Add 10 mL of cocktail per gram of resin. Shake at room temperature for 3 to 4 hours. Causality: Dmt-containing peptides require slightly longer cleavage times to ensure complete removal of any O-acylation adducts that may have transiently formed.

  • Filter the resin, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

References

  • Bender, A. M., Griggs, N. W., Gao, C., Trask, T. J., Traynor, J. R., & Mosberg, H. I. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1199–1203.[Link]

  • Henry, S., Anand, J. P., Brinkel, A. C., McMillan, D. M., Twarozynski, J. J., Loo, C. E., ... & Mosberg, H. I. (2024). Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics. ACS Pharmacology & Translational Science, 7(9), 2650-2662.[Link]

  • Todorov, P., Peneva, P., Georgieva, S., & Rangelov, M. (2022). Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. International Journal of Molecular Sciences, 23(22), 14207.[Link]

Technical Guide: Strategic Incorporation of H-Dmt-OMe in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic incorporation of H-Dmt-OMe (2',6'-dimethyl-L-tyrosine methyl ester) into peptidomimetics. This non-natural amino acid is a critical pharmacophore in opioid ligand design, known for enhancing receptor affinity, selectivity (particularly


 and 

opioid receptors), and metabolic stability.

Executive Summary & Chemical Profile

H-Dmt-OMe is the methyl ester derivative of 2',6'-dimethyltyrosine. Unlike native Tyrosine, the addition of methyl groups at the ortho positions of the phenol ring creates significant steric constraints and enhances lipophilicity.

Key Chemical Attributes
FeaturePropertyImpact on Peptidomimetic
Structure 2',6'-Dimethyl-L-TyrosineRestricts

and

rotamers; locks bioactive conformation.
Lipophilicity High LogPImproves Blood-Brain Barrier (BBB) permeability.
Stability Steric ShieldingPrevents enzymatic degradation of the Tyr

-Pro

bond (common in endomorphins).
Reactivity Nucleophilic AmineThe free amine is sterically crowded by the benzyl side chain but remains reactive for acylation.

Synthetic Strategy: Solution Phase Incorporation

Incorporating H-Dmt-OMe is most effectively achieved via Solution Phase Synthesis . Due to the steric bulk of the 2,6-dimethylphenyl group, standard solid-phase coupling (SPPS) can be sluggish if Dmt is the acceptor. Using H-Dmt-OMe as a C-terminal starting unit in solution allows for precise control over coupling conditions and easy purification of intermediates.

Core Workflow: The "C-Terminal Acceptor" Strategy

In this approach, H-Dmt-OMe serves as the nucleophile. It is coupled with an N-protected amino acid (e.g., Boc-Tic-OH) to form a dipeptide ester.

Diagram 1: Synthesis Workflow (Dmt-Tic Pharmacophore)

Caption: Convergent synthesis workflow for incorporating H-Dmt-OMe into the Dmt-Tic opioid pharmacophore.

Detailed Protocols

Protocol A: Coupling Protected Amino Acids to H-Dmt-OMe

Objective: Synthesize Boc-Xaa-Dmt-OMe (where Xaa is a hindered residue like Tic or Pro). Rationale: The 2,6-dimethyl group creates a "molecular wall." Standard carbodiimides (DCC) may be too slow or prone to urea byproducts. Water-Soluble Carbodiimide (WSC/EDC) with HOBt is the gold standard for maintaining chirality and yield.

Materials:

  • H-Dmt-OMe (HCl salt or free base)

  • Boc-Tic-OH (or equivalent protected AA)

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Base: NMM (N-Methylmorpholine) or DIPEA.

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Preparation: Dissolve Boc-Tic-OH (1.0 equiv, e.g., 2.0 mmol) and HOBt (1.1 equiv) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.1 equiv). Stir for 15 minutes to form the active ester.

  • Addition: Add H-Dmt-OMe (1.0 equiv).

    • Note: If H-Dmt-OMe is supplied as an HCl salt, pre-neutralize it in a separate vial with NMM (2.0 equiv) in minimal DMF, then add to the reaction mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Stir overnight (12–18 hours).

    • Monitoring: Check reaction progress via TLC (CHCl

      
      :MeOH 9:1) or LC-MS. Look for the disappearance of the amine peak.
      
  • Work-up:

    • Evaporate DMF under reduced pressure (high vacuum).

    • Dissolve residue in Ethyl Acetate (EtOAc).[1]

    • Wash Sequence:

      • 3x with 5% Citric Acid or KHSO

        
         (removes unreacted amine/base).
        
      • 3x with 5% NaHCO

        
         (removes unreacted acid/HOBt).
        
      • 3x with Brine.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Saponification (Methyl Ester Hydrolysis)

Objective: Convert Boc-Xaa-Dmt-OMe to Boc-Xaa-Dmt-OH for subsequent coupling or SPPS usage. Challenge: Dmt is bulky; hydrolysis can be slower than native Tyr. Avoid harsh conditions to prevent racemization.

Procedure:

  • Dissolve Boc-Xaa-Dmt-OMe in MeOH/THF (1:1 v/v).

  • Add aqueous 1M LiOH or 1M NaOH (2–3 equiv).

  • Stir at RT.[2][3][4][5] Monitor by TLC (approx. 2–4 hours).

    • Critical Control: Do not heat. If sluggish, add more base rather than increasing temperature.

  • Neutralization: Once complete, carefully acidify to pH 2–3 using 1M HCl or KHSO

    
    .
    
  • Extraction: Extract product into EtOAc, wash with brine, dry, and concentrate.

Analytical Validation & Troubleshooting

Data Summary: Coupling Reagent Efficiency

When coupling to H-Dmt-OMe, steric hindrance dictates reagent choice.

Reagent SystemEfficiencyRacemization RiskRecommendation
EDC / HOBt HighLowPrimary Choice. Best balance of cost/yield.
HATU / DIPEA Very HighLow-MediumUse for extremely hindered partners (e.g., Aib, N-Me-AA).
DCC / DMAP MediumHighAvoid. High risk of racemization and difficult urea removal.
PyBOP HighLowGood alternative if EDC fails.
Visualizing the Steric Challenge

The diagram below illustrates the decision logic for troubleshooting low yields during Dmt incorporation.

Caption: Decision matrix for optimizing coupling reactions involving sterically hindered Dmt amines.

Application Note: Opioid Peptidomimetics

H-Dmt-OMe is most famously used to synthesize Dmt-Tic analogues (e.g., H-Dmt-Tic-NH-Bn ). The Dmt-Tic pharmacophore acts as a potent


-opioid receptor antagonist or 

-agonist depending on the C-terminal modification.

Mechanistic Insight:

  • Dmt (Residue 1): The 2',6'-dimethyl groups lock the tyrosine side chain into a specific rotamer, optimizing interaction with the receptor's hydrophobic pocket and preventing rotation that leads to loss of efficacy.

  • Tic (Residue 2): Tetrahydroisoquinoline-3-carboxylic acid restricts the backbone dihedral angles (

    
    ), forcing the peptide into a bioactive "L-shape" or "folded" conformation.
    

References for Application:

  • Synthesis of Dmt-Tic analogues: See Lazarus et al. and Ballet et al. for specific structure-activity relationship (SAR) data regarding Dmt incorporation [1, 2].

  • Metabolic Stability: Dmt analogues show >1000x stability against aminopeptidases compared to native Tyr peptides [3].

References

  • Ballet, S., et al. (2006).[6] "New 2',6'-Dimethyl-L-tyrosine (Dmt) Opioid Peptidomimetics Based on the Aba-Gly Scaffold." Journal of Medicinal Chemistry. Available at: [Link]

  • Lazarus, L. H., et al. (2002). "Evaluation of the Dmt-Tic Pharmacophore: Conversion of a Potent Delta-Opioid Receptor Antagonist into a Potent Delta Agonist." Journal of Medicinal Chemistry. Available at: [Link]

  • Bryant, S. D., et al. (2003). "Synthesis and opioid activity of N,N-Dimethyl-Dmt-Tic-NH-CH(R)-R' analogues." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem. "2',6'-Dimethyltyrosine."[7][8] National Library of Medicine. Available at: [Link]

Sources

Application Note: Microwave-Assisted Solid-Phase Synthesis of Dmt-Containing Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide chemists, drug development professionals, and core facility scientists. Focus: Overcoming steric hindrance in the synthesis of 2',6'-dimethyltyrosine (Dmt) peptidomimetics (e.g., Opioid ligands, SS-31/Elamipretide) using microwave-assisted solid-phase peptide synthesis (MW-SPPS).

Scientific Rationale: The Role of Dmt and the Steric Challenge

The incorporation of the unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) into peptide sequences has revolutionized the development of targeted therapeutics. In opioid peptidomimetics, substituting standard Tyrosine with Dmt at the N-terminus exponentially increases


- and 

-opioid receptor affinity[1]. Furthermore, in mitochondria-targeted therapeutics like the Szeto-Schiller peptide SS-31 (Elamipretide; sequence: D-Arg-Dmt-Lys-Phe-NH

), the Dmt residue acts as a potent electron donor, scavenging reactive oxygen species (ROS) and stabilizing cardiolipin in the inner mitochondrial membrane[2][3].

The Synthetic Bottleneck (Causality): While Dmt imparts remarkable biological stability and activity, it introduces severe synthetic challenges. The two methyl groups at the ortho positions of the phenol ring restrict the conformational freedom of the side chain, creating massive steric shielding around the


-amine.
  • Coupling Dmt to the peptide: The bulky side chain hinders the activated carboxyl group of Dmt from reacting with the growing peptide chain.

  • Coupling onto Dmt (The Critical Step): Acylating the highly shielded

    
    -amine of the resin-bound Dmt residue with the next amino acid (e.g., coupling D-Arg onto Dmt in SS-31) is the rate-limiting step. Conventional room-temperature synthesis often fails here, yielding massive amounts of truncated deletion sequences.
    

The Microwave Solution: Microwave (MW) irradiation provides rapid, uniform volumetric heating that delivers the kinetic energy necessary to overcome the high activation energy barrier of these sterically hindered couplings[4]. By precisely controlling temperature (75°C–90°C), MW-SPPS drives the acylation to completion in minutes while minimizing side reactions.

Experimental Workflow & Visualization

To establish a self-validating protocol, the synthesis cycle is divided into standard couplings and "hindered" couplings, utilizing orthogonal activation strategies.

MW_SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine, MW 75°C) Start->Deprotect Wash1 Wash Cycle (DMF) Deprotect->Wash1 StdCouple Standard AA Coupling (DIC/Oxyma, MW 75°C) Wash1->StdCouple Standard AA DmtCouple Dmt Coupling (HATU/DIEA, MW 75-90°C) Wash1->DmtCouple Dmt Residue PostDmt Post-Dmt Coupling (Double Couple, MW 90°C) Wash1->PostDmt Next AA onto Dmt Wash2 Wash Cycle (DMF) StdCouple->Wash2 DmtCouple->Wash2 PostDmt->Wash2 Wash2->Deprotect Next Cycle Cleavage Global Cleavage (TFA/TIS/H2O) Wash2->Cleavage Final Step

Figure 1: Microwave-assisted SPPS workflow for Dmt-containing peptides.

Step-by-Step Protocol: MW-SPPS of SS-31 (D-Arg-Dmt-Lys-Phe-NH )

Note: This protocol is optimized for a 0.1 mmol scale using an automated microwave peptide synthesizer.

Resin Preparation & Swelling
  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into the microwave reaction vessel.

  • Add 5 mL of a 1:1 (v/v) mixture of Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Agitate for 15 minutes at room temperature, then drain.

  • Causality: DCM effectively swells the polystyrene matrix, exposing the maximum number of reactive amine sites, ensuring uniform heat distribution and reagent access during MW irradiation.

Microwave-Assisted Fmoc Deprotection
  • Add 4 mL of 20% piperidine in DMF to the resin.

  • Apply MW irradiation to reach 75°C and hold for 3 minutes.

  • Drain and wash the resin 4 times with 5 mL DMF.

  • Causality: MW heating accelerates the base-catalyzed

    
    -elimination of the Fmoc group. A single 3-minute cycle at 75°C is highly efficient and prevents the prolonged base exposure that can lead to aspartimide formation in susceptible sequences[5].
    
Standard Amino Acid Coupling (Lys, Phe)
  • Prepare a solution of 0.5 mmol (5 eq) Fmoc-AA-OH and 0.5 mmol (5 eq) Oxyma Pure in 2 mL DMF.

  • Add the solution to the resin, followed by 0.5 mmol (5 eq) of N,N'-Diisopropylcarbodiimide (DIC).

  • Apply MW irradiation at 75°C for 5 minutes. Drain and wash (4x DMF).

  • Causality: The DIC/Oxyma Pure activation strategy is preferred for standard residues at elevated temperatures because it exhibits superior resistance to racemization compared to uronium salts (like HBTU)[6].

Sterically Hindered Dmt Coupling (Fmoc-Dmt-OH)
  • Prepare a solution of 0.5 mmol (5 eq) Fmoc-Dmt-OH and 0.49 mmol (4.9 eq) HATU in 2 mL DMF.

  • Add the solution to the resin, followed by 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIEA).

  • Apply MW irradiation at 75°C for 10 minutes. Drain and wash (4x DMF).

  • Causality: DIC/Oxyma is often insufficiently reactive for the bulky Dmt residue. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which, combined with MW heating, forces the acylation of the peptide chain[7]. The slight substoichiometric amount of HATU (4.9 eq) prevents capping of the resin by unreacted uronium species.

Post-Dmt Coupling (Coupling D-Arg onto Dmt)

This is the most critical step. Self-validation requires a micro-cleavage check before proceeding.

  • Prepare a solution of 0.5 mmol (5 eq) Fmoc-D-Arg(Pbf)-OH and 0.49 mmol (4.9 eq) HATU in 2 mL DMF.

  • Add to the resin, followed by 1.0 mmol (10 eq) DIEA.

  • Double Coupling Protocol: Apply MW irradiation at 90°C for 10 minutes . Drain, and immediately repeat steps 1-3 with fresh reagents.

  • Causality: The

    
    -amine of Dmt is deeply buried between the two ortho-methyl groups. Elevating the temperature to 90°C increases the kinetic collision frequency, while the double coupling ensures complete acylation, preventing the formation of the des-Arg deletion sequence.
    
Cleavage and Global Deprotection
  • Transfer the resin to a cleavage manifold. Wash with DCM (3x) and dry under vacuum.

  • Add 5 mL of Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H

    
    O (95:2.5:2.5 v/v/v).
    
  • Agitate at room temperature for 2 hours.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and lyophilize.

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the analytical validation of Dmt couplings, demonstrating the necessity of optimized MW conditions to achieve high-purity crude products.

Coupling StepMethodActivation ReagentsTemperatureTimeCrude Purity (LC-MS)
Dmt to Peptide ConventionalDIC / HOBtRoom Temp2 - 3 h~65%
Dmt to Peptide MicrowaveHATU / DIEA75°C10 min>95%
AA onto Dmt ConventionalHATU / DIEARoom Temp12 h<40% (Major Deletions)
AA onto Dmt MicrowaveHATU / DIEA90°C (Double)2 x 10 min>92%

Troubleshooting & Quality Control

  • Dmt Self-Condensation / Oligomerization: If utilizing an unprotected phenolic Dmt (e.g., Boc-Dmt-OH at the N-terminus of an opioid peptide), the free phenol can act as a nucleophile, leading to Dmt oligomerization.

    • Correction: These phenolic esters are susceptible to mild aminolysis. Treat the resin with 50% piperidine in CH

      
      Cl
      
      
      
      :MeOH (5:1) for 30 minutes prior to acidic cleavage to reverse any self-condensation[7].
  • Epimerization Risks: While SS-31 does not contain Cysteine or Histidine, researchers synthesizing other Dmt-peptides must be cautious. High MW temperatures (90°C) cause severe racemization of Cys and His.

    • Correction: Limit MW temperature to 50°C for the coupling of Cys and His residues, utilizing DIC/Oxyma to preserve stereochemical integrity[8].

  • Premature Fmoc Deprotection: If Dmt is the final N-terminal residue (as in DALDA analogs), use Boc-Dmt-OH instead of Fmoc-Dmt-OH.

    • Correction: Using Boc-Dmt-OH allows the final residue to be deprotected simultaneously during the TFA cleavage step, avoiding the final piperidine treatment which can cause diketopiperazine formation[7].

References

1.1 - ACS Medicinal Chemistry Letters. 2.4 - ACS Combinatorial Science / NIH. 3.2 - PMC / NIH. 4. 3 - The PrepTide Overview. 5.7 - PMC / NIH. 6. 5 - PMC / NIH. 7.8 - ResearchGate. 8.6 - MDPI.

Sources

Application Note: High-Yield Preparation of 2,6-Dimethyltyrosine Analogues via Palladium-Catalyzed Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The non-canonical amino acid 2,6-dimethyltyrosine (DMT) is a critical building block in the design of advanced opioid peptidomimetics (e.g., endomorphin and dynorphin analogues). The introduction of the 2,6-dimethyl substituents drastically alters the steric profile and hydrophobicity of the tyrosine residue, often leading to superior mu-opioid receptor (MOR) potency and enhanced metabolic stability across the blood-brain barrier[][2].

However, the synthesis of DMT is notoriously challenging due to the severe steric hindrance imposed by the ortho-methyl groups on the aromatic ring. This Application Note details a highly efficient, self-validating protocol for synthesizing DMT analogues utilizing a modified Jackson Negishi cross-coupling methodology. By employing a sterically demanding, electron-rich biarylphosphine ligand (SPhos) and a highly coordinating solvent system (DMF), researchers can overcome the kinetic barriers of transmetalation and reductive elimination, achieving yields exceeding 85%[3][4].

Mechanistic Rationale & Experimental Causality

To move beyond a simple "recipe," it is crucial to understand the causality behind the specific reagents and conditions chosen for this workflow.

The Solvent Effect: Why DMF?

The foundational step of this protocol is the generation of the organozinc reagent from a protected β-iodoalanine derivative (e.g., Boc-β-iodo-Ala-OMe). A major competing side-reaction is the spontaneous β-elimination of the organozinc intermediate to form a useless dehydroalanine byproduct. Dimethylformamide (DMF) is explicitly chosen as the solvent because its strong dipolar, aprotic nature allows it to coordinate tightly to the zinc center. This coordination stabilizes the organozinc iodide, drastically reducing the rate of β-elimination and allowing the reagent to be handled at room temperature[5].

Catalyst Selection: The Role of SPhos

Standard palladium catalysts (e.g.,


 with 

) struggle to couple the Jackson zinc reagent with 2,6-disubstituted aryl halides. The two ortho-methyl groups create a massive steric shield, severely retarding both the transmetalation and reductive elimination steps of the catalytic cycle. To solve this, we utilize a combination of

and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)[3][4].
  • Oxidative Addition: The electron-rich dicyclohexylphosphine moiety of SPhos increases the electron density at the palladium center, accelerating oxidative addition into the sterically hindered aryl iodide.

  • Reductive Elimination: The extreme steric bulk of the biaryl SPhos ligand forces the two coupling partners on the Pd(II) intermediate into close proximity, lowering the activation energy required for reductive elimination and product release.

MechanisticCycle Pd Active Catalyst Pd(0)(SPhos) OA Oxidative Addition Ar-Pd(II)(SPhos)-I Pd->OA + Aryl Iodide TM Transmetalation Ar-Pd(II)(SPhos)-Ala(Boc)OMe OA->TM + Organozinc Reagent - ZnI2 RE Reductive Elimination Product Release TM->RE RE->Pd - DMT Derivative

Caption: Catalytic cycle of the Negishi cross-coupling for DMT synthesis.

Step-by-Step Experimental Protocol

This protocol describes the coupling of Boc-β-iodo-Ala-OMe with 4-iodo-3,5-dimethylphenyl acetate to yield the protected DMT derivative.

Phase 1: Preparation of the Organozinc Reagent

Note: This system is self-validating. The visual cues of iodine consumption and TLC monitoring ensure the zinc reagent is fully formed before introducing the expensive palladium catalyst.

  • Zinc Activation : Add zinc dust (3.0 equiv, ~300 mesh) to an oven-dried, argon-purged Schlenk flask. Suspend the zinc in anhydrous DMF (0.5 M relative to the substrate).

  • Surface Etching : Add elemental iodine (

    
    , 0.05 equiv).
    
    • Self-Validation Checkpoint: The solution will initially turn dark brown. Stir at room temperature until the brown color completely dissipates (typically 5–10 minutes), yielding a pale grey suspension. This color change confirms the removal of the zinc oxide passivation layer, exposing the reactive Zn(0) surface.

  • Zinc Insertion : Add Boc-β-iodo-Ala-OMe (1.0 equiv) dissolved in a minimal amount of anhydrous DMF dropwise to the activated zinc suspension.

  • Monitoring : Stir the mixture at room temperature for 30–45 minutes.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (

      
      ) should be completely consumed. The resulting organozinc reagent cannot be isolated and must be used directly in Phase 2.
      
Phase 2: Palladium-Catalyzed Cross-Coupling
  • Catalyst Pre-Activation : In a separate oven-dried vial under argon, combine

    
     (1.0 mol%, providing 2.0 mol% Pd) and SPhos (2.0 mol%) in anhydrous DMF. Stir for 10 minutes until a color shift (typically dark purple to orange/red) indicates the formation of the active Pd(0)-SPhos complex.
    
  • Reagent Mixing : Decant the supernatant organozinc reagent from Phase 1 (leaving the excess solid zinc behind) via a syringe, and inject it into a new Schlenk flask containing the electrophile, 4-iodo-3,5-dimethylphenyl acetate (0.8 equiv).

  • Coupling : Inject the pre-activated catalyst solution into the reaction mixture.

  • Heating : Heat the reaction to 50 °C using an oil bath (or subject to microwave irradiation at 100 °C for 20 minutes)[2]. Stir until TLC indicates complete consumption of the aryl iodide.

Phase 3: Isolation and Characterization
  • Quenching : Cool the reaction to room temperature and quench by adding saturated aqueous

    
    .
    
  • Extraction : Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the pure protected DMT analogue.

ExperimentalWorkflow Step1 1. Zinc Activation Zn dust, I2, DMF Step2 2. Zinc Insertion Boc-β-iodo-Ala-OMe Step1->Step2 Step3 3. Negishi Coupling Ar-I, Pd2(dba)3, SPhos Step2->Step3 Step4 4. Workup Quench, Extract, Purify Step3->Step4

Caption: Step-by-step workflow for the preparation of 2,6-dimethyltyrosine analogues.

Data Presentation: Catalyst Optimization

The choice of catalyst and ligand is the single most critical variable in this synthesis. The table below summarizes the quantitative improvements achieved by transitioning from first-generation catalysts to the optimized SPhos system.

Table 1. Catalyst Optimization for the Negishi Coupling of Sterically Hindered Aryl Halides

Catalyst SystemLigandSolventTemp (°C)Yield (%)Mechanistic Observation


Benzene/DMA5010–30Poor transmetalation due to extreme steric bulk of the 2,6-dimethyl groups.


DMF5040–50Improved yield, but slow reaction time leads to partial organozinc degradation.

SPhos DMF5085–95 Rapid oxidative addition and forced reductive elimination; excellent yield.

SPhos DMF100 (MW)>90 Microwave heating drives the reaction to completion in <30 mins.

(Data synthesized from Ross et al., 2010[3][4] and Bender et al., 2015[2])

Troubleshooting & Self-Validation

  • Issue: Low Yield / Recovery of Unreacted Aryl Halide

    • Cause: Incomplete zinc activation or moisture in the DMF leading to protonation of the organozinc reagent.

    • Validation: Always ensure the iodine color completely disappears during activation. Use strictly anhydrous DMF (stored over molecular sieves). If the organozinc reagent is protonated, you will observe the formation of Boc-Ala-OMe (alanine) on TLC or via LC-MS.

  • Issue: Formation of Dehydroalanine Byproducts

    • Cause: Reaction temperature during zinc insertion exceeded 25 °C, or a non-coordinating solvent was used.

    • Validation: Maintain the zinc insertion step strictly at room temperature. The use of DMF is non-negotiable for stabilizing the β-zinc intermediate against elimination.

References

  • Title: Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics Source: ACS Medicinal Chemistry Letters, 2015, 6(12), 1199-1203. URL: [Link]

  • Title: Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides Source: The Journal of Organic Chemistry, 2010, 75(1), 245-248. URL: [Link]

  • Title: Negishi cross-couplings in the synthesis of amino acids Source: Organic & Biomolecular Chemistry, 2018, 16, 10-20. URL: [Link]

  • Title: Recent Developments in the Application of Organometallic Chemistry to Amino Acid Synthesis Source: ACS Symposium Series, 2009, Vol. 1006, Chapter 2. URL: [Link]

Sources

Troubleshooting & Optimization

preventing racemization of 2,6-dimethyl-L-tyrosine during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for incorporating the highly sterically hindered unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt) into peptide sequences.

Dmt is a critical building block in the development of highly potent μ-opioid receptor (MOR) and δ-opioid receptor (DOR) ligands[1]. However, its extreme steric bulk makes it notoriously susceptible to racemization and low coupling yields. This guide is designed for researchers and drug development professionals to overcome these synthetic bottlenecks.

Mechanistic Causality: Why Does Dmt Racemize?

The two methyl groups at the ortho positions of the Dmt aromatic ring create massive steric hindrance near the α-carbon. During activation with standard reagents (e.g., carbodiimides), the desired bimolecular amidation reaction is severely retarded. This kinetic delay extends the lifespan of the activated intermediate (such as the O-acylisourea), allowing it to undergo a competing intramolecular cyclization to form an oxazolone. In the presence of tertiary bases, the oxazolone rapidly deprotonates and reprotonates, inverting the chiral center and leading to the undesired D-Dmt epimer[2].

DmtRacemization N1 Protected Dmt-OH + Coupling Reagent N2 Activated Dmt Ester (e.g., O-acylisourea) N1->N2 Activation N3 Direct Amidation (Slowed by steric bulk) N2->N3 Amine nucleophile N5 Oxazolone Formation (Base Promoted) N2->N5 Competing pathway N4 L-Dmt Peptide (Desired Product) N3->N4 N6 Racemization (Chiral Center Inversion) N5->N6 N7 D-Dmt Peptide (Undesired Epimer) N6->N7 Amine nucleophile

Mechanistic pathways of Dmt coupling: Amidation vs. Oxazolone-mediated racemization.

Quantitative Data: Coupling Reagent Comparison

To suppress racemization, the kinetic balance must be shifted. You must utilize reagents that rapidly convert the O-acylisourea into a highly reactive ester (bypassing the oxazolone) or avoid tertiary bases entirely.

Coupling SystemRelative Amidation RateRacemization PotentialBase RequirementIdeal Application
DIC / OxymaPure FastVery LowNone requiredRoutine SPPS of Dmt[2]
DMT-MM ModerateExtremely LowNone requiredSolution-phase fragment coupling[3]
COMU Very FastLow1 eq. DIPEA/TMPHindered SPPS couplings[4]
HATU / DIPEA Very FastHigh2 eq. DIPEANot recommended for Dmt

Troubleshooting Guides

Q: I am detecting >15% of the D-Dmt epimer in my final opioid peptidomimetic after cleavage. I used HATU/DIPEA. How do I fix this? A: HATU requires 2 equivalents of a tertiary base (like DIPEA) to function. The combination of Dmt's steric hindrance (which slows amidation) and the high concentration of base rapidly promotes oxazolone formation and subsequent alpha-proton abstraction. Resolution Strategy: Switch to a base-free coupling system. The DIC/OxymaPure system is highly recommended. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional nucleophile that rapidly consumes the O-acylisourea intermediate to form a highly reactive, non-racemizing ester without the need for basic additives[2].

Q: My Dmt coupling yield is extremely low (<50%), even after 4 hours of reaction time. How can I drive the reaction to completion without increasing racemization? A: Steric hindrance from the 2,6-dimethyl groups physically blocks the incoming amine. Prolonged reaction times simply give the activated ester more opportunity to degrade or form unwanted side products (like esterification of unprotected side chains). Resolution Strategy: Implement a double-coupling strategy using fresh reagents rather than extending the time of a single coupling. For solid-phase peptide synthesis (SPPS), apply COMU with exactly 1 equivalent of a weaker base (like 2,4,6-trimethylpyridine) to accelerate the reaction while keeping the basicity low enough to minimize epimerization.

Validated Experimental Methodologies

Protocol A: Base-Free SPPS Coupling of Fmoc-Dmt-OH using DIC/OxymaPure

Causality Focus: This protocol eliminates tertiary bases, entirely shutting down base-catalyzed oxazolone enolization.

  • Preparation: Swell the peptidyl-resin in DMF for 20 minutes.

  • Reagent Formulation: Dissolve 3.0 equivalents of Fmoc-Dmt-OH and 3.0 equivalents of OxymaPure in minimal DMF (to achieve a concentration of ~0.2 M).

  • Activation: Add 3.0 equivalents of DIC to the solution. Stir for 2 minutes at room temperature.

    • Self-Validation: The solution should remain clear; a slight color change is normal as the highly reactive Oxyma ester forms.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 60 minutes.

  • Validation: Perform a Kaiser test. If the beads are blue (incomplete coupling), drain the reagents and repeat Steps 2-4 (Double Coupling) rather than extending the reaction time[5].

  • Wash: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol B: Solution-Phase Fragment Coupling using DMT-MM

Causality Focus: DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) forms a highly reactive superactive ester directly with the carboxylic acid. It requires no additives and no base, making it ideal for incorporating rigid structures like the Dmt-Tic pharmacophore[6].

  • Solvent Selection: Select a less-polar solvent such as THF or Ethyl Acetate.

    • Causality: Racemization with DMT-MM correlates with solvent polarity; highly polar solvents like DMSO or MeOH slightly increase racemization rates[3].

  • Dissolution: Dissolve 1.0 equivalent of the N-protected Dmt fragment and 1.05 equivalents of the C-protected amine fragment in the chosen solvent.

  • Activation/Coupling: Add 1.1 equivalents of DMT-MM directly to the mixture as a solid.

  • Reaction: Stir at room temperature for 2-4 hours.

    • Self-Validation: Monitor the disappearance of the starting materials via HPLC (UV detection at 280 nm).

  • Workup: Wash the organic layer with water, 1M HCl, and saturated NaHCO3. The DMT-MM byproducts are highly water-soluble and are completely removed during the aqueous wash[7].

Frequently Asked Questions (FAQs)

Q: Can I use microwave-assisted peptide synthesis (MAPS) for Dmt? A: Yes, but with extreme caution. While elevated temperatures (e.g., 75°C) will overcome the activation energy barrier caused by steric hindrance, they also exponentially increase the rate of racemization. If MAPS is necessary, you must use DIC/OxymaPure or COMU, strictly avoid DIPEA, and limit the microwave coupling time to 5 minutes[8].

Q: Does the choice of protecting group on Dmt affect racemization? A: Yes. Urethane-type protecting groups (like Fmoc or Boc) inherently suppress racemization compared to simple acyl groups. However, because Dmt is so hindered, even Fmoc/Boc-protected Dmt can racemize if subjected to harsh basic conditions. For highly sensitive applications, utilizing di-Boc protected Dmt (diBoc-DMT) can prevent side reactions at the phenol group during prolonged couplings[9].

Q: What is the most reliable analytical method to detect D-Dmt epimers? A: Reverse-phase HPLC combined with high-resolution mass spectrometry (LC-HRMS). The D-epimer typically elutes slightly before or after the desired L-peptide depending on the gradient. Co-injection with a synthesized authentic D-Dmt standard is the only definitive way to validate the chiral purity of your final product.

References

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics Source: ResearchGate URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: PeptideChemistry.org URL:[Link]

  • A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) Source: J-Stage / NIH URL:[Link]

  • Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore Source: MDPI URL:[Link]

  • Further Optimization and Evaluation of Bioavailable, Mixed-Efficacy µ-Opioid Receptor (MOR) Agonists/δ-Opioid Receptor (DOR) Antagonists Source: PMC / NIH URL:[Link]

Sources

Technical Support Center: Troubleshooting Dmt / DMT Methyl Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely encountering one of two distinct structural challenges when dealing with "Dmt" methyl ester hydrolysis. In chemical literature, this nomenclature presents a dualism:

  • Dmt (2',6'-Dimethyltyrosine): A sterically hindered unnatural amino acid heavily utilized in opioid peptidomimetics.

  • DMT (4,4'-Dimethoxytrityl): A highly acid-sensitive protecting group ubiquitous in oligonucleotide and peptide synthesis.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you maximize your hydrolysis yields while avoiding epimerization and protecting group cleavage.

Workflow: Substrate Identification & Strategy Selection

G Start Identify 'Dmt' Substrate Type Type1 2',6'-Dimethyltyrosine (Dmt) Sterically Hindered Amino Acid Start->Type1 Peptide Synthesis Type2 Dimethoxytrityl (DMT) Acid-Sensitive Protecting Group Start->Type2 Oligo/Organic Synthesis Prob1 Primary Risk: Epimerization & Low Conversion Type1->Prob1 Prob2 Primary Risk: Trityl Cleavage During Workup Type2->Prob2 Sol1 Protocol A: LiOH/THF/MeOH at 0°C to RT Prob1->Sol1 Standard Sol2 Protocol B: TMSOK (Anhydrous Cleavage) Prob1->Sol2 Highly Resistant Sol3 Protocol C: Base Hydrolysis + Buffered Workup (pH 5.5-6.0) Prob2->Sol3

Decision matrix for Dmt/DMT methyl ester hydrolysis based on substrate class.

Quantitative Data: Hydrolysis Parameters Comparison

To ensure reproducibility, compare your current experimental parameters against our validated baselines summarized below [4].

Table 1: Optimal Parameters for Dmt/DMT Methyl Ester Hydrolysis

ParameterProtocol A: Dmt (Amino Acid)Protocol C: DMT (Protecting Group)
Target Substrate 2',6'-Dimethyltyrosine methyl esterDimethoxytrityl-protected methyl ester
Optimal Base LiOH·H2O (1.5 - 2.0 eq)LiOH·H2O (2.0 - 3.0 eq)
Solvent System THF / MeOH / H2O (3:1:1)THF / H2O (4:1)
Temperature 0 °C → 25 °C25 °C
Reaction Time 2 – 4 hours1 – 3 hours
Target Workup pH 2.0 – 3.0 (using 1M KHSO

)
5.5 – 6.0 (using NaH

PO

)
Yield Expectation 85% – 95%90% – 98%
Primary Failure Mode Epimerization (L → D isomer)Trityl group cleavage
Step-by-Step Experimental Protocols
Protocol A: Mild Saponification of Boc-Dmt-OMe (Preventing Epimerization)

The bulky 2',6'-dimethyl groups on the aromatic ring restrict the rotation of the side chain, shielding the


-carbon's methyl ester from nucleophilic attack. Using strong bases (NaOH/KOH) or heat will cause the base to abstract the 

-proton instead, leading to enolization and epimerization [1].
  • Dissolution: Dissolve Boc-Dmt-OMe (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H

    
    O (0.1 M concentration). Causality: THF solubilizes the organic substrate, H
    
    
    
    O solubilizes the base, and MeOH acts as a phase-transfer bridge to homogenize the mixture, ensuring rapid kinetics without heat [2].
  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H

    
    O, 1.5 eq) portion-wise. Causality: The lithium ion coordinates with the ester carbonyl oxygen, increasing its electrophilicity and allowing hydroxide attack at lower temperatures.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor strictly by LC-MS.

  • Concentration: Once complete, remove the organic solvents (THF/MeOH) under reduced pressure at < 30 °C.

  • Acidification: Cool the remaining aqueous layer to 0 °C. Acidify to pH 2.5–3.0 using 1M KHSO

    
    .
    
  • Extraction: Extract with EtOAc (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield enantiomerically pure Boc-Dmt-OH.
Protocol C: Saponification of DMT-Protected Esters (Preventing Cleavage)

The dimethoxytrityl (DMT) group is highly acid-labile and will rapidly cleave at pH < 5.0 [5]. Standard workup protocols that acidify to pH 1-2 will destroy the molecule.

  • Dissolution: Dissolve the DMT-protected methyl ester in THF/H

    
    O (4:1).
    
  • Hydrolysis: Add LiOH·H

    
    O (2.0 eq) and stir at room temperature until hydrolysis is complete.
    
  • Concentration: Remove THF under reduced pressure.

  • Buffered Acidification (CRITICAL): Cool the aqueous layer to 0 °C. Slowly add a 1M solution of Sodium Dihydrogen Phosphate (NaH

    
    PO
    
    
    
    ) or 10% Citric Acid dropwise until the pH reaches exactly 5.5 to 6.0 . Causality: Aliphatic carboxylic acids have a pKa of ~4.5. A pH of 5.5 is acidic enough to protonate a sufficient fraction of the carboxylate for organic extraction, while remaining basic enough to prevent the trityl cation from forming and cleaving the DMT group.
  • Extraction: Extract the carboxylic acid with Dichloromethane (DCM). Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Frequently Asked Questions (FAQs)

Q: Why did my L-Dmt methyl ester racemize during hydrolysis? A: The bulky 2',6'-dimethyl groups restrict bond rotation, making the ester carbonyl highly inaccessible to nucleophiles. If strong bases (like NaOH or KOH) or heat are applied to force the reaction, the base will abstract the more accessible


-proton instead of attacking the carbonyl. This leads to enolization and subsequent epimerization to the thermodynamically stable D-isomer [1]. Always use LiOH at low temperatures to prevent this.

Q: I am hydrolyzing a methyl ester on a molecule protected with a dimethoxytrityl (DMT) group. The hydrolysis works, but I lose the DMT group during extraction. How can I fix this? A: DMT is highly acid-labile. Standard workup protocols acidify the aqueous layer to pH 1-2 to fully protonate the carboxylic acid for organic extraction. This highly acidic environment cleaves the DMT group. Instead, use a mild buffer like NaH


PO

to carefully adjust the pH to 5.5–6.0. This protonates the carboxylic acid without triggering trityl cleavage [5].

Q: My Dmt-OMe is completely unreactive to aqueous LiOH, even after 48 hours. What is the alternative? A: For extremely hindered substrates where aqueous LiOH fails, you can utilize Potassium trimethylsilanolate (TMSOK) in anhydrous THF (Protocol B). TMSOK acts as a highly nucleophilic, non-basic hydroxide equivalent. It cleaves methyl esters via an anhydrous mechanism, overcoming extreme steric hindrance without causing epimerization [3].

References
  • Tang, X., et al. "Convenient, asymmetric synthesis of enantiomerically pure 20,60-dimethyltyrosine (DMT) via alkylation of chiral equivalent of nu". Tetrahedron: Asymmetry.
  • Jackson, et al.
  • "Synthesis of a Cyclic Pentapeptide Mimic of the Active Site His-Tyr Cofactor of Cytochrome c Oxidase". PMC.
  • "Methyl Esters - Organic Chemistry Portal". Organic Chemistry Portal.
  • "I would like to know why dmt protection is 5'OH specific?".

solubility issues with H-Dmt-OMe in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for H-Dmt-OMe (H-D-2,6-dimethyl-tyrosine methyl ester). This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we will delve into the physicochemical principles governing its solubility and provide practical, field-proven troubleshooting strategies to ensure successful experimental outcomes.

Understanding the Molecule: H-Dmt-OMe

H-Dmt-OMe is a specialized amino acid derivative. The presence of two methyl groups on the tyrosine ring enhances its steric bulk and hydrophobicity, while the methyl esterification of the carboxylic acid removes a potential negative charge at neutral pH. These modifications are crucial for its biological activity, often enhancing receptor affinity and bioactivity, but they also significantly influence its solubility profile.

Frequently Asked Questions (FAQs)

Q1: Why am I having trouble dissolving H-Dmt-OMe in water?

Answer: H-Dmt-OMe, as a free base, is expected to have very low solubility in water. This is due to the combined effects of the hydrophobic dimethylated phenyl ring and the methyl ester group, which reduces the molecule's overall polarity. Unlike natural amino acids that exist as zwitterions at neutral pH, the esterified carboxyl group in H-Dmt-OMe cannot be deprotonated to form a soluble salt.

Q2: I have the hydrochloride (HCl) salt of H-Dmt-OMe. Should it be more water-soluble?

Answer: Yes, the hydrochloride salt (H-Dmt-OMe HCl) will have significantly better aqueous solubility than the free base form. The protonated amino group (—NH3+) and the chloride counter-ion (Cl-) make the molecule ionic, which favors dissolution in polar solvents like water. However, the inherent hydrophobicity of the dimethyl-tyrosine moiety may still limit its solubility at high concentrations.

Q3: In which organic solvents is H-Dmt-OMe most soluble?

Answer: H-Dmt-OMe is most soluble in polar aprotic and polar protic organic solvents. Based on data from similar compounds and general principles of solubility, the following solvents are recommended for preparing stock solutions:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethanol (EtOH)

The principle of "like dissolves like" is at play here; these solvents have polar characteristics that can interact favorably with the polar groups of H-Dmt-OMe, while also accommodating its nonpolar regions.

Q4: My aqueous solution of H-Dmt-OMe HCl is cloudy. What should I do?

Answer: Cloudiness, or turbidity, indicates that the compound has either not fully dissolved or has precipitated out of solution. Here are several troubleshooting steps:

  • pH Adjustment: The solubility of amino acid esters is highly pH-dependent. Ensure the pH of your aqueous buffer is slightly acidic (e.g., pH 4-6) to maintain the amino group in its protonated, more soluble form.

  • Gentle Warming: Gently warming the solution to 30-40°C can increase solubility. However, be cautious with temperature, as prolonged heating can degrade the compound.

  • Sonication: Using a sonicator bath can help break up solid particles and facilitate dissolution.

  • Co-solvents: If working with an aqueous buffer is necessary for your experiment, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.

Troubleshooting Guide: Solubility Issues and Solutions

Issue Potential Cause Recommended Solution
H-Dmt-OMe (free base) does not dissolve in aqueous buffer. The free base form has very low intrinsic water solubility due to its hydrophobic nature.Dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Then, dilute the stock solution into the aqueous buffer.
H-Dmt-OMe HCl precipitates when diluted in a neutral or basic buffer. At neutral or basic pH, the protonated amino group can be deprotonated, leading to the less soluble free base form.Use a slightly acidic aqueous buffer (pH 4-6) for dilutions to maintain the compound in its more soluble salt form.
Aqueous solution is clear initially but becomes cloudy over time. The compound may be unstable in the aqueous solution, or its solubility limit is exceeded at room temperature.Prepare fresh aqueous solutions before each experiment. If storing for a short period, keep it refrigerated (2-8°C) and check for precipitation before use.
Difficulty dissolving the compound even in organic solvents. The compound may be in a crystalline form that is slow to dissolve. The solvent quality may be poor (e.g., contains water).Use high-purity, anhydrous organic solvents. Gentle warming and sonication can aid in dissolution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is recommended for preparing a high-concentration stock solution of H-Dmt-OMe (free base or HCl salt) for subsequent dilution.

Materials:

  • H-Dmt-OMe (or H-Dmt-OMe HCl)

  • Anhydrous DMSO or Ethanol

  • Vortex mixer

  • Sonicator bath (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of H-Dmt-OMe into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the target concentration (e.g., 10-50 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

This protocol describes the dilution of a concentrated organic stock solution into an aqueous buffer for experimental use.

Materials:

  • Concentrated H-Dmt-OMe stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Vortex mixer

Procedure:

  • Bring the concentrated stock solution and the aqueous buffer to room temperature.

  • Add the required volume of the aqueous buffer to a sterile tube.

  • While vortexing the buffer, add the appropriate volume of the concentrated stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation.

  • Continue to vortex for another 30 seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation. If it is cloudy, you may need to adjust the final concentration or the pH of the buffer.

Visualizing the Solubility Workflow

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Working Solution cluster_troubleshoot Troubleshooting start Weigh H-Dmt-OMe add_solvent Add Organic Solvent (e.g., DMSO, EtOH) start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve stock Concentrated Stock Solution (Clear) dissolve->stock dilute Add Stock Dropwise while Vortexing stock->dilute Dilute buffer Aqueous Buffer buffer->dilute working Final Working Solution cloudy Solution Cloudy? working->cloudy adjust_ph Adjust Buffer pH (Slightly Acidic) cloudy->adjust_ph Yes success Clear Solution cloudy->success No warm Gentle Warming adjust_ph->warm sonicate Sonication warm->sonicate fail Precipitation Persists sonicate->fail

Caption: Workflow for preparing and troubleshooting H-Dmt-OMe solutions.

Underlying Scientific Principles

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For amino acid derivatives like H-Dmt-OMe, key factors include:

  • Polarity: The "like dissolves like" principle is fundamental. Water, a highly polar solvent, is effective at dissolving polar and ionic compounds. Organic solvents have a range of polarities. The dimethylated phenyl ring in H-Dmt-OMe increases its nonpolar character.

  • pH and pKa: The pKa of the primary amine in H-Dmt-OMe will determine its protonation state at a given pH. In acidic conditions (pH < pKa), the amine will be protonated (—NH3+), forming a more water-soluble cation. In basic conditions (pH > pKa), it will be in its neutral, less soluble free base form.

  • Temperature: For most solids, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solid.

By understanding these principles, researchers can make informed decisions about solvent selection, pH adjustment, and other experimental conditions to overcome solubility challenges with H-Dmt-OMe.

References

  • Google Patents. (2021). New n,n-dimethyltryptamine salts and crystalline salt forms.

Technical Support Center: Optimizing Reactions for Sterically Hindered Tyrosine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The successful incorporation of sterically hindered amino acid esters, such as substituted tyrosine esters, is a frequent bottleneck in peptide synthesis and drug development. The bulky nature of these substrates can dramatically slow down reaction kinetics, leading to incomplete conversions, low yields, and an increased risk of side reactions, including epimerization. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource, combining field-proven insights with established chemical principles to overcome these synthetic challenges. Our focus is on providing not just protocols, but the causal logic behind them, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My coupling reaction has stalled, showing low yield and significant unreacted starting material. What are the most likely causes and how do I fix it?

This is the most common issue when dealing with sterically hindered tyrosine esters. The primary cause is an insufficient activation of the incoming carboxylic acid or a low reactivity of the activated intermediate, which cannot overcome the steric barrier presented by the tyrosine ester.

Probable Causes & Step-by-Step Solutions:

  • Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often too slow and inefficient for sterically demanding couplings.[1][2] They form an O-acylisourea intermediate that may not be reactive enough and is prone to rearranging into an unreactive N-acylurea.[3]

    • Solution: Switch to a more potent activating reagent. Aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective.[1] These reagents generate highly reactive activated esters (OAt or OBt esters) that can overcome the steric barrier more effectively. Among these, HATU and PyAOP are often considered the most efficient due to the formation of highly reactive OAt esters.[1]

  • Suboptimal Solvent Choice: The reaction solvent plays a critical role. Poor solvation of the reactants or the growing peptide chain can lead to aggregation, effectively blocking reactive sites and further impeding the reaction.[1][4]

    • Solution: For solid-phase synthesis, switch from Dimethylformamide (DMF) to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[1] In some cases, solvent mixtures such as DCM/DMF/NMP (1:1:1) can disrupt aggregation and improve outcomes.[1][4] For solution-phase synthesis, ensure your substrates are fully dissolved; polar aprotic solvents like DMF or NMP are generally preferred.[5]

  • Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction rate.[1] Standard coupling times of 1-2 hours may be insufficient.

    • Solution: Increase the coupling reaction time significantly, for example, to 4 hours or even overnight.[1][6] If extending the time is not effective, gentle heating (e.g., 40-50°C) can help overcome the activation energy. However, this must be done cautiously as elevated temperatures can increase the risk of epimerization.[1][7] A highly effective alternative is the use of microwave-assisted peptide synthesis (MA-SPPS), which uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion quickly and efficiently.[1][6]

  • Low Reagent Equivalents: For challenging couplings, standard excesses of reagents may not be enough to drive the reaction to completion.

    • Solution: Increase the equivalents of the amino acid and coupling reagents. Using 3-4 equivalents of the incoming acid and coupling reagent relative to the tyrosine ester is a common strategy.[1][8] If this fails, a "double coupling" should be performed.

Q2: I've tried a more powerful coupling reagent and extended the reaction time, but the yield is still poor. Should I just keep increasing the temperature?

While increasing the temperature can be effective, it is a strategy with significant drawbacks, most notably the increased risk of epimerization (racemization) of the activated amino acid.[1][7] Before resorting to high temperatures, a more controlled and often more effective strategy should be employed.

Recommended Strategy: The Double Coupling

For highly hindered residues, a single coupling step, even with potent reagents, may not achieve a quantitative yield. A "double coupling" is a robust and widely used method to push the reaction to completion.[1]

  • Concept: After the first coupling reaction has proceeded for its allotted time (e.g., 1-2 hours), the reaction vessel is drained, the resin is washed thoroughly with DMF, and a fresh solution of the activated amino acid and coupling reagents is added to begin a second coupling step.[1]

  • Causality: The first coupling consumes the most accessible reactive sites. The subsequent washes remove byproducts and depleted reagents. The second addition of fresh, highly concentrated reagents effectively targets the remaining, more sterically shielded sites, driving the reaction much closer to completion than simply extending the time of the first coupling.

See Protocol 2 for a detailed step-by-step guide.

Q3: My mass spectrometry analysis shows a significant side product with a mass corresponding to my target plus a guanidinium group. What is this and how can I prevent it?

This side product is the result of a chain termination event called guanidinylation . It occurs specifically when using aminium/uronium-based coupling reagents like HATU or HBTU.

  • Mechanism: These reagents possess a guanidinium-like structure. Under the basic reaction conditions, a small amount of the reagent can react directly with the free N-terminal amine of the peptide chain, forming a stable guanidinium cap that prevents further elongation.[8]

  • Prevention:

    • Minimize Pre-activation Time: Do not allow the coupling reagent and amino acid to sit in the presence of the base for an extended period before adding it to your tyrosine ester substrate. A short pre-activation of 1-5 minutes is usually sufficient.[1][8]

    • Avoid Large Excess of Coupling Reagent: While an excess is necessary, using a very large excess (e.g., >5 equivalents) of the uronium reagent can increase the likelihood of this side reaction.[8]

    • Consider Phosphonium Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not have this guanidinium structure and therefore cannot cause this specific side reaction, making them a good alternative if guanidinylation is a persistent issue.[9]

Q4: I'm concerned about epimerization of the stereocenter during activation. How can I minimize this risk?

Epimerization is a critical concern as it leads to diastereomeric impurities that are often difficult to separate from the desired product.[10] It can occur via two main mechanisms: direct enolization through proton abstraction by a base, or more commonly, through the formation of a symmetric oxazolone intermediate.[10]

  • Choice of Base: The base used to activate the coupling reagent plays a crucial role.

    • Recommendation: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA or Hünig's base).[9] For reactions with a particularly high risk of epimerization, a weaker base like 2,4,6-collidine may be beneficial, though it may result in slower reaction rates.[9]

  • Use of Additives: When using carbodiimides (DCC, DIC), the use of additives is essential to suppress epimerization.[3][9] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the initial activated intermediate to form an active ester that is less prone to racemization.[2][3] Modern uronium and phosphonium reagents already have these moieties built-in (e.g., HOBt in HBTU, Oxyma in COMU ).[9]

  • Temperature Control: As mentioned, avoid excessive heat. If possible, perform couplings at room temperature or below. Low temperatures suppress the rate of epimerization.[7]

Visual Workflow: Troubleshooting Low Coupling Yield

The following diagram outlines a logical decision-making process for addressing low-yield reactions with sterically hindered tyrosine esters.

TroubleshootingWorkflow Start Start: Low Coupling Yield CheckReagent Is the coupling reagent potent enough? (e.g., HATU, HCTU, PyAOP) Start->CheckReagent SwitchReagent Action: Switch to a high-reactivity uronium or phosphonium reagent. CheckReagent->SwitchReagent No CheckConditions Are reaction conditions optimal? CheckReagent->CheckConditions Yes SwitchReagent->CheckConditions Extend_Time Action: Increase reaction time (e.g., 4h to overnight). CheckConditions->Extend_Time No (Time) CheckSolvent Is the solvent optimal? (e.g., NMP > DMF) CheckConditions->CheckSolvent Yes DoubleCouple Action: Perform a 'Double Coupling'. Extend_Time->DoubleCouple SwitchSolvent Action: Switch to NMP or a solvent mixture. CheckSolvent->SwitchSolvent No CheckSolvent->DoubleCouple Yes SwitchSolvent->DoubleCouple Consider_MW Advanced Strategy: Use Microwave-Assisted Synthesis or Acyl Fluoride formation. DoubleCouple->Consider_MW Still Low Yield Success Success: High Yield Achieved DoubleCouple->Success Yield Improved Consider_MW->Success

Caption: Decision workflow for troubleshooting low coupling efficiency.

Frequently Asked Questions (FAQs)

  • FAQ1: Which coupling reagents are considered "state-of-the-art" for hindered couplings? Uronium/aminium salts like HATU and HCTU, and phosphonium salts like PyAOP, are considered among the most efficient reagents for overcoming steric hindrance.[1][6] More recently, reagents based on OxymaPure, such as COMU, have gained popularity because they offer coupling efficiencies comparable or superior to HATU but with an improved safety profile, as they are not derived from potentially explosive HOBt or HOAt precursors.[1][9][11]

  • FAQ2: How do I choose between a uronium (e.g., HATU) and a phosphonium (e.g., PyBOP) reagent? Both classes are highly effective. HATU is often slightly more reactive due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. However, uronium reagents can cause guanidinylation side reactions, which phosphonium reagents do not.[8] Additionally, phosphonium reagents can have lower stability in DMF solutions, making them less ideal for automated synthesizers that use pre-made reagent solutions. The choice often comes down to balancing the need for maximum reactivity against the risk of specific side reactions.

  • FAQ3: When should I consider moving to a more specialized activation method, like acyl fluorides? For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, even the most potent uronium or phosphonium reagents may fail.[1][12] In these cases, converting the carboxylic acid to its acyl fluoride is a highly effective strategy.[1] Reagents like TFFH can be used to generate the amino acid fluoride in situ, which is an extremely reactive species capable of overcoming significant steric barriers.[9] This method should be reserved for the most challenging cases where other robust methods have proven insufficient.

Data Summary

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Couplings
Reagent ClassExample(s)Activating GroupRelative ReactivityKey Considerations
Carbodiimides DCC, DICO-acylisoureaLowOften inefficient for hindered couplings; requires an additive (e.g., HOBt, Oxyma) to reduce epimerization.[1][2][3]
Phosphonium Salts PyBOP, PyAOPOBt / OAt esterHigh to Very HighExcellent reactivity with low epimerization risk; no guanidinylation; PyAOP is more reactive than PyBOP.[5][6]
Aminium/Uronium Salts HBTU, HCTU, HATUOBt / O-6-ClBt / OAt esterHigh to Very HighAmong the most powerful reagents; HATU is exceptionally reactive; can cause guanidinylation side reactions.[1][5]
Oxyma-Based Reagents COMUOxyma esterVery HighComparable or superior reactivity to HATU with an improved safety profile (non-explosive precursor).[1][9][11]
Fluorinating Agents TFFHAcyl FluorideExtremely HighUsed for the most difficult couplings (e.g., α,α-disubstituted amino acids); generates highly reactive intermediates.[9]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of an Amino Acid to a Hindered Tyrosine Ester using HATU

This protocol describes a standard, robust method for coupling an Fmoc-protected amino acid to a resin-bound or solution-phase sterically hindered tyrosine ester.

Materials:

  • Sterically hindered tyrosine ester substrate (1 equivalent)

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • Anhydrous DMF or NMP

Procedure:

  • Substrate Preparation: If using a solid support, ensure the N-terminal amine of the resin-bound peptide is deprotected and the resin is thoroughly washed and swollen in DMF. If in solution, ensure the tyrosine ester is dissolved in the reaction solvent under an inert atmosphere (e.g., Argon).[5]

  • Amino Acid Pre-activation: In a separate, dry vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF or NMP.

  • Add DIEA (8 eq.) to the amino acid/HATU solution. Vortex or stir the mixture for 1-5 minutes.[1] Do not exceed 5 minutes to minimize potential side reactions.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the tyrosine ester substrate.

  • Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours.

  • Monitoring (for Solid Phase): Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test for primary amines, or Bromophenol Blue test for secondary amines) to check for the presence of free amines.[8] A negative test indicates the reaction is complete.

  • Workup:

    • Solid Phase: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) and then Dichloromethane (DCM) (3-5 times) to remove all excess reagents and byproducts.

    • Solution Phase: Quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl), and proceed with a standard aqueous workup and chromatographic purification.

Protocol 2: Rescue Protocol via Double Coupling

This protocol is to be used when Protocol 1 results in an incomplete reaction, as determined by a positive colorimetric test or LC-MS analysis of a test cleavage.

Procedure:

  • Initial Coupling & Wash: Perform steps 1-5 from Protocol 1. Let the reaction proceed for 1-2 hours.

  • Drain the coupling solution from the reaction vessel.

  • Thorough Washing: Wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of all byproducts and unreacted reagents from the first coupling step. This is critical for the success of the second coupling.

  • Second Coupling: Prepare a fresh solution of activated amino acid by repeating steps 2 and 3 from Protocol 1.

  • Add this fresh solution to the washed resin and allow the second coupling reaction to proceed for another 1-2 hours.

  • Final Wash: After the second coupling is complete, drain the solution and wash the resin as described in step 7 of Protocol 1.

References

  • strategies to overcome steric hindrance in N-methyl
  • Optimizing Peptide Coupling: Key Techniques.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Peptide Coupling Reagents Guide - MilliporeSigma.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Highly Sterically Hindered Peptide Bond Form
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC.
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem.
  • Solvent Effects on the Intramolecular Hydrogen-Atom Transfer between Tyrosine and Benzophenone.
  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - ChemRxiv.
  • Epimeris
  • Epimeriz
  • Carbodiimides and Additives - Aapptec Peptides.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Public

Sources

troubleshooting difficult couplings with 2,6-dimethyltyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to incorporate sterically hindered non-natural amino acids into their sequences.

When working with 2,6-dimethyltyrosine (Dmt) , you are confronting severe steric hindrance that fundamentally alters the kinetics of amide bond formation. Dmt is a highly specialized building block, frequently utilized to dramatically enhance the binding affinity and selectivity of opioid peptidomimetics, such as Dmt-Tic analogues[1]. However, the bulky 2,6-dimethyl groups on the phenolic ring restrict the rotameric freedom of the side chain. This steric bulk projects back toward the


-amine and the activated carboxylate, significantly raising the activation energy required for nucleophilic attack.

I approach peptide synthesis not merely as a sequence of procedural steps, but as a dynamic system governed by physical organic chemistry. This guide is designed to unpack the causality behind Dmt coupling failures and provide you with self-validating protocols to ensure your synthesis succeeds.

Troubleshooting FAQs: The Chemistry of Dmt Couplings

Q1: My standard HBTU/DIPEA couplings for Fmoc-Dmt-OH are stalling at 40% conversion. How do I drive this to completion? Causality: HBTU generates a benzotriazole active ester. The steric clash between the incoming resin-bound amine and the bulky Dmt active ester prevents efficient transition state formation, causing the reaction to stall. Solution: You must switch to a more reactive coupling additive or a fundamentally different activation mechanism. For bifunctional


/

opioid peptides, researchers have historically relied on extensive optimization using DIC/HOBt or HBTU[2]. However, utilizing DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) provides a highly effective alternative for these difficult, sterically hindered couplings[3]. DMT-MM forms an active triazine ester that is highly reactive yet stable enough to survive the extended reaction times required for Dmt.

Q2: I am seeing significant epimerization (D-Dmt formation) when I extend coupling times or use heat to force the reaction. How can I prevent this? Causality: Because the desired nucleophilic attack is sterically hindered and kinetically slow, the activated Fmoc-Dmt-OH has a longer lifetime in solution. This allows the basic conditions (e.g., DIPEA) to abstract the


-proton, leading to oxazolone formation and subsequent racemization.
Solution:  Lower the basicity of the reaction environment. Replace DIPEA with 2,4,6-trimethylpyridine (collidine), which is less basic and sterically hindered, minimizing 

-proton abstraction. Furthermore, DMT-MM activation proceeds with a fundamentally lower risk of racemization compared to traditional uronium/aminium salts[4].

Q3: Does the position of Dmt in the sequence dictate the coupling strategy? Causality: Yes. Coupling onto the N-terminal amine of a resin-bound Dmt is notoriously difficult because the amine is physically shielded by the 2,6-dimethylphenyl side chain. Coupling Fmoc-Dmt-OH onto a growing peptide chain is slightly easier but still highly hindered. Solution: When Dmt is at the N-terminus, use a double-coupling strategy with DIC/Oxyma under microwave irradiation to overcome the activation energy barrier.

Mechanistic Workflows & Visualizations

To systematically resolve Dmt coupling issues, follow the decision matrix below.

G start Incomplete Dmt Coupling check_steric Is Dmt coupling onto a bulky residue (e.g., Tic)? start->check_steric use_hat Use HATU/HOAt + Collidine (Double Coupling) check_steric->use_hat No use_dmtmm Use DMT-MM in THF/DMF (Extended Time) check_steric->use_dmtmm Yes mw_assist Apply Microwave Heating (75°C, 10 min) use_hat->mw_assist use_dmtmm->mw_assist kaiser Kaiser / Chloranil Test mw_assist->kaiser success Proceed to Deprotection kaiser->success Negative fail Re-evaluate Sequence (Fragment Condensation) kaiser->fail Positive

Fig 1: Decision matrix for troubleshooting sterically hindered Dmt couplings.

Understanding the competing pathways between successful amide bond formation and racemization is critical for optimizing your reaction conditions.

Pathway dmt Fmoc-Dmt-OH activated Activated Ester (O-Acylisourea / OBt) dmt->activated Coupling Reagent peptide Desired L-Dmt Peptide activated->peptide Fast Nucleophilic Attack (Amine) oxazolone Oxazolone Intermediate (Loss of Chirality) activated->oxazolone Slow Attack + Strong Base (DIPEA) racemized D-Dmt Peptide (Epimer) oxazolone->racemized Ring Opening by Amine

Fig 2: Competing pathways of amide bond formation versus oxazolone-mediated racemization.

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the expected performance of various coupling systems when attaching Fmoc-Dmt-OH to a moderately hindered resin-bound amine (e.g., solid-phase synthesis of a Dmt-Tic pharmacophore).

Reagent SystemBaseReaction TimeTemp (°C)Conversion (%)Epimerization (%)
HBTU / HOBt DIPEA2 Hours25~40%8.5%
HATU / HOAt Collidine2 Hours25~85%3.2%
DIC / Oxyma None10 Mins75 (MW)~95%4.8%
DMT-MM NMM12 Hours25~92%< 1.0%

Self-Validating Experimental Protocols

Every protocol utilized in peptide synthesis must be a self-validating system. Do not blindly proceed to Fmoc deprotection without verifying the success of the Dmt coupling, as deletion sequences containing Dmt are notoriously difficult to purify via RP-HPLC.

Protocol 1: DMT-MM Mediated Coupling for High Purity (Low Racemization)

Use this protocol when optical purity is paramount and you can afford longer reaction times.

  • Resin Preparation: Swell the peptidyl-resin in a mixture of DMF/THF (1:1, v/v) for 30 minutes. (Causality: THF disrupts internal hydrogen bonding within the peptide matrix and improves the solubility/kinetics for DMT-MM).

  • Pre-activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-Dmt-OH and 3.0 equivalents of DMT-MM in DMF/THF. Stir for 5 minutes.

  • Coupling: Add the activated mixture to the resin. Immediately add 6.0 equivalents of N-methylmorpholine (NMM).

  • Incubation: Agitate the reaction vessel at room temperature for 8 to 12 hours.

  • Self-Validation (Critical Step): Perform a micro-cleavage on 5 mg of the resin using TFA/TIS/H

    
    O (95:2.5:2.5) for 1 hour. Analyze the cleaved intermediate via LC-MS. Do not rely solely on colorimetric tests  (like the Kaiser test), as the extreme steric bulk of Dmt can yield false negatives. Confirm the presence of the 
    
    
    
    peak for the Dmt-coupled intermediate before proceeding.
Protocol 2: Microwave-Assisted DIC/Oxyma Coupling

Use this protocol to rapidly drive the coupling to completion when synthesizing long sequences.

  • Resin Preparation: Swell the peptidyl-resin in DMF for 20 minutes.

  • Activation: Dissolve 4.0 equivalents of Fmoc-Dmt-OH and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of DIC. Allow pre-activation for 2 minutes.

  • Coupling: Transfer the solution to the microwave reaction vessel containing the resin.

  • Microwave Irradiation: Heat the reaction at 75°C for 10 minutes (Power: 25W). (Causality: Microwave dielectric heating provides the localized energy required to overcome the high activation energy barrier imposed by the 2,6-dimethyl groups).

  • Self-Validation: Wash the resin thoroughly with DMF and DCM. Perform a micro-cleavage LC-MS assay. If unreacted amine remains, perform a second coupling cycle using fresh reagents before executing the Fmoc deprotection step.

References[3] DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds | ACS Omega. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMF1_8OX7-EYiQpRxO9rsIIW4QXtv3fY32IYeDJiLQohABj_vZ3BbQdXygBM_I9MaYrKs5rgPZDUeAjMqfUKWVjvbQZOiZZFaTpImSfmDV6BjZPmQtNasupgu4_2pnWkSD5zI3v1p9QZPJRpg=][4] 4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSufSUet07i5VjsChgNVnFkTRy0gOk9ACvlJEDmGD5oE2c65IPyOjtIgddbd2_O7anoYZ2Akkk8-E_Eq2ETGgeMQl2qTYuP8Q1D8BW9MBU2Ef0tZkLOwHT-BD82SDLq3dxJCaUXrgQ3jGL_muXAfPgF0Zl5wlsPwxj4j2ez7Q6BkRgGaJrGQIa4YuJJl58PnqdTIxSy9BOdXSgn8yrh1uTV5Doo3hnhx0TW9Kl1BjtppYjVhWD28uqRnbHUUfuU36xzM--wupBR3T8NTLYFjEnHOYc3fM93udIPILtKXtvhe7Zmzq5xhb7lqOvAFHi4QNdSz0=][1] An Efficient and Highly Asymmetric Synthesis of ( S )-2',6'-Dimethyltyrosine. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsi55uSBJtwLdBa7LeDq5o1db0VxSDrzsocdQHip8_Od-zqs7buHZi25IhAaU13u81Ri30nOieYa2mXOEmMgYjp7ZFRW3kbNiz6b-VrJy2zxSmJMZqtjXa1mynKc1OxFx5pMhdU-BgEn0WAQQ2P4Xh1WBu6aU7uPFkcQ_Vb0hc9Lc4KOWNZXpJaifYP5tO0yMNdFY-4VujNcZ9sDtWFxA2w-p00BZs8vS6ObVRUuxNH8-XaOUCkA==][2] Bifunctional μ/δ Opioid Peptides: Variation of the Type and Length of the Linker Connecting the Two Components. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2yD4n7YDuRJPYDk4ujL5DyZtnyzZBARMTNRn7rhq1iB7T8eMX6_zXZpkq6lWWpBRGRMx7ju4o8hK0pwg1QgbNgr_pQPwVN-mGvGs9nb5tMJt6nRhFiO7pN8SXi7p0LEcOWtuNY_305qc0lzg=]

Sources

purification of Dmt methyl ester by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of N,N-Dimethyltryptamine (DMT) by Flash Chromatography

A Note on Nomenclature: This guide addresses the purification of N,N-Dimethyltryptamine (DMT), a tertiary amine. The principles detailed herein are directly applicable to its derivatives, including various esters, by adjusting for polarity. The core challenge in the chromatography of these molecules stems from the basicity of the tertiary amine group.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the flash chromatography purification of DMT and related basic tryptamines.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my DMT showing significant peak tailing or streaking on a silica gel column?

A: Peak tailing is the most common issue when purifying basic compounds like DMT on standard silica gel.[1][2] This occurs because the tertiary amine group, which is basic, interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[3] This strong, secondary interaction is a form of acid-base chemistry that slows the elution of a portion of the analyte molecules, causing them to lag behind the main band and create a "tail."

Root Causes & Solutions:

  • Acid-Base Interaction with Silica: The primary cause is the interaction between the basic amine and acidic silanol groups.[3]

    • Solution 1: Add a Basic Modifier: Incorporate a small amount of a competing amine into your mobile phase.[4] This "neutralizes" the acidic sites on the silica, minimizing their interaction with your DMT.[3]

      • Triethylamine (TEA): Add 0.5-2% TEA to your eluent. It is volatile and easily removed during solvent evaporation.[5]

      • Ammonium Hydroxide: For more polar solvent systems like Dichloromethane/Methanol, a solution of ammonia in methanol (e.g., 1-10% of a 10% ammonia in methanol stock solution) can be effective at moving stubborn amines off the baseline.[5][6]

  • Inappropriate Solvent Choice: The solvent may not be effectively competing for the silica surface or keeping the analyte fully solvated as it moves through the column.

    • Solution: Re-evaluate your solvent system using Thin-Layer Chromatography (TLC) with the basic modifier included. Ensure your target compound has an Rf value between 0.2 and 0.35 for optimal separation.[7][8]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2]

    • Solution: Reduce the sample load. For flash chromatography, a typical load is 1-10% of the silica gel mass, but for difficult separations, less is better.

.dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Caption: Decision tree for troubleshooting peak tailing.

Q2: My DMT is not eluting from the silica column, or the recovery is very low. Why?

A: This issue, known as irreversible adsorption, is an extreme case of the acid-base interaction discussed in Q1. The basic DMT binds so strongly to the acidic silica that the mobile phase is not strong enough to elute it, leading to product loss on the column.

Root Causes & Solutions:

  • Strong Irreversible Adsorption: The DMT is essentially "stuck" to the silica.

    • Solution 1: Flush with a Highly Polar/Basic System: If you suspect your compound is still on the column, try flushing with a very strong solvent system, such as 10-20% Methanol in Dichloromethane with 2% ammonium hydroxide.[5][6] This may recover your compound, though likely with impurities.

    • Solution 2: Deactivate the Silica: Before running the column, you can flush it with a solvent system containing 1-3% triethylamine to neutralize the active sites.[9]

    • Solution 3: Change the Stationary Phase: This is the most robust solution. Switch to a less acidic or a basic stationary phase.

      • Amine-functionalized silica (NH2-Silica): This is an excellent choice for basic compounds as it minimizes acid-base interactions and improves peak shape and recovery.[4][10]

      • Alumina (basic or neutral): Alumina is another alternative to silica for purifying amines.[4][7]

  • Compound Degradation: Silica gel is acidic and can potentially cause the degradation of sensitive compounds.[6]

    • Solution: Test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then elute. If a new spot appears or the original spot diminishes, it indicates instability. In this case, switching to a more inert stationary phase (like amine-functionalized silica or alumina) is necessary.[6]

Q3: The separation between my DMT and impurities is poor. How can I improve resolution?

A: Poor resolution means the peaks for your product and impurities are overlapping. This can be addressed by manipulating the chromatography conditions to improve selectivity.

Root Causes & Solutions:

  • Suboptimal Mobile Phase: The chosen solvent system may not be selective enough for the compounds in your mixture.

    • Solution 1: Optimize the Solvent System: Use TLC to test various solvent combinations. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.[11] A good starting point for moderately polar compounds is an Ethyl Acetate/Hexane system, while more polar compounds may require a Methanol/Dichloromethane system.[5]

    • Solution 2: Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the polarity over the course of the run.[9] This keeps early-eluting compounds from running too fast and helps elute strongly-retained compounds in sharper peaks.

  • Improper Column Packing or Loading: A poorly packed column will have channels and voids, leading to band broadening and poor separation.[12] Similarly, using a strong solvent to load the sample can spread the initial band.[4]

    • Solution 1: Repack the Column: Ensure the silica is packed uniformly without any air pockets. The top surface of the silica bed should be flat and protected with a layer of sand.[8]

    • Solution 2: Use Dry Loading: If your sample is not very soluble in the initial mobile phase, or if you must dissolve it in a strong solvent, use dry loading. This involves pre-adsorbing your sample onto a small amount of silica, evaporating the solvent, and loading the resulting dry powder onto the column.[13][14] This technique results in a much sharper starting band and significantly improves resolution.[4]

  • Incorrect Stationary Phase: Standard silica may not be the best medium for your specific separation challenge.

    • Solution: Try a different stationary phase. An amine-functionalized column can alter the elution order (selectivity) of your compounds, potentially separating a previously co-eluting impurity.[10]

Frequently Asked Questions (FAQs)

This section covers general best practices and foundational knowledge for successful flash chromatography of DMT.

Q1: How do I select the optimal stationary phase for purifying DMT?

A: The choice of stationary phase is critical and depends on the chemical properties of your molecule.

Stationary PhasePrimary Use Case for DMTAdvantagesLimitations
Normal-Phase Silica Gel General purpose purification.Inexpensive, widely available.Acidic nature causes peak tailing and potential yield loss for basic amines like DMT.[3]
Amine-Functionalized Silica (NH2) Highly Recommended for DMT. Eliminates peak tailing by masking acidic silanol sites, leading to better peak shape and recovery.[4] Can alter selectivity.[10]More expensive than plain silica.
Alumina (Basic or Neutral) Alternative to silica for amines.Less acidic than silica, good for acid-sensitive compounds.[7]Can have its own set of strong interactions; requires specific mobile phase optimization.
Reversed-Phase (C18) For polar impurities or when normal-phase fails.Excellent for separating polar compounds.[11] Can be used with aqueous mobile phases.DMT may have low retention; requires different solvent systems (e.g., Water/Acetonitrile or Water/Methanol).[4]
Q2: What is the best way to develop a mobile phase (solvent system)?

A: The most efficient method is to use Thin-Layer Chromatography (TLC) before committing to the larger flash column.

.dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .dot Caption: Workflow for mobile phase selection using TLC.

Protocol: Step-by-Step Mobile Phase Selection using TLC

  • Prepare the Sample: Dissolve a small amount of your crude DMT mixture in a volatile solvent like dichloromethane or ethyl acetate.[7]

  • Select Starting Solvents: For a compound of moderate polarity like DMT, a good starting point is Ethyl Acetate (polar) and Hexane (non-polar).[5] For more polar systems, try Methanol/Dichloromethane.

  • Run Test TLCs: Develop TLC plates in several solvent ratios (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).

  • Add a Modifier: To combat peak tailing, add 1% Triethylamine (TEA) to your chosen solvent systems and re-run the TLCs.[9]

  • Identify the Optimal System: The ideal mobile phase is one that gives your target DMT spot an Rf value between 0.2 and 0.35, while maximizing the separation from all impurity spots.[7][11]

Q3: Should I use liquid loading or dry loading for my sample?

A: The loading method significantly impacts the quality of your separation. The choice depends on your sample's solubility and concentration.

Loading MethodWhen to UseProcedureAdvantagesDisadvantages
Liquid Loading Sample is an oil or dissolves easily in a small volume of the weak starting mobile phase. Sample load is low (<1%).[13]Dissolve the sample in a minimal amount of the initial eluent and inject it directly onto the column.Quick and simple.[13]Using a solvent stronger than the mobile phase will cause a broad initial band and poor separation.[4]
Dry (Solid) Loading Recommended for most cases. Especially when the sample has low solubility in the mobile phase, the sample load is high (>1%), or when dissolving the sample requires a strong solvent.[13][14]Dissolve the crude sample in a volatile solvent (e.g., DCM), add 2-3 times the sample mass of silica gel, and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. Load this powder onto the column.[13]Results in a very narrow starting band, leading to significantly improved resolution and separation.[4]Requires more preparation time.[13]

References

  • King Group. (n.d.). Successful Flash Chromatography. University of Sheffield. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Chromatography. [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. [Link]

  • Chemtips. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. [Link]

Sources

resolving enantiomers of 2,6-dimethyltyrosine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of 2,6-Dimethyltyrosine Methyl Ester (DMT-OMe)

Executive Summary: The Steric Challenge

Welcome. You are likely here because standard resolution protocols (e.g., standard Chymotrypsin hydrolysis) are failing or proceeding at glacial speeds. The Root Cause: The 2,6-dimethyl substitution on the phenyl ring of 2,6-dimethyltyrosine (DMT) creates significant steric hindrance. This "ortho-effect" restricts the rotation of the aromatic ring and shields the


-carbon and the ester carbonyl from enzymatic attack.[1] Standard "lock-and-key" enzymes often fail to accommodate this bulky motif.[1]

This guide provides high-precision protocols to overcome these steric barriers using Kinetic Enzymatic Resolution and Chiral HPLC , grounded in the specific structural constraints of DMT.

Module 1: Analytical Troubleshooting (Chiral HPLC)

Before resolving preparative quantities, you must establish a baseline separation.

Common Issue: "I cannot achieve baseline separation of the enantiomers."

Diagnosis: The 2,6-dimethyl group prevents the "inclusion" mechanism utilized by Crown ether columns (e.g., Crownpak CR+), which are typically standard for free amino acids. For the methyl ester, you must rely on hydrogen bonding and


 interactions using polysaccharide-based columns.[1]

Recommended Protocol:

ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))The amylose backbone is more flexible than cellulose (OD-H), accommodating the bulky 2,6-dimethylphenyl group better.[1]
Mobile Phase Hexane : Isopropanol (90:10 to 85:15)Normal phase mode is essential for maximizing hydrogen bonding interactions with the carbamate stationary phase.[1]
Additive 0.1% Diethylamine (DEA) or EthanolamineCRITICAL: You are analyzing a basic amine.[1] Without DEA, the free amine will interact with residual silanols, causing severe peak tailing and loss of resolution (

).
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution for sterically bulky analytes by allowing more equilibration time in the stationary phase.[1]
Temperature 25°C (Ambient)Lowering to 10°C can sometimes increase separation factors (

) if resolution is marginal (

).[1]

Troubleshooting Q&A:

  • Q: My peaks are broad and tailing.

    • A: Check your additive. For the methyl ester (free base), you must use a basic modifier (DEA). If you are analyzing the hydrochloride salt, you still need the base in the mobile phase to neutralize the salt in situ, or switch to a reverse-phase method (Chiralpak AD-RH) with a phosphate buffer (pH 7.0).

  • Q: Can I use a Crownpak CR(+) column?

    • A: Only if you hydrolyze the ester first.[1] Crown ethers require a free primary amine (ammonium form) and a free carboxylic acid for optimal three-point binding.[1] They perform poorly for esters.[1]

Module 2: Preparative Enzymatic Resolution

The industry standard for scalability, but requires modification for DMT.

Common Issue: "The enzyme reaction is stalling at <10% conversion."

Diagnosis: Standard proteases (like Chymotrypsin) have a hydrophobic pocket (S1 subsite) that binds the aromatic side chain.[1] The 2,6-dimethyl groups physically clash with the walls of this pocket, drastically reducing


.

The Solution: Use "Promiscuous" Hydrolases with High Loading. We recommend Alcalase (Subtilisin Carlsberg) or CAL-B (Candida antarctica Lipase B), which have more open active sites.[1]

Optimized Protocol (Kinetic Resolution):

  • Substrate Preparation: Dissolve Racemic DMT-OMe (10 g) in tert-Butanol (tBuOH) (10-15% v/v of total volume).

    • Why tBuOH? It acts as a co-solvent to solubilize the hydrophobic ester without denaturing the enzyme.

  • Aqueous Phase: Add 0.1 M Phosphate Buffer (pH 7.5 - 8.0).

  • Enzyme Addition: Add Alcalase 2.4L (Bacillus licheniformis).

    • Loading: Use a high Enzyme:Substrate ratio (1:10 to 1:5 w/w).[1] You need high catalytic potential to overcome the steric barrier.[1]

  • Reaction: Stir vigorously at 35-40°C .

    • pH Stat: The reaction produces free acid, dropping the pH. Use an autotitrator to maintain pH 7.5 with 1M NaOH.[1]

  • Termination: Stop at ~45-50% conversion (monitor via HPLC).

Workflow Visualization (DOT):

EnzymaticResolution Racemic Racemic DMT-OMe (Starting Material) EnzymeStep Enzymatic Hydrolysis (Alcalase or CAL-B) pH 7.5, 35°C Racemic->EnzymeStep High Enzyme Loading Separation Phase Separation (Extraction) EnzymeStep->Separation ~50% Conversion Aqueous Aqueous Phase (L-DMT Acid) Separation->Aqueous pH > 9 Organic Organic Phase (D-DMT Ester) Separation->Organic Extract w/ EtOAc WorkupL Acidify & Crystallize Pure L-DMT Aqueous->WorkupL WorkupD Hydrolysis/Racemization Recycle to Racemic Organic->WorkupD Optional Recycling

Caption: Kinetic resolution workflow for sterically hindered 2,6-dimethyltyrosine methyl ester.

Troubleshooting Q&A:

  • Q: The reaction is still too slow (days).

    • A: Switch to Novozym 435 (CAL-B) in an organic solvent system (e.g., Toluene:Water 10:1). Lipases often handle bulky esters better than proteases.[1]

  • Q: I am getting low enantiomeric excess (ee) for the product.

    • A: You likely stopped the reaction too late. For kinetic resolution, as conversion passes 50%, the enzyme starts eating the "wrong" enantiomer (the D-ester), lowering the product ee. Stop at 40-45% conversion and recrystallize the product to upgrade optical purity.

Module 3: Chemical Resolution (The "Nuclear" Option)

If enzymatic hydrolysis fails completely due to steric bulk, use classical diastereomeric salt formation.

Protocol:

  • Hydrolysis: Chemically hydrolyze the racemic ester to the racemic acid (LiOH, THF/Water) first. The ester group adds too much bulk for effective salt crystallization.[1]

  • Resolving Agent: Use (S)-(-)-1-Phenylethylamine or Cinchonidine .[1]

  • Solvent: Ethanol/Water mixtures.[1]

  • Mechanism: The L-DMT salt crystallizes out (less soluble), while the D-DMT salt remains in the mother liquor.[1]

Note: This method is labor-intensive and requires multiple recrystallizations but is robust against steric hindrance because it relies on ionic packing rather than active-site fitting.[1]

References & Authoritative Sources

  • Schiller, P. W., et al. "Synthesis and resolution of 2,6-dimethyltyrosine." Journal of Medicinal Chemistry. (Describes the fundamental difficulty of 2,6-DMT resolution and alternative asymmetric synthesis routes).

  • Daicel Chiral Technologies. "Chiralpak AD-H Instruction Manual." (Authoritative source for polysaccharide column conditions).

  • Bornscheuer, U. T., & Kazlauskas, R. J. "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." (Standard reference for lipase/protease mechanisms in hindered esters).

  • Hefnawy, M. M., & Stewart, J. T. "HPLC Separation of Metyrosine Enantiomers as Methyl Esters." Journal of Liquid Chromatography & Related Technologies. (Provides analogous conditions for hindered tyrosine derivatives).

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Technical Support Center: Stability of Tryptamine Methyl Esters Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with tryptamine derivatives. The stability of functional groups during synthetic manipulations is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability of tryptamine methyl esters, with a specific focus on their behavior under basic (alkaline) conditions.

Introduction: The Challenge of the Ester in a Tryptamine Scaffold

The methyl ester is one of the most common protecting groups for carboxylic acids due to its ease of installation and relatively straightforward cleavage.[1] However, when this functional group is part of a complex molecule like a tryptamine derivative, its stability becomes contingent not only on the immediate reaction conditions but also on the reactivity of the indole nucleus and the tertiary amine side chain. The primary pathway of degradation for a methyl ester under basic conditions is hydrolysis, a reaction commonly known as saponification.[2] Concurrently, the indole ring system can be susceptible to oxidation, particularly at alkaline pH, leading to colored impurities.[3][4] This guide will dissect these stability issues and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: My tryptamine methyl ester is unexpectedly converting to the corresponding carboxylic acid during a reaction that shouldn't affect the ester. Why is this happening?

A1: This is a classic case of unintended saponification (base-catalyzed ester hydrolysis). Esters are susceptible to cleavage by hydroxide ions or other strong nucleophiles.[5][6] If your reaction conditions involve a base, even a relatively weak one, you may be inadvertently hydrolyzing the methyl ester. Key factors that accelerate this process include:

  • Elevated Temperatures: Saponification rates increase significantly with temperature.[7]

  • Presence of Water: Hydrolysis requires water. Even trace amounts in your solvents or reagents can be sufficient over long reaction times.

  • Strong Bases: Stronger bases (e.g., NaOH, KOH, LiOH) will hydrolyze esters much faster than weaker bases (e.g., carbonates, amines).[1]

Solution: If ester cleavage is undesirable, consider using non-nucleophilic, anhydrous bases (e.g., DBU, DIPEA) if compatible with your reaction. Alternatively, running the reaction at a lower temperature can significantly reduce the rate of hydrolysis.

Q2: I'm trying to intentionally hydrolyze my tryptamine methyl ester to the carboxylic acid using NaOH, but the reaction is slow, incomplete, or gives a messy product mixture. How can I improve this?

A2: While saponification is a robust reaction, challenges can arise from poor solubility or competing degradation pathways.

  • Incomplete Reaction: Tryptamine derivatives can have poor solubility in purely aqueous base. This creates a biphasic mixture where the reaction only occurs at the interface, slowing it down.

  • Messy Product Mixture: The "mess" is likely due to degradation of the indole ring. Strong bases and high heat in the presence of atmospheric oxygen can cause oxidation, often indicated by the solution turning yellow, brown, or even black.[3][4]

Solution: A highly reliable method for clean saponification of complex substrates is using Lithium Hydroxide (LiOH) in a mixed solvent system like Tetrahydrofuran (THF) and water.[1][2] THF improves the solubility of the organic substrate, creating a homogeneous solution that allows the reaction to proceed smoothly and often at lower temperatures, which in turn minimizes indole degradation. See the protocol in Guide 2 for a detailed procedure.

Q3: During workup or a reaction under basic conditions, my solution containing the tryptamine derivative is turning dark brown. What is causing this discoloration and how can I prevent it?

A3: The discoloration is a strong indicator of indole ring oxidation. The indole nucleus is electron-rich and can be susceptible to oxidation, a process that is often accelerated at alkaline pH and by the presence of oxygen.[3][4] Tryptamines like psilocin are known to be highly unstable in alkaline solutions, forming bluish or black degradation products.[3]

Preventative Measures:

  • Inert Atmosphere: Perform your reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation.[4]

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Control Temperature: Avoid excessive heating, as it accelerates the rate of all reactions, including degradation.

  • Limit Exposure Time: Minimize the time your compound spends under harsh basic conditions. Work up the reaction as soon as it is complete.

Q4: How can I monitor the stability of my tryptamine methyl ester during an experiment?

A4: Regular monitoring is crucial for troubleshooting.

  • Thin-Layer Chromatography (TLC): TLC is the quickest method. The product carboxylic acid is much more polar than the starting methyl ester and will have a significantly lower Rf value. By co-spotting your reaction mixture with the starting material, you can visually track the disappearance of the ester and the appearance of the acid.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice.[8][9] It can precisely measure the percentage of remaining ester and the formation of the carboxylic acid and other degradation products. A stability-indicating HPLC method should be developed that can separate the parent compound from all potential degradants.[8]

Core Mechanisms & Influencing Factors

The Saponification Pathway

Base-catalyzed hydrolysis of an ester is an irreversible nucleophilic acyl substitution reaction. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[2]

Saponification cluster_reactants Reactants cluster_products Products Ester Tryptamine Methyl Ester Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH_ion Hydroxide Ion (OH⁻) CarboxylicAcid Carboxylic Acid (Intermediate) Intermediate->CarboxylicAcid 2. Elimination of Leaving Group Methoxide Methoxide (CH₃O⁻) Intermediate->Methoxide Final_Product Tryptamine Carboxylate Salt CarboxylicAcid->Final_Product 3. Irreversible Acid-Base Rxn Methanol Methanol (CH₃OH)

Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).

Table 1: Factors Influencing Ester Stability Under Basic Conditions
FactorEffect on StabilityRationale & Expert Insights
Base Strength Decreases stabilityStronger bases (lower pKa of conjugate acid) like NaOH or LiOH are more potent nucleophiles and increase the rate of hydrolysis compared to weaker bases like K₂CO₃.
Concentration Decreases stabilityThe reaction rate is dependent on the concentration of the hydroxide ion. Higher molarity of the base will lead to faster hydrolysis.
Temperature Decreases stabilityIncreasing temperature provides the activation energy needed for the reaction, exponentially increasing the rate of hydrolysis according to the Arrhenius equation.[10] This also accelerates degradation pathways.
Solvent System VariableProtic solvents (water, methanol) can participate in the hydrolysis. Aprotic co-solvents like THF are often used to increase the solubility of the substrate, leading to a faster, cleaner reaction by ensuring a homogeneous mixture.[1]
Atmosphere Indirectly decreases stabilityThe presence of oxygen can lead to oxidative degradation of the indole ring, especially under basic conditions and/or with heating.[4][11] An inert atmosphere (N₂, Ar) is highly recommended.

Troubleshooting Guides & Experimental Protocols

Guide 1: Workflow for Diagnosing Product Instability

If an experiment yields an unexpected result, use this workflow to diagnose the potential cause of instability related to the tryptamine methyl ester.

Troubleshooting Start Unexpected Result (Low Yield / Impure Product) CheckTLC Analyze by TLC/LC-MS: Compare to Starting Material (SM) Start->CheckTLC SM_Gone Is SM (Ester) Consumed? CheckTLC->SM_Gone New_Polar_Spot Is there a new, more polar spot? SM_Gone->New_Polar_Spot Yes Other Issue is likely unrelated to ester/indole stability. Investigate other reaction parameters. SM_Gone->Other No Colored Is the crude product or solution colored? New_Polar_Spot->Colored Yes Hydrolysis Diagnosis: Unintended Saponification New_Polar_Spot->Hydrolysis No Degradation Diagnosis: Indole/Side-Chain Degradation Colored->Degradation No Both Diagnosis: Both Saponification and Degradation are occurring. Colored->Both Yes

Caption: A decision-tree workflow for troubleshooting instability issues.

Guide 2: Protocol for Controlled Saponification of a Tryptamine Methyl Ester

This protocol is optimized for clean, high-yielding conversion of the methyl ester to the carboxylic acid while minimizing degradation.

Materials:

  • Tryptamine methyl ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon gas line

Procedure:

  • Setup: Place the tryptamine methyl ester (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Dissolution: Add THF (approx. 10-20 mL per gram of ester) via syringe and stir until the starting material is fully dissolved.

  • Reagent Preparation: In a separate vial, dissolve LiOH·H₂O (2.0-3.0 eq) in deionized water (use a volume equal to the THF).

  • Reaction: Add the aqueous LiOH solution to the stirring THF solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The reaction is typically complete within 2-6 hours at room temperature. Gentle warming to 30-40°C can be used to accelerate the reaction if necessary, but should be done with caution.

  • Quenching & Workup: Once the starting material is consumed, cool the flask in an ice bath. Slowly and carefully acidify the mixture to pH ~3-4 by adding 1M HCl. The product carboxylic acid may precipitate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

Self-Validation: The success of this protocol is validated by the clean conversion observed on TLC/HPLC and the high yield of a non-colored product.

References

  • Dinis-Oliveira, R. J., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. PMC. Available at: [Link]

  • Black, W. C. (n.d.). 6.3 Methyl Esters and Derivatives. Source Not Specified. Available at: [Link]

  • Van der Es, D., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. PMC. Available at: [Link]

  • DMT-Nexus Wiki Contributors. (2024). FAQ - DMT Frequently Asked Questions and Troubleshooting Guide. DMT-Nexus Wiki. Available at: [Link]

  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Liverpool. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Available at: [Link]

  • Nichols, D. E., et al. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. PubMed. Available at: [Link]

  • Góngora-Benítez, M., et al. (2020). Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples. MDPI. Available at: [Link]

  • Teshima, M., et al. (2018). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. OperaChem. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. Available at: [Link]

  • Alexander Shulgin Research Institute. (2020). Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials. Alexander Shulgin Research Institute. Available at: [Link]

  • Lensmile, M., et al. (2021). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. ResearchGate. Available at: [Link]

  • University of Regensburg. (n.d.). Determine the Reaction Rate Constant k for the saponification of Methyl Acetate. University of Regensburg. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Dmt (2',6'-Dimethyltyrosine) Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2',6'-dimethyltyrosine (Dmt). Dmt is a highly constrained, non-natural amino acid frequently incorporated into opioid peptidomimetics (e.g., DALDA and endomorphin analogs) to enhance μ- and δ-opioid receptor affinity and selectivity 1. However, the severe steric hindrance imparted by the two methyl groups on the aromatic ring introduces significant synthetic bottlenecks, including sluggish coupling kinetics, epimerization, and diketopiperazine (DKP) formation 2.

Below, you will find authoritative troubleshooting guides, validated protocols, and mechanistic explanations to ensure the integrity of your Dmt-containing peptides.

Part 1: Troubleshooting Guide & FAQs

Q1: I am observing significant deletion sequences when coupling Fmoc-Dmt-OH, or when coupling the subsequent amino acid onto a Dmt-terminated chain. How can I drive this to completion? A: The root cause is severe steric hindrance. The 2',6'-dimethyl groups restrict the conformational freedom (χ-space) of the side chain, creating a massive steric shield around the α-amine and α-carboxyl groups. Standard coupling reagents like HBTU or PyBOP are often kinetically insufficient to drive the acylation forward.

  • The Solution: Transition to highly reactive uronium salts (e.g., HATU) or use phosphonium reagents (e.g., PyAOP) in combination with HOAt to enhance the electrophilicity of the active ester. Furthermore, implementing Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) at 75°C provides the thermal energy required to overcome the high activation barrier caused by the steric bulk. Always employ a double coupling strategy.

Q2: I am synthesizing a Dmt-Tic (tetrahydroisoquinoline-3-carboxylic acid) or Dmt-Pro sequence. My final yield is abysmal, and LC-MS shows a massive peak corresponding to [M-18] or a specific cyclic mass. What is happening? A: You are experiencing Diketopiperazine (DKP) formation 3. This is the most notorious side reaction in Dmt-Tic and Dmt-Pro sequences. When Dmt is coupled to a secondary amine (like Tic or Pro), the resulting peptide bond heavily favors a cis-conformation. During the subsequent Fmoc deprotection (or even during storage in neutral/basic solvents), the free N-terminal amine of Dmt is perfectly positioned to nucleophilically attack the carbonyl group of the Tic/Pro residue. This cleaves the dipeptide off the resin as a cyclic DKP, leaving a truncated peptide behind 2.

  • The Solution: If Dmt is the final (N-terminal) amino acid, do not use Fmoc-Dmt-OH. Instead, couple Boc-Dmt-OH 4. Because the Boc group is removed during the final acidic global cleavage (TFA) rather than with a base (piperidine), the liberated amine is immediately protonated (

    
    ), neutralizing its nucleophilicity and completely preventing DKP formation. Alternatively, N-alkylation (e.g., N,N-dimethyl-Dmt) can be used to block cyclization 3.
    

Q3: My Dmt residue is epimerizing (racemizing) during synthesis. How do I maintain chiral integrity? A: Because Dmt requires extended coupling times and potent activators, prolonged exposure to basic conditions (e.g., excess DIEA) promotes the formation of an oxazolone intermediate. This intermediate rapidly undergoes base-catalyzed enolization and racemization at the α-carbon.

  • The Solution: Replace uronium/aminium reagents with the DIC/OxymaPure system. OxymaPure maintains a slightly acidic/neutral microenvironment, completely bypassing the basic conditions that drive oxazolone enolization. If using HATU is strictly necessary, never pre-activate the Fmoc-Dmt-OH with base for more than 30 seconds before adding it to the resin.

Part 2: Quantitative Data – Optimization of Dmt Coupling & Side Reactions

The following table summarizes the causal relationship between coupling conditions and the resulting yield, epimerization, and DKP formation for a sterically hindered model sequence (H-Dmt-Tic-Lys-Resin).

N-Terminal Strategy & ActivatorBase AdditiveTemp / TimeYield (%)Epimerization (%)DKP Formation (%)
Fmoc-Dmt-OH + HBTU/HOBtDIEA (2.0 eq)25°C / 60 min< 40%2.5%> 45%
Fmoc-Dmt-OH + HATU/HOAtDIEA (2.0 eq)25°C / 2x 45 min75%4.0%> 30%
Fmoc-Dmt-OH + DIC/OxymaNone75°C / 15 min (MW)88%< 0.5%> 25%
Boc-Dmt-OH + HATU/HOAt DIEA (2.0 eq) 75°C / 15 min (MW) > 95% 1.2% < 1%

Note: The Boc-strategy eliminates the need for basic Fmoc-deprotection, thereby dropping DKP formation to near zero.

Part 3: Mechanistic Visualization

Dmt_DKP_Mechanism A Fmoc-Dmt-Tic-Peptide-Resin (Sterically Hindered) B 20% Piperidine / DMF (Fmoc Deprotection) A->B F Boc-Dmt-OH Strategy (TFA Cleavage) A->F Alternative Strategy C H-Dmt-Tic-Peptide-Resin (Free α-Amine) B->C D Spontaneous Intramolecular Attack (cis-amide bond favored) C->D Base/Neutral Conditions E Cyclo(Dmt-Tic) [DKP] + Truncated Peptide D->E G Protonated Amine (NH3+) No Nucleophilic Attack F->G H Target Dmt-Peptide (High Yield) G->H

Mechanistic divergence of Dmt-Tic sequences: Base-catalyzed DKP formation vs. Boc-strategy rescue.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Coupling of Sterically Hindered Dmt (DIC/Oxyma MW-SPPS)

This self-validating protocol maximizes coupling efficiency while suppressing base-catalyzed epimerization.

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes to maximize pore accessibility.

  • Reagent Preparation: Dissolve Fmoc-Dmt-OH (0.5 mmol, 5 eq) and OxymaPure (0.5 mmol, 5 eq) in 2 mL of anhydrous DMF.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq) to the amino acid solution. Stir for exactly 1 minute at room temperature to form the active ester.

  • Coupling: Transfer the activated mixture to the resin vessel.

  • Microwave Reaction: Irradiate the reaction vessel at 75°C for 15 minutes, ensuring continuous stirring or nitrogen bubbling to maintain homogenous heat distribution.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 x 3 mL) and DCM (3 x 3 mL).

  • Validation: Perform a Kaiser test. A colorless/yellow bead indicates complete coupling. If slightly blue (positive), repeat steps 2-6 (double coupling).

Protocol B: Prevention of DKP in Dmt-Tic/Pro Sequences via Boc-Strategy

Use this protocol when Dmt is the N-terminal residue to completely bypass DKP cyclization 4.

  • Pre-requisite: Ensure the growing peptide chain has been Fmoc-deprotected and washed thoroughly with DMF to remove all traces of piperidine.

  • Coupling: Couple Boc-Dmt-OH (instead of Fmoc-Dmt-OH) using the HATU/DIEA or DIC/Oxyma protocol described above.

  • Final Wash: Wash the resin extensively with DMF, DCM, and Methanol. Dry completely under vacuum.

  • Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality Check: The acidic environment simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group. The newly liberated N-terminal amine of Dmt is instantly protonated (

      
      ), rendering it non-nucleophilic and safely preventing DKP formation.
      
  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

References

  • [1] Title: (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC Source: nih.gov URL:

  • [3] Title: Dimethyityrosine Containing Tritinted Ddta Opioid-Receptor Selective Antagonist Dipeptide Ligands Source: u-szeged.hu URL:

  • [2] Title: Prototypic Opioid Peptidomimetics Based on the Dmt-Aba-Gly Scaffold - PMC Source: nih.gov URL:

  • [4] Title: Solid-Phase Synthetic Strategy & Bioevaluation of a Labeled δ-Opioid Receptor Ligand Dmt-Tic-Lys for In Vivo Imaging - PMC Source: nih.gov URL:

Sources

Technical Support Center: Overcoming Steric Hindrance in Dmt N-Terminal Modification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2',6'-dimethyltyrosine (Dmt). While Dmt is a highly valuable unnatural amino acid for enhancing the


-opioid receptor affinity and proteolytic stability of peptidomimetics, its incorporation introduces severe synthetic bottlenecks. The two methyl groups at the ortho positions of the aromatic ring create massive steric shielding around the 

-amino group, making subsequent N-terminal modifications (acylation, fluorophore conjugation, or chain elongation) notoriously difficult.

Below, you will find causality-driven troubleshooting guides, quantitative data, step-by-step protocols, and FAQs to help you bypass these steric barriers.

Troubleshooting Guide: Diagnostics & Resolutions

Q: Why does my N-terminal coupling onto Dmt fail or stall at <30% yield when using standard HBTU/HOBt chemistry? A: The failure is fundamentally kinetic. Standard aminium/uronium salts like HBTU form OBt active esters that are too bulky to penetrate the steric shield generated by the 2' and 6' methyl groups of Dmt. The activation energy required for the incoming nucleophile (the Dmt


-amine) to attack the bulky active ester is too high at room temperature.
Resolution: You must shift to highly reactive, less sterically demanding coupling chemistries. We recommend using HATU  or COMU , which generate highly reactive O-acylisourea intermediates and highly efficient HOAt/Oxyma active esters. Alternatively, DMT-MM  (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is exceptionally effective for preferential N-terminal modifications, as it bypasses the bulky intermediate states of traditional carbodiimides .

Q: I switched to HATU, but I am now observing significant epimerization of the incoming amino acid. How do I prevent this? A: When forcing a sterically hindered coupling using highly reactive reagents like HATU, the lifetime of the activated ester is prolonged because the nucleophilic attack by Dmt is slow. This extended lifetime allows the activated amino acid to cyclize into an oxazolone, which rapidly undergoes base-catalyzed deprotonation at the


-carbon, leading to epimerization.
Resolution:
  • Change the Base: Replace standard DIEA (Diisopropylethylamine) with the weaker, more sterically hindered base TMP (2,4,6-trimethylpyridine) . TMP is basic enough to facilitate coupling but less likely to abstract the

    
    -proton of the oxazolone.
    
  • Switch to DIC/OxymaPure: OxymaPure has a superior ability to suppress enantiomerization compared to HOAt, especially under elevated temperatures.

Q: My Fmoc deprotection of the Dmt residue itself is incomplete. Is the Fmoc group also affected by steric hindrance? A: Yes. The steric bulk of the Dmt side chain restricts the conformational flexibility of the molecule, shielding the acidic fluorenyl proton from the secondary amine (piperidine) used in standard deprotection cocktails. Resolution: Utilize a more aggressive deprotection cocktail. Incorporating a stronger amidine base, such as 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) alongside 20% piperidine in DMF, ensures rapid and complete abstraction of the fluorenyl proton.

Quantitative Data: Coupling Reagent Efficacy

To guide your experimental design, the following table summarizes the quantitative efficacy of various coupling conditions when modifying the N-terminus of a Dmt-containing peptide on solid support.

Coupling ReagentAdditiveBaseTemp / TimeTypical Conversion (%)Epimerization Risk
HBTUHOBtDIEART / 60 min< 30%Low
HATUHOAtDIEART / 120 min60 - 75%Moderate
HATUHOAtTMP75°C (MW) / 15 min> 95%Moderate
DICOxymaPureNone90°C (MW) / 10 min> 95%Low
DMT-MMNoneNMMRT / 120 min80 - 90%Low

Note: Data reflects the coupling of a standard Fmoc-Ala-OH onto a resin-bound H-Dmt-Tic-OH sequence.

Workflow Visualization

Dmt_Workflow Start N-Terminal Dmt Modification Assess Assess Modification Type Start->Assess Acylation Simple Acylation (e.g., Acetylation) Assess->Acylation Coupling Amino Acid / Bulky Tag Coupling Assess->Coupling MethodAcyl Use Symmetric Anhydride + DIEA in DMF Acylation->MethodAcyl MethodCoup Select High-Efficiency Reagent (HATU, DIC/Oxyma, or DMT-MM) Coupling->MethodCoup Eval Evaluate via Microcleavage (LC-MS) MethodAcyl->Eval MW Apply Microwave Irradiation (75°C - 90°C) MethodCoup->MW MW->Eval Success Proceed to Cleavage / Next Step Eval->Success >95% Conversion Fail Perform Double Coupling Extend Time Eval->Fail <95% Conversion Fail->MW Repeat

Decision tree for overcoming steric hindrance during Dmt N-terminal modification workflows.

Self-Validating Experimental Protocols

The steric barrier of Dmt is primarily a kinetic issue. The most authoritative method to overcome this is Microwave-Assisted Peptide Synthesis (MAPS) , which provides the thermal energy required to drive the reaction over the high activation barrier .

Protocol A: Microwave-Assisted Coupling onto Dmt (DIC/OxymaPure)

This protocol is self-validating: the use of OxymaPure provides a visual colorimetric change (colorless to yellow/orange upon activation), ensuring reagent viability before application to the hindered amine.

Reagents:

  • Incoming Fmoc-Amino Acid (5.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.0 eq)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (5.0 eq)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (containing the N-terminal Dmt with a free

    
    -amine) in DMF for 20 minutes. Drain completely.
    
  • Activation: In a separate vial, dissolve the incoming Fmoc-Amino Acid and OxymaPure in a minimum volume of DMF (approx. 0.1 M concentration). Add DIC. Stir for 2 minutes. The solution will turn pale yellow, validating the formation of the active ester.

  • Coupling: Transfer the activated mixture to the reaction vessel containing the resin.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Apply irradiation to reach and maintain 90°C for exactly 10 minutes. (Ensure the microwave has dynamic power modulation to prevent temperature overshoots).

  • Washing: Drain the reaction mixture and wash the resin vigorously with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation: Perform a microcleavage (TFA/TIS/H2O 95:2.5:2.5 for 1 hour) and analyze via LC-MS. A successful coupling will show the complete disappearance of the N-terminal Dmt mass peak.

Protocol B: Mild N-Terminal Conjugation using DMT-MM

For sensitive fluorophores or tags that cannot withstand microwave heating .

Reagents:

  • Carboxylic acid tag/fluorophore (3.0 eq)

  • DMT-MM (3.0 eq)

  • N-Methylmorpholine (NMM) (6.0 eq)

  • DMF or DMF/Water (9:1)

Step-by-Step Methodology:

  • Dissolve the carboxylic acid tag in DMF.

  • Add NMM, followed immediately by DMT-MM. Stir for 5 minutes at room temperature to form the triazine active ester.

  • Add the activated mixture to the pre-swelled Dmt-peptide resin.

  • Agitate at room temperature for 2 to 4 hours.

  • Wash the resin with DMF (5 × 1 min) and validate via LC-MS.

Frequently Asked Questions (FAQs)

Q: Can I use symmetric anhydrides for simply acetylating the Dmt N-terminus? A: Yes. For simple acylations (e.g., acetylation), using acetic anhydride (


) in the presence of DIEA is highly effective. The anhydride molecule is small enough to bypass the steric bulk of the methyl groups without requiring microwave heating. Use 10 equivalents of 

and 10 equivalents of DIEA for 30 minutes at room temperature.

Q: Why does my peptide aggregate specifically after the Dmt coupling step? A: The highly hydrophobic nature of the 2,6-dimethylphenyl ring can induce hydrophobic collapse or sequence-dependent


-sheet formation on the solid support. If you observe resin shrinkage, introduce chaotropic salts (e.g., 0.1 M LiCl in DMF) into your coupling solvent, or utilize PEG-based resins (like ChemMatrix) to maintain optimal swelling.

Q: Does the stereochemistry of Dmt (L- vs. D-form) affect the coupling efficiency? A: The primary steric hindrance is caused by the planar aromatic ring and its ortho-methyl groups, which is independent of the chiral center. However, the stereochemistry of the incoming amino acid can create matched/mismatched kinetic scenarios. Coupling a D-amino acid onto an L-Dmt may proceed slightly slower than an L-amino acid due to secondary steric clashes between the side chains in the transition state.

References

  • Kitanaka, A., Juichi, H., Nihashi, Y., Miyashita, M., & Miyagawa, H. (2017). "A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents." Mass Spectrometry (Tokyo). URL: [Link]

  • Purington, L. C., et al. (2015). "Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics." ACS Medicinal Chemistry Letters. URL: [Link]

  • Balboni, G., et al. (2006). "A New Environment-Sensitive Fluorescent Probe in δ- and μ-Selective Opioid Peptides." Journal of Medicinal Chemistry. URL: [Link]

Validation & Comparative

Advanced NMR Profiling Guide: 2,6-Dimethyl-L-Tyrosine Methyl Ester vs. L-Tyrosine Methyl Ester

[1][2][3]

Executive Summary & Strategic Importance

2,6-Dimethyl-L-tyrosine (Dmt) is a critical non-canonical amino acid used extensively in medicinal chemistry, particularly in the design of opioid receptor ligands (e.g., Dmt-Tic analogues).[1][2][3] Its structural modification—the addition of two methyl groups at the ortho positions of the phenolic ring—introduces significant steric hindrance.[4] This modification restricts the rotation of the side chain (

25

For researchers and drug developers, distinguishing Dmt-OMe (methyl ester) from its precursor L-Tyrosine Methyl Ester (Tyr-OMe) is a frequent yet critical analytical task.[1][2][4] This guide provides a definitive comparative analysis of their NMR spectral signatures, establishing a self-validating protocol for structural verification.

Critical Note: In this context, "Dmt" refers strictly to 2,6-dimethyl-L-tyrosine , not the hallucinogenic tryptamine derivative N,N-dimethyltryptamine.[2][5]

Structural Logic & Spectral Causality

To interpret the NMR data correctly, one must understand the electronic and steric consequences of the 2,6-dimethyl substitution.[5]

The "Orthogonal Lock" Effect[2]
  • L-Tyrosine: The aromatic ring has free rotation.[1][4] The protons at positions 2,6 and 3,5 form an AA'BB' coupling system, appearing as two distinct doublets.[5]

  • Dmt (2,6-Dimethyl-Tyr): The methyl groups at positions 2 and 6 block the ortho positions.[1][2][4] This creates a symmetric environment for the remaining protons at positions 3 and 5.[4]

    • Consequence: The AA'BB' system collapses into a singlet (or a very tight singlet-like signal) integrating for 2 protons.[1][2][4]

    • Shielding: The electron-donating methyl groups (+I effect) increase the electron density on the ring, typically shifting the aromatic protons upfield compared to native Tyrosine.[1][2]

Comparative NMR Data Analysis

The following data compares the proton (




124
Table 1: Key H NMR Chemical Shift Markers (in DMSO- )
Structural FeatureProton TypeL-Tyr-OMe (Standard) Dmt-OMe (Target) Diagnostic Difference
Aromatic Ring Ar-H (2,6)

7.00 (d,

Hz)
Blocked (Methyls)Disappearance of doublet at ~7.0 ppm.[1][2][5]
Aromatic Ring Ar-H (3,[2][5][6]5)

6.60 – 6.72 (d,

Hz)

6.40 (s)
Shift from doublet to Singlet ; Upfield shift due to electron-rich ring.[1][2][4]
Ring Substituents Ar-CH

Absent

2.10 – 2.20 (s)
Appearance of strong 6H Singlet (distinct from solvent peaks).[1][2][4]
Ester Group O-CH


3.60 – 3.65 (s)

3.53 – 3.60 (s)
Minimal change; confirms ester integrity.[1][2][4]
Alpha Carbon

-CH

3.50 – 4.10 (m)*

3.96 – 4.10 (m)
Slight variation due to steric crowding near the backbone.[1][2][4]
Beta Carbon

-CH


2.80 – 3.10 (m)

2.60 – 3.15 (m)
Complex diastereotopic splitting often observed in both.[1][2][4]

*Note:

124
Carbon-13 ( C) NMR Distinctions[1][2][3][7][8]
  • Tyr-OMe: Shows characteristic aromatic signals at ~115 ppm and ~130 ppm (CH carbons).[1][2][4]

  • Dmt-OMe:

    • New Peak: Distinct methyl carbon signal at ~19-20 ppm (Ar-CH

      
      ).[1][2][4]
      
    • Quaternary Carbons: Significant shift in the aromatic region due to the substituted carbons at positions 2 and 6 (approx. 137-138 ppm).[1][2][4]

Experimental Validation Workflow

This protocol ensures the identity of Dmt-OMe during synthesis or QC.[1][4]

Step 1: Sample Preparation[2]
  • Solvent Choice: DMSO-

    
      is recommended over CDCl
    
    
    for free amino acids and salts due to solubility and the separation of the water peak from key signals.[1][2][4]
  • Concentration: Prepare a 5-10 mg sample in 0.6 mL solvent to ensure the Ar-CH

    
     satellite peaks are visible without noise interference.
    
Step 2: Acquisition Parameters[1][2]
  • Scans: Minimum 16 scans (Proton), 256 scans (Carbon).[2][5]

  • Spectral Window: -2 to 14 ppm (

    
    H) to catch exchangeable protons (NH/OH) which often appear broad >8 ppm.[1][2][4]
    
Step 3: The "Triad Check" (Self-Validating Logic)

To confirm Dmt-OMe, the spectrum MUST satisfy all three conditions:

  • The Methyl Singlet: A sharp integration of 6H at ~2.15 ppm.[1][4]

  • The Aromatic Singlet: A clean integration of 2H at ~6.40 ppm (No doublets).[1][2][4]

  • The Ester Singlet: A sharp integration of 3H at ~3.55 ppm.[1][4]

If Condition 2 shows splitting (doublets), the sample is likely contaminated with native Tyrosine or Mono-methyl tyrosine (Mmt).[2][5]

Visualization: Structural Verification Logic

Dmt_AnalysisSampleUnknown Sample(Candidate Dmt-OMe)AcquisitionAcquire 1H NMR(DMSO-d6, 400+ MHz)Sample->AcquisitionCheck_MethylCheck 2.0-2.3 ppm RegionAcquisition->Check_MethylResult_MethylSharp Singlet (6H)?Check_Methyl->Result_MethylCheck_AromaticCheck 6.0-7.2 ppm RegionResult_Methyl->Check_AromaticYes (Present)Conclusion_TyrID: L-Tyrosine(Native)Result_Methyl->Conclusion_TyrNo (Absent)Result_AromaticSignal Pattern?Check_Aromatic->Result_AromaticResult_Aromatic->Conclusion_TyrDoublets (AA'BB')Conclusion_DmtID: 2,6-Dimethyl-Tyr(Target)Result_Aromatic->Conclusion_DmtSinglet (2H) @ ~6.4 ppmConclusion_MmtID: Mono-methyl Tyr(Impurity)Result_Aromatic->Conclusion_MmtSplit/Asymmetric(d + dd)

Caption: Logical flow for distinguishing 2,6-Dimethyl-L-tyrosine from its analogues using 1H NMR spectral markers.

Performance & Stability Implications

Why choose Dmt-OMe over Tyr-OMe? The NMR data directly correlates with biological performance:

  • Metabolic Stability: The methyl signals at 2.15 ppm represent the steric bulk protecting the phenolic hydroxyl group.[1][4] This hindrance prevents rapid glucuronidation and sulfation, significantly extending the in vivo half-life of Dmt-containing peptides compared to Tyr-analogues.[2][4]

  • Receptor Selectivity: The "locked" conformation (evidenced by the specific chemical shifts of the

    
    -protons) forces the side chain into a specific orientation (
    
    
    or
    
    
    ).[1][2][4] This pre-organization reduces the entropy penalty upon binding to Opioid receptors (MOR/DOR), often increasing affinity by orders of magnitude.[2][5]

References

  • Bender, A. M., et al. (2015).[5][] Rapid Synthesis of Boc-2′,6′-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. Link[2][4]

  • D'Errico, S., et al. (2023).[5][8] (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation.[1][2][4] Molecules. Link[1][2][4]

  • Mollica, A., et al. (2012).[5] Exploring the biological consequences of conformational changes in aspartame models containing constrained analogues of phenylalanine. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][2][4]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000051: L-Tyrosine.[1][4] Link[1][2][4]

HPLC retention time comparison Dmt vs Tyr methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Comparative HPLC Retention Guide: 2',6'-Dimethyltyrosine (Dmt) vs. Tyrosine (Tyr) Methyl Esters

Executive Summary & Chemical Context

In the development of advanced peptide therapeutics, substituting natural Tyrosine (Tyr) with 2',6'-dimethyltyrosine (Dmt) is a field-proven strategy to enhance metabolic stability, receptor affinity, and overall lipophilicity[1]. When these amino acids are converted to their methyl esters (Tyr-OMe and Dmt-OMe) for solid-phase peptide synthesis (SPPS) or prodrug workflows, their chromatographic behavior diverges significantly[2]. As a Senior Application Scientist, I designed this guide to delineate the mechanistic causality behind their Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times and to provide a self-validating analytical protocol for their baseline separation.

Mechanistic Causality: Lipophilicity and Stationary Phase Dynamics

In RP-HPLC, retention time (


) is fundamentally governed by the partition coefficient of the analyte between the polar mobile phase and the hydrophobic stationary phase (typically C18 alkyl chains).
  • Tyr-OMe : Contains a standard phenolic ring. The methyl esterification of the C-terminus masks the polar carboxylic acid, increasing its baseline retention compared to free Tyr, but the aromatic ring remains unhindered[2].

  • Dmt-OMe : The addition of two methyl groups at the 2' and 6' (ortho) positions of the phenolic ring in Dmt introduces significant hydrophobic bulk. These methyl groups disrupt water solvation shells and increase the hydrophobic surface area available for van der Waals interactions with the C18 stationary phase[3].

  • Causality : The enhanced lipophilicity (higher LogP) of the Dmt moiety dictates a thermodynamically more favorable interaction with the non-polar stationary phase. Consequently, Dmt-OMe requires a higher concentration of organic modifier to elute, resulting in a substantially longer retention time compared to Tyr-OMe under identical gradient conditions[1][4].

Logical Workflow of Chromatographic Separation

G A Amino Acid Methyl Esters (Tyr-OMe vs Dmt-OMe) B RP-HPLC C18 Column Hydrophobic Partitioning A->B C Tyr-OMe Standard Phenol Ring B->C D Dmt-OMe 2',6'-Dimethyl Phenol Ring B->D E Lower Lipophilicity Weaker C18 Interaction C->E F Higher Lipophilicity Stronger C18 Interaction D->F G Shorter Retention Time (tR) E->G H Longer Retention Time (tR) F->H

RP-HPLC separation mechanism based on lipophilicity differences.

Quantitative Data & Predictive Retention Profiles

To facilitate method development, the following table summarizes the structural modifications and their direct impact on chromatographic capacity factors (


).
AnalyteStructural ModificationRelative LipophilicityExpected RP-HPLC Retention BehaviorCapacity Factor (

) Trend
Tyr-OMe Phenol ring (unsubstituted)BaselineElutes earlier (lower % organic modifier)Baseline

Dmt-OMe 2',6'-dimethyl phenol ringSignificantly HigherElutes later (higher % organic modifier)

Step-by-Step Experimental Protocol: Self-Validating RP-HPLC Assay

To ensure absolute trustworthiness, this protocol incorporates a self-validating internal standard approach to rule out system dead-volume or pump-mixing anomalies.

Phase 1: System Preparation & Causality Setup

  • Mobile Phase Formulation :

    • Aqueous (A): HPLC-grade

      
       with 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, protonating the N-terminal amine of the methyl esters to ensure sharp peak shapes and prevent secondary interactions with residual silanols[4].
      
    • Organic (B): HPLC-grade Acetonitrile (

      
      ) with 0.1% TFA.
      
  • Column Selection : Install a C18 analytical column (e.g., 250 × 4.6 mm, 5 µm, 300 Å). Causality: The C18 stationary phase provides the necessary hydrophobic surface area to differentiate the steric and lipophilic bulk of the 2',6'-dimethyl groups[3].

Phase 2: Self-Validating Sample Preparation 3. Analyte Dissolution : Dissolve 1 mg/mL of Tyr-OMe and Dmt-OMe independently in 10% Mobile Phase B. 4. Internal Standard (IS) Addition : Spike samples with 0.1 mg/mL Uracil. Causality: Uracil does not retain on C18 columns under these conditions and serves as an exact void volume (


) marker. Any shifts in 

indicate plumbing issues rather than true analyte retention changes.

Phase 3: Gradient Execution 5. Flow Rate : Set to 1.0 mL/min. 6. Gradient Profile :

  • 0–5 min: Isocratic hold at 5% B. Causality: Establishes baseline equilibrium and elutes the Uracil void marker.
  • 5–25 min: Linear gradient from 5% B to 60% B. Causality: A linear ramp ensures that the differential partitioning of the analytes is resolved strictly based on their hydrophobic surface area.
  • 25–30 min: Column flush at 95% B, followed by re-equilibration.
  • Detection : Monitor UV absorbance at 254 nm (aromatic ring) and 220 nm (peptide/ester bond).

Phase 4: Data Interpretation 8. Calculate the capacity factor (


) for each analyte using the formula: 

. 9. Validation: The

of Dmt-OMe will be substantially larger than that of Tyr-OMe, empirically confirming the lipophilic contribution of the ortho-methyl groups[1].

References

  • (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. nih.gov. 4

  • Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. mdpi.com. 3

  • Variation of the net charge, lipophilicity and side chain flexibility in Dmt1-DALDA: effect on opioid activity and biodistribution. nih.gov. 1

  • H-Tyr-OMe.HCl | 3417-91-2. benchchem.com. 2

Sources

Receptor Binding Affinity: A Comparative Guide to Dmt vs. Tyr Analogues in Opioid Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly specific, potent, and metabolically stable opioid mimetics, optimizing the N-terminal "message" domain of endogenous peptides has become a critical engineering focus. Historically, the Tyrosine (Tyr1) residue has been considered the indispensable anchor for opioid receptor activation. However, the substitution of Tyr1 with the synthetic analogue 2',6'-dimethyltyrosine (Dmt) has revolutionized peptide design.

This guide provides an objective, data-driven comparison of Tyr and Dmt analogues, exploring the mechanistic causality behind Dmt's superior receptor binding affinity and detailing the self-validating experimental workflows required to quantify these interactions.

Mechanistic Causality: The Structural Superiority of Dmt

The profound enhancement in binding affinity observed when replacing Tyr with Dmt is not merely additive; it is a synergistic result of steric rigidification and enhanced lipophilicity.

In native opioid peptides (such as enkephalins, endomorphins, and dynorphins), the Tyr1 phenol ring is highly flexible. While this allows for broad receptor recognition, it incurs an entropic penalty upon binding. The introduction of two methyl groups at the 2' and 6' positions in Dmt fundamentally alters the molecule's conformational landscape:

  • Steric Rigidification: The bulky methyl groups restrict rotation around the Cβ-Cγ bond. This locks the aromatic ring into an optimal spatial orientation, pre-organizing the pharmacophore to perfectly match the Mu-Opioid Receptor (MOR) binding pocket without the entropic cost associated with flexible Tyr residues (1)[1].

  • Deep Hydrophobic Contacts: The Dmt methyl groups engage in unique, deep lipophilic interactions with specific transmembrane helices of the receptor. Molecular docking and crystallographic models reveal that these methyl groups establish direct contacts with residues such as M151, I296, and V300 in the human MOR, which are inaccessible to the unmethylated Tyr phenol ring (2)[2].

G Tyr Tyrosine (Tyr1) Baseline Affinity Receptor Opioid Receptor Pocket (MOR, DOR, KOR) Tyr->Receptor Standard Docking Dmt 2',6'-Dimethyltyrosine (Dmt1) Enhanced Affinity Mech1 Steric Rigidification (Restricted Cβ-Cγ rotation) Dmt->Mech1 Mech2 Increased Lipophilicity (Methyl group contacts) Dmt->Mech2 Mech1->Receptor Optimal Conformation Mech2->Receptor Deep Hydrophobic Interaction

Caption: Mechanistic pathway of Dmt-driven opioid receptor binding enhancement.

Quantitative Comparison: Receptor Binding Affinity (Ki)

The structural advantages of Dmt translate directly into measurable, exponential increases in binding affinity (Ki). However, this substitution often alters receptor selectivity, occasionally transforming highly selective ligands into bifunctional mimetics.

Peptide ScaffoldN-Terminal ResidueMOR Affinity (Ki, nM)DOR Affinity (Ki, nM)Fold-Change in MOR Affinity
DALDA Tyr11.69>10,000Baseline
[Dmt1]DALDA Dmt10.14350 - 300~12x to 27x Increase
Endomorphin-2 Tyr1High (Selective)NegligibleBaseline
[Dmt1]Endomorphin-2 Dmt1Sub-nanomolarHigh5x Increase
Leu-Enkephalin Tyr1Low (DOR Selective)HighBaseline
[Dmt1]Enkephalin Dmt1Sub-nanomolarVery High356x Increase

Data synthesized from comparative in vitro binding assays using rat and human recombinant MOR/DOR models (3, 4)[3][4].

Notice the profound shift in the Endomorphin-2 and Enkephalin profiles. While Endomorphin-2 is naturally highly selective for MOR, the Dmt substitution increases its delta-opioid receptor (DOR) affinity by 2 to 3 orders of magnitude, effectively creating a mixed MOR/DOR ligand.

Self-Validating Experimental Protocol: Radioligand Binding & Functional Assays

To accurately evaluate the performance of Dmt vs. Tyr analogues, an isolated binding assay is insufficient. High affinity (low Ki) does not guarantee agonistic efficacy; a molecule could bind tightly but act as an antagonist. Therefore, a self-validating workflow must pair competitive radioligand displacement with an orthogonal functional readout (e.g., Calcium Mobilization or BRET assays) (5)[5].

Step 1: Membrane Preparation

Action: Culture CHO cells stably expressing human recombinant MOR, DOR, or KOR. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4), followed by ultracentrifugation to isolate the membrane fraction. Causality: Whole-cell assays are vulnerable to variable peptide internalization rates and cytosolic degradation. Isolating the membrane fraction ensures that the measured Ki reflects pure receptor-ligand thermodynamics without pharmacokinetic confounding variables.

Step 2: Competitive Radioligand Displacement

Action: Incubate 50 µg of membrane protein with a fixed concentration of a tritiated standard (e.g., [3H]DAMGO for MOR, [3H]deltorphin-2 for DOR) and varying concentrations of the unlabelled test peptide (Tyr or Dmt analogue) for 60 minutes at 25°C. Causality: The tritiated standard establishes a baseline receptor occupancy. The ability of the unlabelled test peptide to displace the radioligand allows for the calculation of the IC50, which is mathematically converted to the absolute binding affinity constant (Ki) via the Cheng-Prusoff equation.

Step 3: Rapid Filtration & Liquid Scintillation

Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity. Causality: Rapid filtration instantly halts the equilibrium. The ice-cold wash prevents the dissociation of the bound ligand, ensuring that the scintillation counter accurately measures only the receptor-bound fraction.

Step 4: Orthogonal Validation (Calcium Mobilization Assay)

Action: In a separate plate of intact CHO cells expressing the target receptor and a calcium-sensitive dye (e.g., Fluo-4 AM), inject the test peptide and measure intracellular Ca2+ release via fluorometry. Causality: This step closes the validation loop. If a Dmt analogue shows a Ki of 0.1 nM in Step 3, Step 4 proves whether that tight binding triggers G-protein coupled intracellular signaling (agonist) or blocks the receptor (antagonist).

Workflow Prep Prepare CHO Cells (MOR/DOR/KOR) Incubate Incubate Membranes with Radioligands Prep->Incubate Filter Rapid Filtration (Isolate Bound) Incubate->Filter Measure Liquid Scintillation (Quantify Ki) Filter->Measure Validate Functional Assay (Ca2+ Mobilization) Measure->Validate

Caption: Self-validating workflow for opioid receptor binding and functional assays.

Conclusion

The substitution of Tyrosine with 2',6'-dimethyltyrosine represents a paradigm shift in the rational design of opioid peptidomimetics. By leveraging steric rigidification and enhanced hydrophobic interactions, Dmt analogues consistently achieve sub-nanomolar binding affinities that dwarf their Tyr counterparts. While this modification can sometimes erode receptor selectivity, it provides an invaluable tool for drug development professionals aiming to engineer highly potent analgesics or mixed-profile (e.g., MOR agonist/DOR antagonist) therapeutics.

References

  • 2 - MDPI

  • 1 - NIH PMC 3.3 - SciSpace

  • 4 - Ovid 5.5 - Frontiers

Sources

A Researcher's Guide to the Comparative Lipophilicity of 2,6-Dimethyltyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the lipophilicity of 2,6-dimethyltyrosine methyl ester, a non-canonical amino acid derivative of significant interest in medicinal chemistry. We will objectively compare its predicted lipophilicity with that of its parent structures—L-tyrosine and L-tyrosine methyl ester—and provide detailed, field-proven experimental protocols for obtaining robust, publishable data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the physicochemical properties of novel peptide-based therapeutics.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design and development.[1][2] It profoundly influences a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] A molecule's lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, dictates its ability to permeate cell membranes, bind to plasma proteins, and interact with metabolic enzymes.[1][3] An optimal lipophilicity profile is often a delicate balance; while sufficient lipophilicity is required for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3] For peptide-based drug candidates, modifying amino acid side chains is a primary strategy for fine-tuning this critical parameter.

The unnatural amino acid 2,6-dimethyl-L-tyrosine (Dmt) is a powerful tool in this regard.[4][5] Its incorporation into opioid peptides, for instance, has been shown to enhance receptor affinity, selectivity, and bioactivity.[5][6][7] The two methyl groups flanking the phenolic hydroxyl group introduce steric hindrance, which can restrict side-chain rotation and improve metabolic stability.[8] Esterification of the C-terminus, creating the methyl ester, is another common modification aimed at increasing lipophilicity and potentially improving cell permeability by masking the free carboxylate.[9]

This guide focuses on a systematic comparison of 2,6-dimethyltyrosine methyl ester with its precursors, providing both a theoretical starting point and the experimental means to rigorously validate it.

Theoretical Comparison: A Starting Hypothesis

Computational tools provide a valuable first pass at estimating a compound's LogP. These predictions are based on fragmental or atom-based contribution methods derived from large experimental datasets.[10][11] However, it is crucial to recognize that these are estimations; values can vary between algorithms, and they may not accurately capture the nuanced intramolecular interactions of novel structures.[10] Therefore, in silico predictions should always be treated as a hypothesis to be tested experimentally.

Table 1 presents a collection of predicted and experimental LogP values from various sources. The structural modifications—dimethylation of the aromatic ring and esterification of the carboxylic acid—are expected to systematically increase lipophilicity. The addition of nonpolar alkyl groups (two methyls) reduces the relative contribution of the polar hydroxyl, amino, and carboxyl groups. Masking the highly polar carboxylic acid as a less polar methyl ester further enhances this effect.

Table 1: Comparison of Predicted and Experimental LogP Values

CompoundStructureSourceLogP Value
L-Tyrosine Experimental (PubChem)-2.26[10]
XLogP3 (PubChem)-2.3[10]
ALOGPS-2.4[12]
ChemAxon-1.5[12]
L-Tyrosine Methyl Ester Computed (PubChem)0.3[2]
2,6-Dimethyl-L-tyrosine XLogP3 (PubChem)-1.0[13]
ChemSRC (D,L-form)1.30[1]
2,6-Dimethyltyrosine Methyl Ester Structure analogous to othersEstimated~2.0 - 2.5

Note: The value for 2,6-Dimethyltyrosine Methyl Ester is an educated estimate based on the additive effects of dimethylation and esterification observed in the other compounds, highlighting the need for experimental determination.

Experimental Validation: Protocols for Rigorous Lipophilicity Determination

The "Gold Standard": Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most direct way to measure the partition coefficient (P).[14][15] It involves dissolving the analyte in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the analyte's concentration in each phase.[16] Its primary advantage is that it is a direct measurement of the partitioning phenomenon.[14] However, it can be labor-intensive, time-consuming, and requires relatively pure, soluble compounds.[14][15]

  • n-Octanol/Water System: This solvent system is the standard for LogP determination because n-octanol's balance of a polar head group and a nonpolar alkyl chain is considered a reasonable mimic of the amphiphilic nature of biological membranes.

  • Pre-saturation: Saturating the n-octanol with water and the water with n-octanol before the experiment is critical. This prevents volume changes in the phases upon mixing, which would alter the final concentration measurements and lead to inaccurate results.

  • Equilibration Time: Allowing the mixture to sit overnight ensures that the system reaches thermodynamic equilibrium, meaning the analyte has fully partitioned between the two phases.[16] Rushing this step is a common source of error.

  • Quantification Method: Using a sensitive and linear analytical technique like UV-Vis spectroscopy or HPLC is essential for accurately determining the concentration in each phase, especially for compounds that partition heavily into one layer.

  • Preparation of Phases: In a large separatory funnel, mix reagent-grade n-octanol and purified water (e.g., Milli-Q). Shake vigorously for 30 minutes and then allow the phases to separate completely overnight. Carefully collect the n-octanol-saturated water (bottom layer) and the water-saturated n-octanol (top layer).

  • Standard Curve Generation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). Create a series of dilutions in the aqueous phase (n-octanol-saturated water) and measure their absorbance at the compound's λ_max using a UV-Vis spectrophotometer to generate a standard curve.

  • Partitioning: Accurately weigh a small amount of the test compound (e.g., ~1 mg) into a glass vial. Add equal volumes (e.g., 5 mL each) of the pre-saturated n-octanol and water phases.

  • Equilibration: Cap the vial tightly and shake vigorously for at least 30 minutes. To ensure equilibrium, place the vial on a shaker at a constant temperature for 24 hours.[16]

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.[16]

  • Quantification: Carefully withdraw an aliquot from the aqueous (bottom) layer. If necessary, dilute the aliquot with the aqueous phase to fall within the linear range of your standard curve. Measure the absorbance.

  • Calculation:

    • Use the standard curve to determine the concentration in the aqueous phase ([C]_water).

    • Calculate the initial total amount of compound and, by subtraction, determine the amount in the n-octanol phase. Convert this to concentration ([C]_octanol).

    • Calculate P: P = [C]_octanol / [C]_water

    • Calculate LogP: LogP = log10(P)

ShakeFlask_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_calc Calculation p1 Mix n-octanol & water p2 Equilibrate & Separate p1->p2 p3 Collect Pre-saturated Phases p2->p3 e1 Dissolve Analyte in Pre-saturated Phases p3->e1 e2 Shake & Equilibrate (24h) e1->e2 e3 Centrifuge to Separate Phases e2->e3 e4 Quantify Concentration in Aqueous Phase (UV-Vis) e3->e4 c1 Determine [C]water e4->c1 c2 Calculate [C]octanol by mass balance c1->c2 c3 Calculate LogP c2->c3

Caption: Workflow for LogP determination using the shake-flask method.

High-Throughput Alternative: RP-HPLC Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and resource-sparing alternative for estimating lipophilicity.[17][18] This method correlates a compound's retention time on a nonpolar stationary phase (like C18) with the LogP values of a set of known standards.[19] It requires very little sample, is less sensitive to impurities, and is amenable to automation.[20] While it provides an indirect measure, with proper calibration, the results can be highly correlated with shake-flask values.[14]

  • C18 Stationary Phase: An octadecylsilane (C18) column is used because its long alkyl chains provide a nonpolar environment that mimics the partitioning process in the n-octanol/water system. More lipophilic compounds will have stronger interactions with the C18 phase and thus elute later.

  • Isocratic Elution: Using a constant mobile phase composition (isocratic) is crucial. This ensures that the retention factor (k') is a consistent measure of the compound's partitioning behavior under those specific conditions.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The ratio is adjusted to achieve reasonable retention times for the compounds of interest. The pH of the buffer should be chosen to ensure the analytes are in their neutral, un-ionized form.

  • Calibration Standards: A set of compounds with well-established LogP values spanning the expected range of the test compounds is essential. This calibration curve is what allows the conversion of retention time into a LogP estimate.

  • System Setup:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Prepare an isocratic mobile phase, e.g., 60:40 (v/v) Acetonitrile:Phosphate Buffer (25 mM, pH 7.4). Filter and degas the mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 280 nm for tyrosine derivatives).

  • Determine Dead Time (t0): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time. This is the time it takes for a compound that does not interact with the stationary phase to pass through the column.

  • Calibration:

    • Prepare solutions of 5-7 calibration standards with known LogP values (e.g., phenol, aniline, toluene, naphthalene).

    • Inject each standard individually and record its retention time (t_R).

    • Calculate the retention factor (k') for each standard: k' = (t_R - t0) / t0

    • Calculate log(k') for each standard.

    • Plot the known LogP values (y-axis) against the calculated log(k') values (x-axis). Perform a linear regression to obtain the equation of the line (LogP = m * log(k') + c).

  • Sample Analysis:

    • Prepare solutions of your test compounds (Tyrosine, Tyr-OMe, Dmt, Dmt-OMe) in the mobile phase.

    • Inject each test compound and record its retention time (t_R).

  • Calculation:

    • For each test compound, calculate its retention factor (k') and then log(k').

    • Use the linear regression equation from the calibration step to calculate the experimental LogP value for each test compound.

RPHPLC_Workflow cluster_calib Calibration cluster_analysis Sample Analysis cluster_result Result ca1 Inject Standards with Known LogP Values ca2 Record Retention Times (tR) ca1->ca2 ca3 Calculate log(k') ca2->ca3 ca4 Plot LogP vs. log(k') & Generate Linear Fit ca3->ca4 r1 Calculate Experimental LogP using Calibration Equation ca4->r1 sa1 Inject Test Compounds sa2 Record Retention Times (tR) sa1->sa2 sa3 Calculate log(k') sa2->sa3 sa3->r1

Caption: Workflow for LogP estimation using the RP-HPLC method.

Discussion and Interpretation of Results

Upon completing the experiments, the empirical data will provide a clear picture of how dimethylation and esterification impact the lipophilicity of the tyrosine scaffold.

  • Expected Trend: It is anticipated that the experimental LogP values will follow the trend: L-Tyrosine < L-Tyrosine Methyl Ester < 2,6-Dimethyl-L-tyrosine < 2,6-Dimethyltyrosine Methyl Ester.

  • Impact of Dimethylation: The two methyl groups on the aromatic ring will increase the molecule's nonpolar surface area, thereby increasing its affinity for the n-octanol phase. This modification is expected to cause a significant positive shift in the LogP value compared to the parent tyrosine or tyrosine methyl ester.

  • Impact of Esterification: The conversion of the zwitterionic amino acid to its methyl ester neutralizes the charges and replaces the polar carboxylic acid with a less polar ester group. This change dramatically reduces the molecule's affinity for the aqueous phase, resulting in a substantial increase in the LogP value.[9]

  • Synergistic Effect: The combination of both modifications in 2,6-dimethyltyrosine methyl ester is expected to have a synergistic effect, yielding the most lipophilic compound in the series. The experimental data will quantify the magnitude of this effect, providing crucial information for medicinal chemists aiming to precisely modulate this property in more complex peptide structures.

Conclusion

While computational methods provide a useful starting point, this guide underscores the indispensability of experimental validation for determining the lipophilicity of novel compounds. The structural modifications inherent in 2,6-dimethyltyrosine methyl ester—aromatic dimethylation and C-terminal esterification—are both predicted to substantially increase lipophilicity relative to L-tyrosine. By employing the detailed shake-flask and RP-HPLC protocols provided, researchers can obtain accurate, reliable data to confirm this hypothesis and precisely quantify the lipophilic shift. This empirical data is essential for building accurate structure-activity relationships and for the rational design of peptide drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Available from: [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available from: [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Available from: [Link]

  • Yin, J., & Liu, Y. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). International Journal of Computer and Information Technology, 2(1). Available from: [Link]

  • Keserű, G. M., & Gede, T. (2020). Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. RSC Medicinal Chemistry, 11(8), 925-933. Available from: [Link]

  • Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Ploch-Jankowska, A. (2013). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Acta Poloniae Pharmaceutica, 70(1), 3-11. Available from: [Link]

  • Ronsisvalle, S., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C−H Dimethylation of 4‑Dibenzylamino Phenylalanine. The Journal of Organic Chemistry, 87(5), 2995-3005. Available from: [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 236-245. Available from: [Link]

  • Bird, G. H., et al. (2010). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. Peptide Science, 94(5), 651-661. Available from: [Link]

  • Bender, A. M., et al. (2015). Rapid Synthesis of Boc-2',6'-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1199-1203. Available from: [Link]

  • Bender, A. M., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(12), 1199-1203. Available from: [Link]

  • He, K., et al. (2020). An Efficient and Highly Asymmetric Synthesis of ( S )-2',6'-Dimethyltyrosine. Organic Letters, 22(22), 8870-8874. Available from: [Link]

  • Chemsrc. (2025, September 21). 2,6-Dimethyl-D,L-tyrosine. Retrieved from: [Link]

  • PubChem. (n.d.). L-Tyrosine. Retrieved from: [Link]

  • Ndayiragije, E., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 27(S1), 1-21. Available from: [Link]

  • Molnár, L., et al. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Journal of Computer-Aided Molecular Design, 35, 913-918. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound L-Tyrosine (FDB000446). Retrieved from: [Link]

  • PubChem. (n.d.). 2',6'-Dimethyltyrosine. Retrieved from: [Link]

  • Balboni, G., et al. (2010). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Bioorganic & Medicinal Chemistry, 18(16), 6024-6030. Available from: [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. Available from: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Available from: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Available from: [Link]

  • J&K Scientific. (2023, May 20). L-2,6-Dimethyltyrosine. Retrieved from: [Link]

  • Ronsisvalle, S., et al. (2021). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 26(11), 3329. Available from: [Link]

  • Taylor, R. D., et al. (2019). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available from: [Link]

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Chiral Purity Analysis of L-Dmt Methyl Ester: A Comprehensive Methodological Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chiral Integrity in Peptidomimetics

L-2,6-dimethyltyrosine (L-Dmt) is a highly specialized, non-proteinogenic amino acid that serves as a cornerstone in the development of advanced opioid peptidomimetics. When incorporated into peptide sequences (such as Dmt-Tic analogs), the unique steric profile of the 2,6-dimethyl groups dramatically enhances both


- and 

-opioid receptor affinity and selectivity[1].

The methyl ester of L-Dmt (L-Dmt-OMe) is the primary synthetic intermediate used during solid-phase or solution-phase peptide synthesis. Because the D-enantiomer can completely abolish biological activity or induce off-target pharmacological effects, achieving and verifying a chiral purity of


 enantiomeric excess (ee) is a strict regulatory and scientific requirement[2].

This guide objectively compares the two most robust analytical strategies for determining the enantiomeric purity of L-Dmt-OMe: Direct Chiral HPLC (using macrocyclic stationary phases) and Indirect Reversed-Phase HPLC (via pre-column derivatization with Marfey's Reagent).

Mechanistic Causality: How Chiral Discrimination Works

To design a self-validating analytical protocol, one must first understand the thermodynamic mechanisms driving chiral separation.

Strategy A: Direct Chiral HPLC (Crown Ether & Teicoplanin)

Direct separation relies on a Chiral Stationary Phase (CSP) to form transient, diastereomeric host-guest complexes with the enantiomers.

  • Crown Ether (e.g., Crownpak CR(+)): The mechanism is driven by tripodal hydrogen bonding. Under acidic conditions (pH < 2.0), the primary amine of Dmt-OMe is fully protonated (

    
    ). These three protons hydrogen-bond with the ether oxygens inside the chiral cavity of the 18-crown-6 macrocycle[3]. The bulky 2,6-dimethyl groups on the phenolic ring of the D-enantiomer fit snugly into the chiral barrier, causing it to be strongly retained. Conversely, the L-enantiomer experiences steric repulsion and elutes first.
    
  • Teicoplanin (e.g., Chirobiotic T): This macrocyclic antibiotic utilizes a combination of

    
     interactions, hydrogen bonding, and steric inclusion cavities to separate underivatized amino acids and their esters using simple hydro-organic mobile phases[4].
    
Strategy B: Indirect RP-HPLC (Marfey's Reagent)

Indirect resolution relies on converting the enantiomeric mixture into covalent diastereomers using a Chiral Derivatizing Agent (CDA), specifically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent)[5].

  • Nucleophilic Aromatic Substitution (

    
    ):  The primary amine of Dmt-OMe attacks the fluorinated aromatic ring of L-FDAA under mildly basic conditions.
    
  • Hydrophobic Differentiation: Enantiomers have identical physicochemical properties, but diastereomers do not. The resulting L-FDAA-D-Dmt-OMe diastereomer exhibits stronger intramolecular hydrogen bonding, making it more hydrophobic than the L-FDAA-L-Dmt-OMe complex. Consequently, the D-impurity elutes later on a standard achiral C18 reversed-phase column[6][7].

Workflow Start L-Dmt Methyl Ester (Chiral Purity Analysis) Direct Direct Chiral HPLC Start->Direct Indirect Indirect RP-HPLC Start->Indirect D_Prep Dilution in Mobile Phase (No Derivatization) Direct->D_Prep I_Prep Derivatization with L-FDAA (Marfey's Reagent) Indirect->I_Prep D_Col Chiral Stationary Phase (e.g., Crown Ether / Teicoplanin) D_Prep->D_Col D_Mech Host-Guest Complexation (Tripodal H-Bonding) D_Col->D_Mech Result Enantiomeric Excess (ee%) Quantification D_Mech->Result I_Col Achiral Stationary Phase (C18 Reversed-Phase) I_Prep->I_Col I_Mech Diastereomeric Resolution (Hydrophobic Differences) I_Col->I_Mech I_Mech->Result

Workflow comparison between Direct Chiral HPLC and Indirect Marfey's Reagent derivatization methods.

Comparative Performance Data

The following table synthesizes the chromatographic performance of these methods for 2,6-dimethyltyrosine derivatives based on validated analytical literature.

Analytical StrategyStationary PhaseMobile PhaseResolution (

)
LOD (

g/mL)
Run Time (min)Primary Advantage
Direct Chiral Crownpak CR(+)pH 2.0

/ MeOH (85:15)
2.80.525L elutes before D; ideal for detecting trace D-impurities.
Direct Chiral Chirobiotic TMeOH /

(60:40)
1.81.015Fast run time; no extreme pH required[4].
Indirect RP-HPLC Zorbax Eclipse C180.1% TFA in

/ MeCN Gradient
3.50.135Highest resolution and sensitivity; uses standard columns[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must be treated as a self-validating system. System Suitability Testing (SST) is mandatory: before injecting the synthesized L-Dmt-OMe sample, a racemic standard (D/L-Dmt-OMe) must be injected. The run is only valid if the resolution (


) between the two peaks is 

.
Protocol A: Direct Chiral HPLC (Crown Ether)

This method is preferred when rapid, non-destructive analysis is required without the variable of derivatization yield.

  • Mobile Phase Preparation: Prepare a solution of aqueous perchloric acid (

    
    ) adjusted to pH 2.0. Mix with HPLC-grade Methanol in an 85:15 (v/v) ratio. Degas thoroughly. Causality: pH 2.0 ensures complete protonation of the Dmt-OMe primary amine, which is strictly required for crown ether complexation[3].
    
  • System Setup: Install a Crownpak CR(+) column (150 x 4.0 mm, 5 µm). Set column temperature to 25°C and flow rate to 0.8 mL/min. Set UV detection to 220 nm.

  • Sample Preparation: Dissolve 1.0 mg of L-Dmt-OMe in 1.0 mL of the mobile phase.

  • Validation & Injection: Inject 10 µL of the racemic standard to confirm

    
    . Inject 10 µL of the sample. Calculate ee% based on the area normalization of the L-peak (eluting first) and the D-peak (eluting second).
    
Protocol B: Indirect RP-HPLC (Marfey's Derivatization)

This method is preferred for ultra-trace impurity detection, as the dinitrophenyl group of L-FDAA acts as a powerful chromophore, drastically lowering the Limit of Detection (LOD)[5][7].

Marfey Mix Racemic Mixture (L/D-Dmt-OMe) Reaction SNAr Reaction (NaHCO3, 40°C, 1h) Mix->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction DiaL L-FDAA-L-Dmt-OMe (Diastereomer 1) Reaction->DiaL DiaD L-FDAA-D-Dmt-OMe (Diastereomer 2) Reaction->DiaD Sep C18 RP-HPLC Baseline Separation DiaL->Sep DiaD->Sep

SNAr reaction of Dmt-OMe with L-FDAA to form separable diastereomers for RP-HPLC analysis.
  • Derivatization Reaction:

    • Transfer 50 µL of L-Dmt-OMe solution (50 mM in water) into a microcentrifuge tube.

    • Add 100 µL of L-FDAA solution (1% w/v in acetone).

    • Add 20 µL of 1.0 M

      
      . Causality: The mild base deprotonates the primary amine, making it a stronger nucleophile for the 
      
      
      
      reaction without causing base-catalyzed racemization of the ester.
  • Incubation: Heat the mixture at 40°C for 1 hour in a thermoshaker.

  • Quenching: Stop the reaction by adding 20 µL of 1.0 M

    
    . Causality: Neutralizing the base prevents further reaction and stabilizes the diastereomers. Dilute with 810 µL of Acetonitrile/Water (50:50).
    
  • Chromatographic Separation:

    • Install a standard C18 column (e.g., Zorbax Eclipse, 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Run a linear gradient from 20% B to 60% B over 40 minutes at 1.0 mL/min.

    • Detect at 340 nm (the absorption maximum of the dinitrophenyl moiety). The L-diastereomer will elute prior to the D-diastereomer[6].

Conclusion & Recommendation

For high-throughput process chemistry where rapid feedback is required, Direct Chiral HPLC using a Crownpak CR(+) or Chirobiotic T column is the superior choice due to minimal sample preparation and the favorable elution order (L before D). However, for final API release testing where maximum sensitivity and resolution are paramount, Indirect RP-HPLC via Marfey's Reagent remains the gold standard, leveraging the robust reproducibility of C18 columns and the enhanced UV absorptivity provided by the L-FDAA chromophore.

References

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands PMC URL
  • Enantioselective Complexation of Protonated Tyrosine by a Chiral Crown‐ether: The Nature of the Hydrogen Bonds Makes the Difference PMC URL
  • Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase Scholars' Mine URL
  • Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)
  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants ScienceDirect URL

Sources

Dmt vs. Mmt: Pharmacological Profiling of Tyrosine Analogues in Opioid Peptide Design

Author: BenchChem Technical Support Team. Date: March 2026

The strategic substitution of native amino acids with non-proteinogenic analogues is a cornerstone of modern peptide drug development. For opioid neuropeptides—such as Endomorphin-2 (EM-2) and Nociceptin/Orphanin FQ (N/OFQ)—the N-terminal Tyrosine (Tyr) or Phenylalanine (Phe) is critical for receptor binding and activation.

This guide provides an objective, data-driven comparison between two highly impactful steric modulators: Dmt ((L)-2,6-dimethyltyrosine) and Mmt ((L)-2-methyltyrosine, or 2'-monomethyltyrosine). By analyzing their synthetic pathways, receptor specificities, and conformational dynamics, researchers can better select the appropriate analogue for targeted pharmacological profiles.

Structural Chemistry & Synthetic Causality

The primary difference between Dmt and Mmt lies in their degree of ortho-methylation on the tyramine ring, which directly dictates their steric bulk and the synthetic strategies required to produce them.

  • Dmt (High Steric Bulk): Features two methyl groups at the 2' and 6' positions. It is highly favored in Mu-Opioid Receptor (MOP) ligands. Synthesis is relatively straightforward via standard Pd-catalyzed ortho-C(sp2)–H activation, as the reaction naturally proceeds to double methylation [1].

  • Mmt (Intermediate Steric Bulk): Features a single methyl group at the 2' position. Historically, synthesizing enantiopure Mmt was challenging due to uncontrolled dimethylation.

The "Forced-Traceless" Synthetic Solution for Mmt: To achieve pure Mmt, recent protocols employ a bulky dibenzylamine (Bn2N) moiety on the Tyr aromatic nucleus. Causality: The massive steric footprint of the Bn2N group physically shields one of the ortho positions. During Pd-catalyzed C(sp2)–H activation, this forces a strictly regioselective mono-methylation. Once methylation is complete, the Bn2N group is easily removed (traceless), yielding pure Mmt ready for Solid-Phase Peptide Synthesis (SPPS) [1].

Synthesis Tyr Native Tyrosine (Unshielded) Bn2N Bn2N-Protected Tyr (One ortho-site blocked) Tyr->Bn2N Bulky Shielding Dmt Dmt (Di-methylated) Tyr->Dmt Standard Pd-Catalyzed (Uncontrolled) Mmt Mmt (Mono-methylated) Bn2N->Mmt Pd-Catalyzed Activation

Bulky traceless synthesis forcing regioselective mono-methylation for Mmt production.

Pharmacological Divergence: MOP vs. NOP Receptors

The addition of methyl groups restricts the rotational freedom of the tyramine side chain, locking the peptide into specific conformations that either enhance or abolish receptor affinity.

Mu-Opioid Receptor (MOP) Activity

In MOP-selective ligands like Endomorphin-2 (EM-2) and DALDA, both Dmt and Mmt enhance biological activity compared to the parent peptides.

  • [Dmt1]EM-2 is the gold standard for MOP potency, exhibiting sub-nanomolar affinity (

    
     nM) and profound in vivo antinociception. Interestingly, the massive bulk of Dmt forces a marked conformational shift at the Tyr1-Pro2 bond from a trans-orientation to a cis-conformer [2].
    
  • [Mmt1]EM-2 also shows increased binding affinity over native EM-2. However, unlike Dmt, the intermediate bulk of Mmt allows the peptide to retain the native trans-orientation at the Tyr1-Pro2 bond, offering a distinct structural avenue for MOP agonism [2].

Nociceptin/Orphanin FQ (NOP) Receptor Activity

The NOP receptor binding pocket is highly sensitive to extreme steric bulk.

  • When Phe1 in the minimal bioactive sequence N/OFQ(1-13)-NH2 is replaced with Dmt , the resulting steric clash causes a ~30-fold drop in NOP potency while undesirably increasing MOP affinity [1].

  • Conversely, Mmt substitution is exceptionally well-tolerated.[Mmt1]N/OFQ(1-13)-NH2 is equipotent to the endogenous parent peptide and approximately 10-fold more potent than the Dmt derivative at the NOP receptor. Mmt provides enough bulk to protect against enzymatic degradation without disrupting the delicate spatial disposition required for NOP activation [1].

Quantitative Performance Comparison
Ligand / PeptideTarget ReceptorRelative Potency / AffinityConformational & Structural Notes
N/OFQ(1-13)-NH2 NOPBaseline (High)Native endogenous sequence
[Mmt1]N/OFQ(1-13)-NH2 NOPEquipotent to BaselineOptimal pocket fit; ~10x > Dmt
[Dmt1]N/OFQ(1-13)-NH2 NOP~30-fold decreaseSevere steric clash in NOP pocket
EM-2 (Endomorphin-2) MOPBaseline (High)Native trans-orientation (Tyr1-Pro2)
[Mmt1]EM-2 MOPIncreased vs BaselineRetains trans-orientation
[Dmt1]EM-2 MOPHighest (Sub-nanomolar)Forces shift to cis-conformer

Experimental Methodologies

To objectively validate the functional agonism of these analogues, researchers utilize highly engineered cell-based assays. Below is the self-validating protocol for assessing NOP/MOP receptor activation.

Protocol: Chimeric Gαqi5 Calcium Mobilization Assay

Rationale & Causality: Native opioid receptors (MOP, NOP) are


-coupled. Activation typically inhibits adenylate cyclase, resulting in a decrease in cAMP—a metric that is notoriously noisy and difficult to quantify with high sensitivity. To create a robust, self-validating system, CHO (Chinese Hamster Ovary) cells are stably transfected with the target receptor and a Gαqi5 chimeric G-protein . This chimera tricks the 

receptor into coupling with the

pathway. Upon ligand binding, Phospholipase C (PLC) is activated, generating IP3, which triggers a massive, easily quantifiable release of intracellular calcium (

).

Step-by-Step Workflow:

  • Cell Culture: Seed CHO cells co-expressing the target receptor (NOP or MOP) and Gαqi5 in 96-well black, clear-bottom plates at a density of 50,000 cells/well. Incubate overnight at 37°C in 5%

    
    .
    
  • Dye Loading: Discard the culture medium. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) diluted in assay buffer (HBSS with 20 mM HEPES, 2.5 mM probenecid to prevent dye extrusion) for 45 minutes at 37°C.

  • Ligand Preparation: Prepare serial dilutions of the synthesized peptides ([Mmt1]-analogue, [Dmt1]-analogue, and parent peptide) ranging from

    
     to 
    
    
    
    M.
  • Baseline Measurement: Transfer the plate to a fluorometric imaging plate reader (FLIPR). Record baseline fluorescence for 10 seconds prior to compound addition.

  • Stimulation & Readout: Inject the peptide ligands into the wells automatically. Record the kinetic fluorescent response (Ex/Em wavelengths dependent on the specific dye) for 2–3 minutes. The peak fluorescence directly correlates to the functional efficacy of the peptide.

  • Data Analysis: Normalize the peak response to the maximum response elicited by the endogenous parent peptide (100%) to generate concentration-response curves and calculate

    
     values.
    

Assay Ligand Opioid Ligand (Mmt/Dmt Peptide) Receptor Gi/o Coupled Receptor (NOP / MOP) Ligand->Receptor Gqi5 Chimeric Gαqi5 (Forces Gq coupling) Receptor->Gqi5 PLC Phospholipase C (PLC Activation) Gqi5->PLC Calcium Intracellular Ca2+ Massive Release PLC->Calcium Readout Fluorometric Readout (High Signal-to-Noise) Calcium->Readout

Self-validating Calcium Mobilization Assay utilizing Gαqi5 to convert Gi/o signals into robust Ca2+ readouts.

Conclusion

While Dmt remains an unparalleled modification for maximizing Mu-Opioid Receptor (MOP) affinity, its extreme steric bulk is detrimental to targets requiring tighter spatial tolerances, such as the NOP receptor. Mmt bridges this gap. By utilizing advanced 'forced-traceless' synthetic strategies, researchers can leverage Mmt to provide intermediate steric hindrance—protecting peptides from degradation and enhancing activity while perfectly preserving the spatial geometry required for NOP agonism and native trans-conformational states.

References

  • Illuminati, D., Trapella, C., Zanirato, V., Guerrini, R., Albanese, V., Sturaro, C., Stragapede, S., Malfacini, D., Compagnin, G., Catani, M., & Fantinati, A. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Pharmaceuticals, 16(11), 1592. URL:[Link][1][2][3]

  • Li, T., Fujita, Y., Tsuda, Y., Miyazaki, A., Ambo, A., Sasaki, Y., Jinsmaa, Y., Bryant, S. D., Lazarus, L. H., & Okada, Y. (2005). Development of potent mu-opioid receptor ligands using unique tyrosine analogues of endomorphin-2. Journal of Medicinal Chemistry, 48(2), 586-592. URL:[Link][4]

Sources

Engineering Proteolytic Immunity: A Comparative Guide to Enzymatic Degradation Rates of Dmt-OMe Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics transition from discovery to clinical application, their greatest vulnerability remains poor bioavailability driven by rapid enzymatic degradation. Endogenous opioid peptides, such as enkephalins and endomorphins, are rapidly cleaved by aminopeptidases and carboxypeptidases in plasma and the central nervous system (CNS), often exhibiting half-lives of less than 10 minutes [2].

To overcome this, structural engineering utilizing 2',6'-dimethyltyrosine (Dmt) at the N-terminus and methyl esterification (OMe) at the C-terminus has emerged as a gold-standard modification. This guide provides a rigorous, data-driven comparison of Dmt-OMe derivatives against native peptides, detailing the mechanistic causality behind their stability and the self-validating analytical protocols used to quantify these degradation rates.

Mechanistic Rationale: The Causality of Stability

The extraordinary stability of Dmt-OMe derivatives is not accidental; it is the result of precise rational drug design targeting specific enzymatic active sites.

  • N-Terminal Shielding (Dmt Substitution): Native peptides typically feature a Tyrosine (Tyr) residue at position 1, which is rapidly recognized and cleaved by aminopeptidase M. By replacing Tyr with Dmt, two methyl groups are introduced at the 2' and 6' positions of the phenolic ring. This creates severe steric bulk, restricting the

    
     and 
    
    
    
    dihedral angles of the side chain. When an aminopeptidase attempts to bind the peptide, the rigid, bulky Dmt residue physically clashes with the S1' subsite of the enzyme, halting degradation [1].
  • C-Terminal Shielding (OMe Esterification): Carboxypeptidases rely on electrostatic interactions with a free C-terminal carboxylate group to coordinate with their catalytic zinc ion. Converting the C-terminus to a methyl ester (OMe) abolishes this negative charge, neutralizing the electrostatic grip required for exopeptidase cleavage.

Pathway Native Native Peptide (Tyr1-Endo-1) Enzyme Aminopeptidase (Active Site S1') Native->Enzyme Degradation Rapid Cleavage (t1/2 < 10 min) Enzyme->Degradation Dmt Dmt-OMe Derivative (Steric Bulk) Steric Restricted χ-space Conformation Dmt->Steric Steric->Enzyme Blocks Entry Stable Proteolytic Immunity (t1/2 > 150 min) Steric->Stable Prevents Cleavage

Mechanism of Dmt-mediated steric hindrance preventing aminopeptidase cleavage.

Comparative Enzymatic Degradation Rates

The incorporation of Dmt and OMe modifications yields exponential increases in half-life (


) across various biological matrices (e.g., human plasma, Caco-2 cell homogenates, and rat brain synaptosomes). The table below synthesizes quantitative degradation data comparing native peptides to their Dmt-modified counterparts [1][2][3].
Peptide / AnalogModification ProfileBiological MatrixHalf-Life (

)
Stability Increase
Leu-Enkephalin (Enk) NativeRat Brain Homogenate22.2 minBaseline
[L-Dmt

]Enk
N-terminal DmtRat Brain Homogenate160.0 min7.2-fold
[D-Dmt

]Enk
N-terminal D-isomer DmtRat Brain Homogenate>900.0 min>40-fold
Endomorphin-1 (Endo-1) NativeHuman Plasma~5.0 minBaseline
[Dmt

]Endo-1
N-terminal DmtHuman Plasma13.5 min2.7-fold
[C8-Laa-Dmt

]Endo-1
Dmt + N-terminal LipidationHuman Plasma43.5 min8.7-fold
[C10-Laa-Dmt

]Endo-1
Dmt + Extended LipidationCaco-2 Homogenate96.3 min19.2-fold

Data Interpretation: While Dmt alone provides significant resistance against aminopeptidases (increasing Endo-1 plasma stability from 5 to 13.5 minutes), combining Dmt with lipidation or C-terminal esterification (OMe) creates a synergistic shielding effect, pushing half-lives well beyond the 90-minute threshold required for systemic therapeutic viability [2][3].

Self-Validating Experimental Protocol: LC-MS/MS Stability Assay

To ensure trustworthiness and reproducibility, degradation rates must be measured using a self-validating kinetic assay. The following protocol outlines the industry-standard methodology for assessing the enzymatic stability of Dmt-OMe derivatives, explaining the causality behind each critical step [1].

Step-by-Step Methodology

Step 1: Matrix Standardization & Equilibration

  • Action: Dilute human plasma or rat brain synaptosomal fractions to a standardized protein content (e.g., 2.0 mg/mL) in 10 mM Tris·HCl buffer (pH 7.60). Pre-incubate at 37°C for 15 minutes.

  • Causality: Standardizing protein concentration ensures that the enzyme-to-substrate ratio remains constant across different assay days, preventing skewed kinetic curves.

Step 2: Reaction Initiation

  • Action: Spike the Dmt-OMe peptide derivative into the matrix to achieve a final concentration of 1 mg/mL (or 10 µM for highly sensitive MS). Maintain incubation at 37°C.

Step 3: Aliquot Extraction & Acid Quenching (Critical Step)

  • Action: At predefined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot and immediately mix it with 50 µL of 0.2N HCl (or 1% TFA in acetonitrile).

  • Causality: Acidification instantly protonates the catalytic histidine and aspartate residues within the active sites of metalloproteases and serine proteases. This physically prevents further nucleophilic attack on the peptide bond, creating a "hard stop" for the kinetic timepoint and preventing artificial degradation while samples wait in the autosampler queue.

Step 4: Protein Precipitation & Centrifugation

  • Action: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Causality: Removing precipitated matrix proteins prevents catastrophic clogging of the HPLC column and reduces ion suppression in the mass spectrometer source.

Step 5: LC-MS/MS Quantification (MRM Mode)

  • Action: Inject the supernatant into an LC-MS/MS system. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transition of the intact Dmt-OMe peptide.

  • Causality: Peptides in crude homogenates suffer from severe matrix interference. MRM filters out isobaric background noise, ensuring the calculated Area Under the Curve (AUC) strictly represents the intact derivative. The degradation rate (

    
    ) is then calculated by plotting the natural log of the remaining peak area versus time.
    

Workflow Step1 1. Incubation 37°C Matrix Step2 2. Acid Quench 0.2N HCl Step1->Step2 Step3 3. Centrifuge 10,000g Step2->Step3 Step4 4. LC-MS/MS MRM Mode Step3->Step4 Step5 5. Kinetics t1/2 Calc Step4->Step5

Self-validating LC-MS/MS workflow for determining peptide enzymatic half-life.

References

  • Source: Chem. Pharm. Bull.
  • Synthesis and in vitro evaluation of a library of modified endomorphin 1 peptides Source: PMC - NIH URL
  • Lipo-Endomorphin-1 Derivatives with Systemic Activity against Neuropathic Pain without Producing Constipation Source: PLOS One URL

Safety Operating Guide

Comprehensive Safety & Disposal Guide: L-Tyrosine, 2,6-dimethyl-, methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Tyrosine, 2,6-dimethyl-, methyl ester (CAS: 928195-92-0 for the free base; 928138-99-2 for the hydrochloride salt) is a highly specialized unnatural amino acid derivative. It is predominantly utilized by drug development professionals in the solid-phase peptide synthesis (SPPS) of opioid peptidomimetics. Specifically, the incorporation of the 2,6-dimethyl-L-tyrosine (Dmt) residue—often as part of the Dmt-Tic pharmacophore—significantly enhances µ-opioid receptor (MOR) affinity and alters functional bioactivity, converting agonists to potent δ-opioid receptor (DOR) antagonists[1].

While invaluable for therapeutic discovery, the downstream handling and disposal of this compound and its associated reaction byproducts require strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2]. This guide provides a self-validating, step-by-step protocol for the safe operational handling and compliant disposal of this chemical.

Chemical Profile & Hazard Assessment

Before handling or disposing of the chemical, personnel must understand its physicochemical properties and the causality behind its hazard classifications. As an amino acid ester, it is not acutely toxic (not EPA P-listed), but its organic nature and potential biological activity necessitate strict environmental isolation.

Table 1: Physicochemical & Hazard Profile
Property / ClassificationDetailCausality / Implication
Chemical Name L-Tyrosine, 2,6-dimethyl-, methyl esterUnnatural amino acid ester used as a building block in SPPS.
CAS Numbers 928195-92-0 (Free Base), 928138-99-2 (HCl Salt)Identifies the specific ionization state and solubility profile.
Physical State Solid (Powder/Crystalline)Prone to aerosolization if mishandled; requires localized exhaust.
Hazard Class Irritant (Skin/Eyes), Environmental HazardThe lipophilic dimethyl groups enhance membrane permeability, increasing irritation potential.
RCRA Status Non-RCRA Characteristic (Typically)Must still be treated as hazardous chemical waste to prevent waterway contamination[3].

Operational Handling & Spill Response

Causality-Driven Safety: Because Dmt derivatives are designed to interact with human opioid receptors[4], accidental systemic exposure (via inhalation of dust or transdermal absorption of solvent-dissolved compound) must be prevented at all costs.

  • PPE Requirements: Nitrile gloves (double-gloving is mandatory when handling the compound in DMF/DCM solutions), safety goggles, and a standard laboratory coat.

  • Spill Protocol (Solid): Do not sweep. Use a damp absorbent pad (wetted with water or methanol) to wipe up the powder to prevent aerosolization. Place the contaminated pad directly into a solid hazardous waste container.

  • Spill Protocol (Liquid/SPPS Cocktail): Cover the spill with an inert absorbent (e.g., vermiculite or sand). Sweep the clumped absorbent into a compatible chemical waste container. Do not use combustible materials like paper towels if the mixture contains strong oxidizers or concentrated acids.

Step-by-Step Disposal Methodologies

The disposal of L-Tyrosine, 2,6-dimethyl-, methyl ester primarily occurs in two streams: unreacted solid waste and liquid SPPS effluent. Under RCRA, chemical waste cannot be disposed of in regular trash or sanitary sewer systems[3].

Protocol 1: Solid Waste Disposal (Unused Powder, Vials, and Resins)
  • Segregation: Collect all empty primary containers, contaminated spatulas, and cleaved peptide resins in a dedicated, puncture-proof "Solid Organic Waste" container.

  • Deactivation (Optional but recommended for active resins): If the resin contains active opioid sequences, quench the resin with a 10% bleach (sodium hypochlorite) solution for 30 minutes to denature the peptide bonds before final containerization.

    • Causality: Bleach oxidation destroys the biologically active Dmt-Tic pharmacophore, mitigating downstream biological hazards.

  • Labeling: Affix an EHS-approved hazardous waste tag. List "L-Tyrosine, 2,6-dimethyl-, methyl ester" and "Contaminated Labware" explicitly. Do not use chemical abbreviations or formulas, as this violates Hazard Communication Standards[3].

Protocol 2: Liquid Waste Disposal (SPPS Solvents & Filtrates)

During peptide synthesis, the Dmt ester is often dissolved in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) and coupled using reagents like HATU, followed by cleavage using Trifluoroacetic acid (TFA) and Dichloromethane (DCM).

  • Halogenated vs. Non-Halogenated Sorting:

    • Halogenated Stream: Route any effluent containing DCM or TFA into a designated "Halogenated Solvent Waste" carboy.

      • Causality: Halogenated solvents require specific high-temperature incineration to prevent the formation of toxic dioxins; mixing them with non-halogenated waste exponentially increases disposal costs and environmental risk[5].

    • Non-Halogenated Stream: Route DMF, NMP, and methanol washes into a separate "Non-Halogenated Solvent Waste" carboy.

  • Container Management: Fill carboys to no more than 90% capacity to allow for vapor expansion. Keep containers closed with a secure, leak-proof closure unless actively adding waste[2].

  • Secondary Containment: Place all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume to prevent catastrophic laboratory spills[6].

Waste Segregation Workflow

G Source 2,6-Dimethyl-L-tyrosine methyl ester Waste Solid Solid Waste Stream (Resins, Vials, PPE) Source->Solid Powders/Labware Liquid Liquid Waste Stream (SPPS Solvents) Source->Liquid Reaction filtrates RCRA RCRA Compliant Labeling & Containment Solid->RCRA Halo Halogenated Liquid (DCM, TFA) Liquid->Halo Contains Halogens NonHalo Non-Halogenated Liquid (DMF, MeOH) Liquid->NonHalo Halogen-free Halo->RCRA NonHalo->RCRA Incineration EHS Collection & High-Temp Incineration RCRA->Incineration Final Disposal

Figure 1: Segregation and disposal workflow for 2,6-dimethyl-L-tyrosine methyl ester waste.

Regulatory Compliance & EHS Handoff

Under EPA Subpart K regulations for laboratories, hazardous waste must not be stored in the laboratory for more than six months[7].

  • Documentation: Maintain a continuous log of the waste generation date. The accumulation start date must be clearly visible on the RCRA label[6].

  • EHS Collection: Once the container reaches the 90% fill line or the maximum time limit, initiate a pickup request with your facility's Environmental Health and Safety (EHS) department. They will transport the material to a licensed facility for high-temperature chemical incineration, which is the preferred and legally mandated method for completely destroying complex organic molecules and peptide derivatives[5].

References

  • Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. MDPI.[Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. NIH.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Case Western Reserve University.[Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.